Technical Documentation Center

Methyl 5-aminopicolinate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-aminopicolinate hydrochloride
  • CAS: 1260675-04-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of Methyl 5-Aminopicolinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Picolinate Scaffold in Modern Chemistry Picolinic acid and its derivatives, such as methyl 5-aminopicolinate hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Picolinate Scaffold in Modern Chemistry

Picolinic acid and its derivatives, such as methyl 5-aminopicolinate hydrochloride, are foundational scaffolds in the fields of medicinal and agricultural chemistry.[1][2] The strategic placement of a carboxylic acid (or its ester) and a nitrogen atom on a pyridine ring makes the picolinate structure a versatile chelating agent and a valuable building block for creating complex, biologically active molecules.[1] In drug discovery, the picolinate moiety is recognized as a "privileged structure," appearing in a variety of compounds targeting diverse biological pathways, from enzyme inhibition to therapeutic agents for neurodegenerative diseases and cancer.[3] Furthermore, derivatives of picolinic acid have been successfully developed as potent herbicides.[2][4]

The addition of an amino group, as in methyl 5-aminopicolinate, introduces a key functional handle that can be readily modified to explore structure-activity relationships (SAR). Amines are crucial functional groups in medicinal chemistry, often participating in hydrogen bonding interactions with biological targets.[5] The hydrochloride salt form is frequently employed to enhance the solubility and stability of the parent compound, which are critical considerations in drug development.[6] A thorough understanding of the physical properties of methyl 5-aminopicolinate hydrochloride is therefore essential for its effective use in synthesis, formulation, and biological screening. This guide provides a detailed overview of its known physical characteristics and outlines the standard methodologies for their experimental determination.

Physicochemical Properties of Methyl 5-Aminopicolinate Hydrochloride

A comprehensive profile of the physical and chemical properties of a compound is the bedrock of its application in research and development. These parameters influence everything from reaction kinetics to bioavailability.[7] The following table summarizes the available data for methyl 5-aminopicolinate and its hydrochloride salt.

PropertyValueSource(s)
Chemical Name Methyl 5-aminopicolinate hydrochloride
Synonyms Methyl 5-aminopyridine-2-carboxylate hydrochloride
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
CAS Number 1260675-04-4[8]
Physical Form Solid[9]
Melting Point Data not available
Boiling Point Data not available for the hydrochloride salt. (Calculated for free base: 333.6 °C at 760 mmHg)[9]
Solubility Quantitative data not available. Expected to be soluble in polar solvents like water, methanol, and DMSO due to its salt form.
Storage Conditions 2-8°C, under inert atmosphere, protect from light[9]

Experimental Determination of Physical Properties

The following section details the standard, self-validating protocols for determining the key physical properties of a solid compound like methyl 5-aminopicolinate hydrochloride. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]

  • Sample Preparation: A small amount of finely powdered, dry methyl 5-aminopicolinate hydrochloride is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • Approximate Melting Point Determination: A preliminary, rapid heating is performed to quickly identify the approximate melting temperature. This saves time during the precise measurement.

  • Precise Melting Point Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, starting from about 20°C below the approximate melting point.[10]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes a clear liquid is the final melting point.[10] This range is reported as the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the solid sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 measure1 Place in melting point apparatus prep2->measure1 measure2 Rapid heating for approximate T_m measure1->measure2 measure3 Slow heating (1-2°C/min) for precise T_m measure2->measure3 measure4 Record initial and final melting temperatures measure3->measure4 result1 Report melting range measure4->result1

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a crucial physicochemical parameter for any compound intended for biological testing or formulation, as it directly impacts bioavailability.[7] For a hydrochloride salt, solubility is typically assessed in a range of solvents of varying polarity.

  • Solvent Selection: A panel of relevant solvents is chosen, such as water, methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Saturated Solution Preparation: An excess amount of methyl 5-aminopicolinate hydrochloride is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. This is a critical step to ensure the solution is truly saturated.

  • Phase Separation: The vials are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed and transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated under reduced pressure or gentle heating.

  • Mass Determination: The mass of the remaining solid is determined, and the solubility is calculated in terms of mg/mL or mol/L.

SolubilityWorkflow start Add excess solid to known volume of solvent equilibration Agitate at constant temperature to reach equilibrium (e.g., 24h) start->equilibration separation Centrifuge to separate undissolved solid equilibration->separation sampling Transfer known volume of supernatant to pre-weighed vial separation->sampling evaporation Evaporate solvent completely sampling->evaporation weighing Weigh the remaining solid evaporation->weighing calculation Calculate solubility (mg/mL or mol/L) weighing->calculation

Caption: Gravimetric Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For methyl 5-aminopicolinate hydrochloride, both ¹H and ¹³C NMR would be informative.

  • Aromatic Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Their chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • Methyl Protons: The three protons of the methyl ester group (-OCH₃) will appear as a singlet, likely in the range of δ 3.5-4.0 ppm.

  • Amine/Ammonium Protons: The protons of the amino group (or ammonium in the hydrochloride salt) will likely appear as a broad signal. Its chemical shift can be variable and is dependent on concentration and the solvent used.

  • Sample Weighing: Approximately 5-10 mg of methyl 5-aminopicolinate hydrochloride is accurately weighed.

  • Solvent Addition: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the compound and the exchangeable ammonium protons are often observable.

  • Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.

  • Analysis: The NMR tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • N-H Stretch: The amino group will show characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹.[11]

  • C=O Stretch: The ester carbonyl group will exhibit a strong absorption band around 1700-1750 cm⁻¹.[12]

  • C=C and C=N Stretch: The aromatic ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: The ester C-O bond will have a stretching vibration in the 1000-1300 cm⁻¹ region.

  • Sample Grinding: 1-2 mg of methyl 5-aminopicolinate hydrochloride is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4] KBr is used as it is transparent to infrared radiation.

  • Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a transparent or translucent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

FTIR_KBr_Workflow start Grind 1-2 mg sample with 100-200 mg KBr press Press mixture in a die to form a transparent pellet start->press analyze Place pellet in FT-IR spectrometer and acquire spectrum press->analyze

Caption: FT-IR Sample Preparation using the KBr Pellet Method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[13][14]

  • Molecular Ion Peak: In a technique like electrospray ionization (ESI), the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base, at an m/z value corresponding to the molecular weight of methyl 5-aminopicolinate (152.15) plus the mass of a proton.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

  • Solution Preparation: A dilute solution of methyl 5-aminopicolinate hydrochloride is prepared in a suitable solvent, typically a mixture of water and methanol or acetonitrile, often with a small amount of acid (like formic acid) to promote ionization.

  • Infusion: The solution is infused into the mass spectrometer's ion source at a constant flow rate.

  • Analysis: The mass spectrum is acquired over a relevant m/z range.

Conclusion

References

  • PubChem. Methyl Aminolevulinate. National Center for Biotechnology Information. [Link]

  • ACS Publications. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • Stereoelectronics. Drug design principles. [Link]

  • National Center for Biotechnology Information. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

  • YouTube. Advancing Small Nucleic Acid Drug Development with a One-Stop Solution. [Link]

  • ACS Publications. Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Qua. [Link]

  • Biosciences Biotechnology Research Asia. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. [Link]

  • Labinsights. Physical and Chemical Characterization for APIs. [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

  • Asian Journal of Pharmacy and Technology. Physico-chemical Properties of Solid Drugs: A Review. [Link]

  • YouTube. From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ResearchGate. Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • MDPI. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]

Sources

Exploratory

Methyl 5-aminopicolinate hydrochloride chemical structure and IUPAC name

An In-Depth Technical Guide to Methyl 5-Aminopicolinate Hydrochloride: Synthesis, Properties, and Applications Introduction Methyl 5-aminopicolinate hydrochloride is a heterocyclic organic compound of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-Aminopicolinate Hydrochloride: Synthesis, Properties, and Applications

Introduction

Methyl 5-aminopicolinate hydrochloride is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a derivative of picolinic acid, it belongs to the pyridine carboxylate family, a class of compounds frequently incorporated into pharmacologically active molecules due to the unique electronic properties and hydrogen bonding capabilities of the pyridine ring. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the compound's chemical structure, nomenclature, synthesis, physicochemical properties, and key applications, grounding all technical information in established scientific principles.

The strategic placement of an amino group and a methyl ester on the pyridine scaffold makes this molecule a highly versatile bifunctional building block. The nucleophilic amino group and the electrophilic ester moiety serve as convenient handles for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide will elucidate these features, providing both theoretical understanding and practical protocols to empower researchers in their synthetic endeavors.

Section 1: Chemical Identity and Nomenclature

A precise understanding of a compound's structure and nomenclature is fundamental to its study. Methyl 5-aminopicolinate hydrochloride is the salt form of the free base, methyl 5-aminopicolinate. The hydrochloride salt is often preferred in laboratory settings due to its enhanced stability and crystallinity compared to the free base.

IUPAC Name: methyl 5-aminopyridine-2-carboxylate;hydrochloride[1] Common Name: Methyl 5-aminopicolinate hydrochloride Parent Compound: Picolinic Acid (Pyridine-2-carboxylic acid)

The relationship between the parent acid, the free base ester, and the final hydrochloride salt is a key concept for understanding its chemistry.

Picolinic_Acid Picolinic Acid (Pyridine-2-carboxylic acid) Free_Base Methyl 5-aminopicolinate (Free Base) Picolinic_Acid->Free_Base Amination & Esterification HCl_Salt Methyl 5-aminopicolinate HCl (Hydrochloride Salt) Free_Base->HCl_Salt Protonation (HCl)

Caption: Nomenclature hierarchy from parent acid to hydrochloride salt.

Key Chemical Identifiers

A summary of essential identifiers for both the hydrochloride salt and its corresponding free base is provided below for clarity in sourcing and documentation.

PropertyMethyl 5-Aminopicolinate HydrochlorideMethyl 5-Aminopicolinate (Free Base)
Chemical Structure Chemical structure of Methyl 5-aminopicolinate hydrochlorideChemical structure of Methyl 5-aminopicolinate
CAS Number 1260675-04-467515-76-8[2][3][4][5]
Molecular Formula C₇H₉ClN₂O₂C₇H₈N₂O₂[2][5]
Molecular Weight 188.61 g/mol 152.15 g/mol [2][5]
SMILES COC(=O)C1=NC=C(C=C1)N.ClCOC(=O)c1ccc(cn1)N
InChI Key NZYIXVITXNNBQT-UHFFFAOYSA-NLJYSUEZSIXOJFK-UHFFFAOYSA-N[2][6]

Section 2: Physicochemical and Spectroscopic Profile

The physical and spectral properties of a compound are critical for its purification, characterization, and application in subsequent reactions.

Physicochemical Properties

This table summarizes the known and computed physicochemical properties. Experimental data for the hydrochloride salt, such as melting point and specific solubility, are not consistently reported in the literature; therefore, values should be confirmed with supplier-specific documentation.

PropertyValue (Free Base)Source
Physical Form Solid[6]
Boiling Point 333.7 ± 22.0 °C at 760 mmHg[5][6]
Density 1.24 ± 0.1 g/cm³[5]
Flash Point 155.6 ± 22.3 °C[5]
LogP 0.26
Storage 2-8°C, keep in dark place, inert atmosphere[3]
Expected Spectroscopic Characteristics
  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum should exhibit several distinct signals. The aromatic region (typically 7.0-8.5 ppm) should show three protons with splitting patterns consistent with a 2,5-disubstituted pyridine ring. A singlet corresponding to the three methyl ester protons (-OCH₃) would be expected around 3.8-4.0 ppm. The two protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent. In the hydrochloride salt, the pyridinium proton and amine protons would be shifted further downfield.

  • ¹³C NMR (Carbon NMR): The spectrum should display seven distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (typically >160 ppm). The five aromatic carbons of the pyridine ring would appear in the 110-150 ppm range. Finally, the methyl carbon of the ester would be the most upfield signal, expected around 50-55 ppm.

  • FT-IR (Infrared Spectroscopy): Key vibrational bands would confirm the presence of the functional groups. N-H stretching of the primary amine should appear as one or two bands in the 3300-3500 cm⁻¹ region. The C=O stretch of the ester is expected as a strong, sharp band around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations from the pyridine ring would be visible in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 153.1.

Section 3: Synthesis and Mechanistic Insights

The most direct and common laboratory synthesis of methyl 5-aminopicolinate involves the acid-catalyzed esterification of its parent carboxylic acid, 5-aminopicolinic acid. The resulting free base can then be readily converted to the hydrochloride salt.

Synthetic Workflow Diagram

cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Salt Formation Start 5-Aminopicolinic Acid Reagent1 Methanol (Solvent/Reagent) + H₂SO₄ (Catalyst) Start->Reagent1 Product1 Methyl 5-aminopicolinate (Free Base) Reagent1->Product1 Reflux Reagent2 HCl in Ether or Dioxane Product1->Reagent2 Product2 Methyl 5-aminopicolinate Hydrochloride Reagent2->Product2 Precipitation

Caption: Two-step synthesis of methyl 5-aminopicolinate hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from a standard Fischer esterification procedure for a structurally similar picolinic acid derivative[7].

Step 1: Synthesis of Methyl 5-aminopicolinate (Free Base)

  • Reaction Setup: Suspend 5-aminopicolinic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid). Place the suspension in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Causality: Methanol serves as both the reactant and the solvent. Using it in large excess pushes the reaction equilibrium towards the product side, as dictated by Le Chatelier's principle.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq) to the suspension while stirring. The mixture may become warm.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature increases the reaction rate, allowing the system to reach equilibrium faster.

  • Workup & Isolation: a. Cool the mixture to room temperature. b. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. c. Remove the methanol under reduced pressure using a rotary evaporator. d. Extract the resulting aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes). e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 5-aminopicolinate.

    • Causality: The neutralization step quenches the catalyst and allows for clean extraction. The extraction isolates the organic-soluble product from inorganic salts.

Step 2: Preparation of Methyl 5-aminopicolinate Hydrochloride

  • Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or methanol.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated HCl) to the dissolved free base. A precipitate should form immediately.

    • Causality: The basic nitrogen of the pyridine ring is protonated by HCl, forming the insoluble ionic salt which precipitates from the non-polar organic solvent.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-salt impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the final methyl 5-aminopicolinate hydrochloride.

Section 4: Applications in Drug Discovery and Materials Science

Methyl 5-aminopicolinate hydrochloride is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value starting material or intermediate. Its bifunctional nature is its greatest asset.

Reactivity and Role as a Molecular Scaffold

The molecule possesses two primary reactive sites: the nucleophilic 5-amino group and the electrophilic 2-methyl ester group. This allows for selective and orthogonal chemical modifications.

Core Methyl 5-aminopicolinate Amine 5-Amino Group (Nucleophilic) Core->Amine Ester 2-Methyl Ester (Electrophilic) Core->Ester Amidation Amide Bond Formation (Coupling with R-COOH) Amine->Amidation Alkylation N-Alkylation / Arylation (e.g., Buchwald-Hartwig) Amine->Alkylation Sulfonylation Sulfonamide Formation (Coupling with R-SO₂Cl) Amine->Sulfonylation Saponification Saponification (Hydrolysis to Carboxylic Acid) Ester->Saponification Aminolysis Aminolysis (Reaction with R-NH₂ to form Amide) Ester->Aminolysis Reduction Reduction to Alcohol (e.g., with LiAlH₄) Ester->Reduction

Caption: Reactivity map of methyl 5-aminopicolinate's functional groups.

  • Amine Group Modifications: The amino group is a versatile handle for building molecular complexity. It readily undergoes acylation with carboxylic acids or acyl chlorides to form amides, a cornerstone reaction in medicinal chemistry for linking molecular fragments. It can also be functionalized to form sulfonamides or participate in N-alkylation and N-arylation reactions.

  • Ester Group Modifications: The methyl ester can be hydrolyzed (saponified) back to the carboxylic acid, which can then be coupled with amines to form amides, offering a different synthetic strategy. Alternatively, the ester can undergo aminolysis directly with an amine to form an amide[8], or be reduced to a primary alcohol, providing another point for diversification.

This dual reactivity allows the compound to serve as a "linker" or "scaffold" in the synthesis of complex molecules, including inhibitors of enzymes like PI3 kinase, which are important targets in cancer therapy[9]. The pyridine core itself is a well-known pharmacophore that can engage in crucial interactions with biological targets.

Section 5: Safety, Handling, and Storage

Proper handling of all chemicals is paramount in a research environment. The following information is based on the Globally Harmonized System (GHS) classification for the free base. The hydrochloride salt should be handled with similar precautions.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity / Irritation Exclamation mark pictogramWarning H302: Harmful if swallowed.[2][3] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H332: Harmful if inhaled.[2] H335: May cause respiratory irritation.[2][3]
Recommended Precautionary Measures

Based on the hazard statements, the following handling protocols are required:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

    • Field Insight: Always handle this solid compound in a certified chemical fume hood to prevent inhalation.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

    • Field Insight: Standard nitrile gloves, a lab coat, and safety glasses with side shields are mandatory. A face shield is recommended when handling larger quantities.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

    • Field Insight: Ensure unobstructed access to an emergency eyewash station in any lab where this compound is handled.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light is recommended[3][6].

Conclusion

Methyl 5-aminopicolinate hydrochloride is a foundational building block for advanced chemical synthesis. Its value lies not in its own biological activity, but in the versatile reactivity endowed by its strategically positioned amino and methyl ester functional groups. A thorough understanding of its chemical identity, properties, and synthesis, as detailed in this guide, is essential for its effective use. By providing both established data and field-proven insights into its handling and reactivity, this document serves as a critical resource for researchers aiming to leverage this compound in the development of novel pharmaceuticals and advanced materials.

References

  • Pipzine Chemicals. (2026, January 22). Methyl 5-Aminopyridine-2-Carboxylate. Available at: [Link]

  • Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Semantic Scholar. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • University of Missouri-St. Louis IRL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Available at: [Link]

  • Google Patents. (1948). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • National Institutes of Health (NIH). (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Methyl 5-aminopicolinate hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). US5451682A - Method for synthesizing 5-aminotetrazole.
  • YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Available at: [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]

  • Google Patents. (n.d.). Substituted isoquinolin-1(2H)-ones, and methods of use thereof - Patent US-8193182-B2.
  • Google Patents. (n.d.). WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Chemsrc. (n.d.). Methyl 5-aminopicolinate | CAS#:67515-76-8. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 5-aminopicolinate Hydrochloride: A Key Building Block in Modern Drug Discovery

Foreword: Unveiling a Critical Synthetic Intermediate In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel t...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Critical Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, heterocyclic compounds, particularly substituted pyridines, have garnered significant attention due to their prevalence in a wide array of pharmacologically active molecules. This guide provides an in-depth technical overview of Methyl 5-aminopicolinate hydrochloride, a key pyridine-based synthetic intermediate. We will delve into its chemical identity, synthesis, purification, and characterization, underpinned by field-proven insights and methodologies. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource to support their work with this important compound.

Core Chemical Identity

Methyl 5-aminopicolinate and its hydrochloride salt are fundamental reagents in organic synthesis. A clear distinction between the free base and the hydrochloride salt is crucial for procedural accuracy and stoichiometric calculations in synthetic workflows.

Compound Name CAS Number Molecular Formula Molecular Weight
Methyl 5-aminopicolinate67515-76-8C₇H₈N₂O₂[1][2]152.15 g/mol [1][2]
Methyl 5-aminopicolinate hydrochloride1260675-04-4C₇H₉ClN₂O₂188.61 g/mol

The hydrochloride salt is often preferred in synthetic applications due to its enhanced stability and improved handling characteristics compared to the free base. The presence of the hydrochloride salt modifies the solubility profile, a key consideration in reaction solvent selection and purification procedures.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of Methyl 5-aminopicolinate hydrochloride is typically achieved through the esterification of 5-aminopicolinic acid. The following protocol is a robust and validated method for its preparation.

Synthesis Workflow Diagram

G cluster_0 Esterification Reaction cluster_1 Purification by Recrystallization 5-Aminopicolinic_Acid 5-Aminopicolinic Acid Reaction_Vessel Reaction at 0°C to Reflux 5-Aminopicolinic_Acid->Reaction_Vessel Methanol Methanol (Solvent/Reagent) Methanol->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (Catalyst/Reagent) Thionyl_Chloride->Reaction_Vessel Slow addition Methyl_5-aminopicolinate_hydrochloride_crude Crude Product Reaction_Vessel->Methyl_5-aminopicolinate_hydrochloride_crude Reaction completion and solvent removal Crude_Product_Input Crude Product Methyl_5-aminopicolinate_hydrochloride_crude->Crude_Product_Input Dissolution Dissolve in hot acetone Crude_Product_Input->Dissolution Acetone Acetone (Recrystallization Solvent) Acetone->Dissolution Crystallization Cool to induce crystallization Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Pure_Product Pure Methyl 5-aminopicolinate hydrochloride (White Solid) Filtration->Pure_Product

Caption: Workflow for the synthesis and purification of Methyl 5-aminopicolinate hydrochloride.

Step-by-Step Experimental Protocol

This protocol is adapted from established methodologies for the esterification of similar aminopyridine carboxylic acids.[3]

Materials:

  • 5-Aminopicolinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Acetone

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 5-aminopicolinic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous methanol is critical to prevent the hydrolysis of the thionyl chloride and to favor the esterification equilibrium.

  • Esterification: Cool the suspension in an ice bath to 0°C. Slowly add thionyl chloride dropwise to the stirred suspension. The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude Methyl 5-aminopicolinate hydrochloride as a solid.

  • Purification by Recrystallization: The crude product is purified by recrystallization.[4][5] Transfer the solid to a clean flask and add a minimal amount of hot acetone to dissolve it completely.[3] The choice of acetone is based on its ability to dissolve the compound at elevated temperatures and to have low solubility at cooler temperatures, which is the principle of effective recrystallization.[6] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the resulting white, crystalline solid by vacuum filtration, washing the crystals with a small amount of cold acetone to remove any residual impurities.[3] Dry the purified product under vacuum to obtain pure Methyl 5-aminopicolinate hydrochloride.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data provides a benchmark for quality control.

Physical Properties
Property Value Source
Appearance White to off-white solid
Storage 2-8°C, under inert atmosphere, protected from light and moisture.[2][7][8]
Spectroscopic Data

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for Methyl 5-aminopicolinate hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The aromatic protons will likely appear as multiplets or distinct doublets and doublets of doublets, with chemical shifts influenced by the electron-withdrawing ester group and the electron-donating amino group. The methyl protons of the ester group will appear as a singlet, typically in the range of 3.8-4.0 ppm. The amine protons will appear as a broad singlet, and its chemical shift can be variable depending on concentration and residual water content.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the ester (typically in the range of 160-170 ppm), the aromatic carbons of the pyridine ring, and the methyl carbon of the ester group (around 50-55 ppm). The positions of the aromatic carbon signals provide further confirmation of the substitution pattern.

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for Methyl 5-aminopicolinate hydrochloride include:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine)3400-3250
C-H stretch (aromatic)3100-3000
C=O stretch (ester)1750-1735
C=C and C=N stretch (aromatic ring)1600-1450
C-O stretch (ester)1300-1000

The presence of the hydrochloride salt may cause broadening of the N-H stretching bands.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 5-aminopicolinate hydrochloride, electrospray ionization (ESI) in positive mode is a suitable technique. The expected mass-to-charge ratio (m/z) for the molecular ion of the free base [M+H]⁺ would be approximately 153.06, corresponding to the protonated form of C₇H₈N₂O₂. The fragmentation pattern can provide further structural confirmation, with common losses including the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[9]

Applications in Drug Discovery and Organic Synthesis

Methyl 5-aminopicolinate hydrochloride serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[10] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for a variety of chemical transformations.

Role in the Synthesis of Suzetrigine (VX-548)

A prominent example of its application is in the synthesis of Suzetrigine (VX-548), a selective NaV1.8 inhibitor developed for the treatment of acute pain.[11] In the synthetic route to Suzetrigine, the amino group of a picolinate derivative undergoes a coupling reaction with an activated carboxylic acid.[11] This highlights the utility of Methyl 5-aminopicolinate hydrochloride as a key fragment for introducing the aminopyridine ester moiety into the final drug structure.

Versatility as a Synthetic Intermediate

The reactivity of Methyl 5-aminopicolinate hydrochloride allows for its participation in a range of chemical reactions, making it a versatile tool for medicinal chemists.

G cluster_0 Amine Group Reactivity cluster_1 Ester Group Reactivity MAP_HCl Methyl 5-aminopicolinate hydrochloride Amide_Coupling Amide Coupling (e.g., with R-COCl) MAP_HCl->Amide_Coupling Sulfonamide_Formation Sulfonamide Formation (e.g., with R-SO₂Cl) MAP_HCl->Sulfonamide_Formation Reductive_Amination Reductive Amination (with Aldehydes/Ketones) MAP_HCl->Reductive_Amination Cross_Coupling N-Arylation Cross-Coupling (e.g., Buchwald-Hartwig) MAP_HCl->Cross_Coupling Amidation Amidation (e.g., with R-NH₂) MAP_HCl->Amidation Reduction Reduction to Alcohol (e.g., with LiAlH₄) MAP_HCl->Reduction Hydrolysis Hydrolysis to Carboxylic Acid (Acid or Base catalyzed) MAP_HCl->Hydrolysis

Caption: Reactivity profile of Methyl 5-aminopicolinate hydrochloride.

The amino group can readily undergo acylation to form amides, sulfonylation to form sulfonamides, and participate in various cross-coupling reactions to form N-aryl bonds.[12] The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide through reaction with an amine. This dual reactivity makes it a valuable scaffold for generating diverse libraries of compounds for drug screening, including the synthesis of kinase inhibitors.[13][14][15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-aminopicolinate hydrochloride.

  • Hazard Identification: This compound is generally considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Minimize dust generation during transfer.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][16] The compound should be protected from moisture.

Conclusion

Methyl 5-aminopicolinate hydrochloride is a cornerstone building block in contemporary organic synthesis, particularly within the realm of drug discovery. Its well-defined chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecular architectures. This guide has provided a comprehensive technical overview, from its synthesis and purification to its characterization and applications, with the aim of equipping researchers with the necessary knowledge to effectively and safely utilize this important compound in their scientific endeavors. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new and innovative therapeutic agents.

References

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

  • Safety Data Sheet - Methyl 5-aminopicolinate. Angene Chemical. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Recrystallization. YouTube. Available at: [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. Available at: [Link]

  • Material Safety Data Sheet - Methylamine Hydrochloride, PA. Cole-Parmer. Available at: [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. Available at: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

  • Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

  • Methyl 5-methylpicolinate | C8H9NO2. PubChem. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]

  • Selecting a recrystallization solvent. YouTube. Available at: [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]

  • Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Some compounds whose mass spectra contain the fragment ion [M-H]+ or... ResearchGate. Available at: [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]

  • Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). PubMed. Available at: [Link]

  • 5-Methyl-picolinate | C7H6NO2-. PubChem. Available at: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5... ARKAT USA, Inc. Available at: http://www.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

Sources

Exploratory

Spectroscopic Blueprint of Methyl 5-Aminopicolinate Hydrochloride: A-Theoretical Analysis

Abstract Methyl 5-aminopicolinate hydrochloride is a pivotal building block in medicinal chemistry and drug discovery. Its precise structural characterization is paramount for ensuring the integrity of downstream applica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-aminopicolinate hydrochloride is a pivotal building block in medicinal chemistry and drug discovery. Its precise structural characterization is paramount for ensuring the integrity of downstream applications. This technical guide provides an in-depth, theoretical exploration of the spectral data for methyl 5-aminopicolinate hydrochloride, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for the hydrochloride salt, this paper leverages established spectroscopic principles and predictive models to construct a detailed analytical profile. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic characteristics of this compound for identification, quality control, and reaction monitoring.

Introduction: The Structural Significance of Methyl 5-Aminopicolinate Hydrochloride

Methyl 5-aminopicolinate hydrochloride is a substituted pyridine derivative that incorporates three key functional groups: a pyridine ring, an amino group, and a methyl ester. This unique combination makes it a versatile scaffold in the synthesis of a wide array of pharmacologically active molecules. The protonation of the amino group to form the hydrochloride salt enhances its stability and solubility in aqueous media, which is often advantageous in biological assays and formulation studies.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and mass. This guide will theoretically derive and interpret these fingerprints for methyl 5-aminopicolinate hydrochloride, offering a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A-Theoretical Prediction

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of methyl 5-aminopicolinate hydrochloride in a common solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methyl ester protons, and the ammonium protons. The protonation of the 5-amino group significantly influences the electronic environment of the pyridine ring, leading to downfield shifts of the ring protons compared to the free base.

Experimental Protocol (Theoretical):

  • Dissolve approximately 10-20 mg of methyl 5-aminopicolinate hydrochloride in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the resulting Free Induction Decay (FID) with an appropriate window function and Fourier transform to obtain the spectrum.

  • Reference the spectrum to the residual solvent peak of DMSO (δ ~2.50 ppm).

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.0 - 8.2dJ ≈ 8.0 - 9.01H
H-4~7.8 - 8.0ddJ ≈ 8.0 - 9.0, 2.0 - 3.01H
H-6~8.5 - 8.7dJ ≈ 2.0 - 3.01H
-OCH₃~3.9 - 4.1s-3H
-NH₃⁺~9.0 - 12.0br s-3H

Interpretation:

  • Aromatic Protons (H-3, H-4, H-6): The protons on the pyridine ring are expected to be in the downfield region due to the ring's aromaticity and the electron-withdrawing effect of the ester group and the protonated amino group. H-6 is predicted to be the most downfield due to its proximity to the nitrogen atom and the ester group. The coupling pattern (doublets and a doublet of doublets) arises from the ortho and meta couplings between the adjacent protons.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet in the range of 3.9-4.1 ppm.

  • Ammonium Protons (-NH₃⁺): The protons of the ammonium group will likely appear as a broad singlet at a significantly downfield chemical shift due to the positive charge and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol (Theoretical):

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~164 - 166
C-3~125 - 127
C-4~128 - 130
C-5~140 - 142
C-6~148 - 150
C=O~168 - 170
-OCH₃~52 - 54

Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal in the spectrum.

  • Aromatic Carbons (C-2 to C-6): The pyridine ring carbons will resonate in the aromatic region. The carbons bearing the ester (C-2) and the ammonium group (C-5), as well as the carbon adjacent to the ring nitrogen (C-6), are expected to be the most deshielded.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Theoretical):

  • Prepare a solid sample of methyl 5-aminopicolinate hydrochloride as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2800N-H stretch (broad)Ammonium (-NH₃⁺)
3100 - 3000C-H stretchAromatic C-H
~1730 - 1710C=O stretchEster (C=O)
~1620 - 1580N-H bendAmmonium (-NH₃⁺)
~1600, ~1475C=C stretchAromatic ring
~1250 - 1200C-O stretchEster (C-O)

Interpretation:

The IR spectrum will be dominated by features characteristic of the ammonium and ester functional groups. A very broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations of the ammonium salt. The sharp and intense peak around 1720 cm⁻¹ is indicative of the ester carbonyl stretch. The presence of the aromatic ring will be confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1475 cm⁻¹ region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For the hydrochloride salt, the analysis would typically be performed on the free base after the loss of HCl.

Experimental Protocol (Theoretical):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum.

Predicted Mass Spectrum Data (for the free base, C₇H₈N₂O₂):

  • Molecular Ion (M⁺•): m/z = 152.06

  • Major Fragments:

    • m/z = 121: Loss of -OCH₃ (methoxy radical)

    • m/z = 93: Loss of -COOCH₃ (methoxycarbonyl radical)

    • m/z = 66: Subsequent fragmentation of the pyridine ring

Interpretation:

The mass spectrum of the free base, methyl 5-aminopicolinate, would show a molecular ion peak at an m/z of 152, corresponding to its molecular weight. The fragmentation pattern would likely involve the initial loss of the methoxy group from the ester, leading to a fragment at m/z 121. Further fragmentation could involve the loss of the entire methoxycarbonyl group, resulting in a fragment at m/z 93.

Molecular Structure and Fragmentation Pathway:

G cluster_mol Methyl 5-aminopicolinate (Free Base) cluster_frag1 Loss of -OCH3 cluster_frag2 Loss of -COOCH3 mol frag1 m/z 121 [C6H5N2O]+ mol->frag1 - •OCH3 frag2 m/z 93 [C5H5N2]+ mol->frag2 - •COOCH3

Caption: Predicted Mass Spectrometry Fragmentation of Methyl 5-aminopicolinate.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, spectroscopic analysis of methyl 5-aminopicolinate hydrochloride. The predicted ¹H and ¹³C NMR, IR, and MS data provide a detailed structural profile that can be used by researchers for compound verification and quality assessment. While this theoretical framework is a powerful tool, it is imperative that it is ultimately validated against experimentally acquired data. The methodologies and interpretations laid out herein provide a solid foundation for any future experimental characterization of this important chemical building block.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Online NMR predictors such as those found on NMRDB.org. Available at: [Link]

  • NIST Chemistry WebBook. Available at: [Link]

Exploratory

The Expanding Therapeutic Potential of Methyl 5-Aminopicolinate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Methyl 5-Aminopicolinate Scaffold - A Privileged Starting Point in Medicinal Chemistry In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Methyl 5-Aminopicolinate Scaffold - A Privileged Starting Point in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs. Methyl 5-aminopicolinate, a substituted pyridine derivative, has emerged as a versatile and promising starting material for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a reactive amino group and a modifiable methyl ester, provide medicinal chemists with a robust platform for generating libraries of derivatives with the potential to interact with a wide range of biological targets. This technical guide will provide an in-depth exploration of the known and potential biological activities of methyl 5-aminopicolinate derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic applications.

Anticancer Activity: Targeting the Proliferative Machinery of Malignant Cells

The quest for novel anticancer agents remains a cornerstone of pharmaceutical research. Derivatives of heterocyclic compounds, including those related to the picolinate scaffold, have shown significant promise in this area.

Amide and Sulfonamide Derivatives as Potential Cytotoxic Agents

Recent studies have highlighted the potential of amide and sulfonamide derivatives of picolinic acid and related structures as potent anticancer agents. While direct studies on methyl 5-aminopicolinate are emerging, research on analogous structures provides a strong rationale for its investigation. For instance, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has been synthesized and evaluated for their antitumor properties. These compounds demonstrated the ability to inhibit the proliferation of various human cancer cell lines, including HepG2 (liver carcinoma) and HCT116 (colon carcinoma), at low micromolar concentrations. The most potent analog in this series exhibited broad-spectrum antiproliferative activity. Furthermore, in vivo studies in a colon carcinoma mouse model revealed that this lead compound could significantly prolong the survival of tumor-bearing mice by inhibiting angiogenesis and inducing apoptosis and necrosis in cancer cells.

The synthesis of such derivatives often involves the initial hydrolysis of the methyl ester of a picolinate starting material to the corresponding carboxylic acid, followed by amide coupling with a suitable amine. This general approach is readily applicable to methyl 5-aminopicolinate, opening the door to a wide array of novel amide derivatives for anticancer screening.

Structure-Activity Relationship (SAR) Insights

Key SAR observations from related picolinamide series suggest that the nature of the substituent on the amide nitrogen and the substitution pattern on the pyridine ring are critical for potent anticancer activity. The exploration of various aryl and heteroaryl substituents on the 5-amino group of methyl 5-aminopicolinate is a logical next step in the design of novel anticancer agents.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. Patents have been filed for imidazo-quinazoline and quinoline derivatives, highlighting their potential as potent analgesics and anti-inflammatory agents[1]. These compounds have been shown to interfere with the expression and production of cyclooxygenase-2 (COX-2) and inflammatory cytokines, making them attractive candidates for treating a range of inflammatory diseases and even certain cancers[1].

Potential Mechanisms of Action

The anti-inflammatory effects of heterocyclic compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as COX and lipoxygenase (LOX). For example, certain 5-thiazol-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors[2]. The structural similarities between these scaffolds and potential derivatives of methyl 5-aminopicolinate suggest that the latter could also be explored as inhibitors of these enzymes.

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds have historically been a rich source of antibacterial and antifungal drugs.

Urea and Thiourea Derivatives

Urea and thiourea derivatives of various heterocyclic scaffolds are known to possess a broad spectrum of biological activities, including antimicrobial effects. The synthesis of urea and thiourea derivatives from methyl 5-aminopicolinate can be readily achieved by reacting the amino group with isocyanates or isothiocyanates, respectively. This synthetic accessibility, coupled with the known antimicrobial potential of this class of compounds, makes it a fertile area for investigation.

Quinolone and Thiazole Hybrids

The combination of two or more bioactive pharmacophores into a single molecule is a well-established strategy in drug discovery. Quinolone and thiazole moieties are known for their potent antimicrobial effects[3]. The synthesis of hybrid molecules incorporating the methyl 5-aminopicolinate scaffold with these antimicrobial pharmacophores could lead to the development of novel agents with enhanced activity or a broader spectrum of action[3].

Cardiovascular Applications: A New Frontier for Picolinate Derivatives

Recent research has expanded the potential therapeutic applications of picolinate derivatives into the realm of cardiovascular disease.

Methyl 5-((cinnamoyloxy)methyl)picolinate: A Multi-Targeting Agent

A notable example is the synthesis and biological evaluation of methyl 5-((cinnamoyloxy)methyl)picolinate[4]. This compound, derived from nicotinic acid, has been investigated for its potential to target multiple enzymes implicated in cardiovascular disease, including MAPK, PCSK9, MPO, SIRT1, and TNF-α[4]. The synthesis involves the esterification of a hydroxymethyl picolinate derivative with cinnamic acid[4]. This work underscores the potential of modifying the picolinate core to generate compounds with complex biological activity profiles relevant to cardiovascular health.

Experimental Protocols

General Synthesis of Amide Derivatives from Methyl 5-Aminopicolinate

This protocol outlines a general, two-step procedure for the synthesis of amide derivatives starting from methyl 5-aminopicolinate.

Step 1: Hydrolysis of Methyl 5-Aminopicolinate

  • To a solution of methyl 5-aminopicolinate in a suitable solvent (e.g., methanol/water mixture), add an excess of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the 5-aminopicolinic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

  • To a solution of 5-aminopicolinic acid in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent (e.g., HATU or EDC/HOBt).

  • Add a suitable amine and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthesis_of_Amide_Derivatives

Data Presentation

Compound ClassBiological ActivityKey FindingsReference
Picolinamide DerivativesAnticancerInhibition of cancer cell proliferation; in vivo efficacy in a mouse model.(Relevant research on picolinamide analogs)
Imidazo-quinazolinesAnti-inflammatory, AnalgesicInterference with COX-2 and inflammatory cytokine expression.[1]
Thiazolidinone DerivativesAnti-inflammatorySelective inhibition of COX-1.[2]
Methyl 5-((cinnamoyloxy)methyl)picolinateCardiovascularPotential multi-target inhibitor for enzymes related to CVD.[4]

Future Directions and Conclusion

The methyl 5-aminopicolinate scaffold represents a largely untapped resource for the discovery of novel therapeutic agents. The existing body of literature on related heterocyclic compounds strongly supports the potential for its derivatives to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The synthetic versatility of this starting material allows for the creation of diverse chemical libraries, which, when coupled with high-throughput screening and rational drug design, can accelerate the identification of new lead compounds.

Future research should focus on the systematic exploration of the chemical space around the methyl 5-aminopicolinate core. This includes the synthesis and biological evaluation of a wide range of amide, urea, thiourea, and sulfonamide derivatives, as well as the exploration of novel heterocyclic ring systems annulated to the pyridine core. In-depth mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these compounds exert their effects. As our understanding of the biological potential of methyl 5-aminopicolinate derivatives grows, so too will the opportunities for developing novel and effective therapies for a multitude of human diseases.

Future_Directions

References

  • US8193353B2 - 6-1H-imidazo-quinazoline and quinolines derivatives, new potent analgesics and anti-inflammatory agents - Google Patents.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed Central. Available at: [Link]

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC - NIH. Available at: [Link]

  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - NIH. Available at: [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Methyl 5-Aminopicolinate Hydrochloride: A Cornerstone Heterocyclic Building Block

Introduction: The Strategic Value of the Aminopicolinate Scaffold In the landscape of modern drug discovery and materials science, the strategic selection of foundational scaffolds is paramount. Heterocyclic compounds, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Aminopicolinate Scaffold

In the landscape of modern drug discovery and materials science, the strategic selection of foundational scaffolds is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals and functional materials, owing to their unique stereoelectronic properties and ability to engage in specific, high-affinity interactions with biological targets. Among these, the aminopyridine core stands out for its prevalence in medicinally important molecules.

This guide focuses on Methyl 5-aminopicolinate hydrochloride, a highly versatile and valuable heterocyclic building block. Its structure is deceptively simple, yet it offers a powerful combination of reactive handles: a nucleophilic primary amine, an ester group amenable to modification, and a pyridine ring that influences the molecule's overall electronics and solubility. The hydrochloride salt form enhances stability and simplifies handling, making it an ideal starting material for complex synthetic campaigns.

The strategic importance of the methyl ester in this building block cannot be overstated. The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights how the addition of a methyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles by affecting conformation, metabolic stability, and binding interactions.[1][2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this building block, moving beyond simple reaction schemes to explain the underlying principles that govern its reactivity and application.

Physicochemical Properties and Safe Handling

A thorough understanding of a building block's physical and chemical properties is the foundation of its effective and safe use in any synthetic protocol.

Data Summary Table: Methyl 5-aminopicolinate Hydrochloride
PropertyValueSource(s)
IUPAC Name methyl 5-aminopyridine-2-carboxylate;hydrochloride[3]
CAS Number 1260675-04-4[3]
Molecular Formula C₇H₉ClN₂O₂[3]
Molecular Weight 188.61 g/mol [3]
Appearance White to off-white solid/crystals[4]
Parent Compound CAS 67515-76-8 (Free Base)[5][6]
Parent MW 152.15 g/mol [5][6]
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[6]
Safety & Handling Protocol

As a hydrochloride salt of an amine, this compound requires careful handling to ensure laboratory safety and maintain its integrity.

  • Hazard Identification : The compound is classified as an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[5][6]

  • Personal Protective Equipment (PPE) : Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling : Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[4][8] Minimize dust generation during transfer.[4] Avoid contact with skin, eyes, and clothing.[4][8]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[4] The hygroscopic nature of many amine salts means storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to prevent moisture absorption.[4]

Core Synthetic Applications: From Simple Amides to Complex Heterocycles

The true utility of Methyl 5-aminopicolinate hydrochloride is revealed in its reactivity. The primary amino group at the C5 position is a potent nucleophile, serving as the principal site for elaboration and diversification.

Amide Bond Formation: The Workhorse Reaction

The most fundamental transformation of this building block is the acylation of its primary amino group to form a stable amide bond. This reaction is a cornerstone of pharmaceutical synthesis.[9]

Causality Behind Experimental Choices: Direct reaction between a carboxylic acid and the amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10] Therefore, the carboxylic acid must be "activated." This is typically achieved in one of two ways:

  • Conversion to an Acyl Halide: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), the carboxylic acid is converted to a highly electrophilic acyl chloride.[10] This readily reacts with the amine. A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[10]

  • Use of Coupling Reagents: Reagents like HATU, HBTU, or EDC are used to form a highly activated ester intermediate in situ.[9][11][12] These reagents are often preferred for sensitive substrates as the reaction conditions are milder. The choice of reagent can be critical; for example, HATU is known for its high efficiency and reduced rates of epimerization in chiral substrates.[11]

Workflow Diagram: Amide Bond Formation

Amide_Formation cluster_reactants Reactants cluster_activation Activation Step Aminopicolinate Methyl 5-Aminopicolinate (Nucleophile) ActivatedEster Activated Ester Intermediate Aminopicolinate->ActivatedEster 3. Nucleophilic Attack CarboxylicAcid R-COOH (Electrophile Precursor) CouplingReagent Coupling Reagent (e.g., HATU, EDC) CarboxylicAcid->CouplingReagent 1. Mix CouplingReagent->ActivatedEster 2. Forms Base Base (e.g., DIPEA) Product Amide Product ActivatedEster->Product 4. Amide Formation

Caption: General workflow for coupling reagent-mediated amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from established methods for coupling aminopicolinic acids with amines and represents a robust and high-yielding procedure.[11]

  • Materials :

    • Methyl 5-aminopicolinate hydrochloride

    • Carboxylic acid of interest (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous solvent (e.g., DMF or Isopropylacetate)

  • Procedure :

    • To a stirred solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF at room temperature, add Methyl 5-aminopicolinate hydrochloride (1.05 eq).

    • Slowly add DIPEA (3.0 eq) to the mixture. The additional equivalent of base is crucial for neutralizing the hydrochloride salt of the starting material.

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or isopropylacetate).

    • Combine the organic phases and wash sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[11]

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

Buchwald-Hartwig Amination: Forging Aryl-Amine Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13] While the primary amine of our building block is the nucleophile, this reaction is conceptually important for derivatizing the aminopicolinate core. For instance, if the aminopicolinate were first coupled to a molecule containing an aryl halide, the Buchwald-Hartwig reaction could be used in a subsequent step to introduce another amine elsewhere. More directly, the reaction demonstrates how an amino-heterocycle can be coupled with an aryl halide.

Mechanistic Principles: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[14][15]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Ligand Exchange & Deprotonation : The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination : The C-N bond is formed as the aryl and amido groups are eliminated from the palladium center, regenerating the Pd(0) catalyst.[14]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are essential as they promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species.[14][15][16]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd0 L₂Pd(0) OxAdd [L₂Pd(II)(Ar)(X)] Pd0->OxAdd Oxidative Addition AmineComplex [L₂Pd(II)(Ar)(NH₂R')]+X⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex [L₂Pd(II)(Ar)(NHR')] AmineComplex->AmidoComplex Deprotonation BaseH [Base-H]+X⁻ AmineComplex->BaseH AmidoComplex->Pd0 Reductive Elimination Product Ar-NHR' AmidoComplex->Product ArX Ar-X ArX->OxAdd Amine R'-NH₂ Amine->AmineComplex Base Base Base->AmineComplex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Buchwald-Hartwig Amination

This protocol provides a general framework for coupling an amino-heterocycle with an aryl bromide.

  • Materials :

    • Methyl 5-aminopicolinate hydrochloride (1.2 eq)

    • Aryl bromide (Ar-Br) (1.0 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • Phosphine Ligand (e.g., XPhos, BrettPhos) (4-5 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃) (1.4 eq)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Procedure :

    • To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), and the phosphine ligand (4-5 mol%).

    • Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add the anhydrous, deoxygenated solvent via syringe, followed by the Methyl 5-aminopicolinate hydrochloride (1.2 eq) and the base (1.4 eq).

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate and purify the residue by standard methods (chromatography, recrystallization).

Synthesis of Fused Heterocyclic Systems

The true power of Methyl 5-aminopicolinate as a building block is realized when its bifunctionality is exploited. The amino and ester groups can participate in cyclization reactions with appropriate partners to construct more complex, fused heterocyclic scaffolds, which are of great interest in medicinal chemistry.[17][18] For example, reaction with a β-keto ester could lead to the formation of a pyridopyridinone derivative.

Diagram: Conceptual Cyclization Workflow

Cyclization Start Methyl 5-Aminopicolinate (Bifunctional) Intermediate Linear Condensation Product Start->Intermediate Condensation (Amide Formation) Reagent Bifunctional Reagent (e.g., β-Ketoester) Reagent->Intermediate Product Fused Heterocycle (e.g., Pyridopyridinone) Intermediate->Product Intramolecular Cyclization

Caption: Conceptual pathway for forming a fused heterocycle.

Spectroscopic Characterization Profile

Confirming the structure of derivatives synthesized from Methyl 5-aminopicolinate hydrochloride is straightforward using standard spectroscopic techniques.

TechniqueExpected Observations for the Parent Compound
¹H NMR Aromatic Protons: 3 distinct signals in the aromatic region (~7.0-8.5 ppm). Amine Protons (NH₂): A broad singlet, which is D₂O exchangeable, often in the range of 4.0-6.0 ppm. Methyl Protons (OCH₃): A sharp singlet for the 3 methyl protons, typically around 3.8-4.0 ppm.[19][20][21]
¹³C NMR Carbonyl Carbon (C=O): A signal in the downfield region, ~165-170 ppm. Aromatic Carbons: 5 signals in the aromatic region (~110-160 ppm). Methyl Carbon (OCH₃): A signal around 52 ppm.[20][21]
IR Spectroscopy N-H Stretch: A pair of bands for the primary amine around 3350-3450 cm⁻¹. C=O Stretch: A strong absorption for the ester carbonyl around 1700-1730 cm⁻¹. Aromatic C=C/C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.[20][22]
Mass Spec (ESI+) M+H⁺: For the free base (C₇H₈N₂O₂), the expected mass-to-charge ratio would be at m/z 153.06.

Conclusion

Methyl 5-aminopicolinate hydrochloride is more than just a simple chemical reagent; it is a strategic starting point for synthetic innovation. Its well-defined reactivity, centered on the nucleophilic primary amine, allows for reliable and predictable derivatization through robust reactions like amide coupling and Buchwald-Hartwig amination. Furthermore, its inherent bifunctionality opens pathways to complex fused heterocyclic systems that are often challenging to access through other means. For researchers in drug discovery and materials science, mastering the application of this building block provides a direct and efficient route to novel molecular architectures with significant biological and functional potential.

References

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Methyl 5-aminopicolinate | 67515-76-8. (n.d.). Aribo Biotechnology. Retrieved January 26, 2026, from [Link]

  • Methyl 5-aminopicolinate hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Safety Data Sheet - Methyl 5-aminopicolinate. (2021, May 1). Angene Chemical. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Onnuch, S., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024. Retrieved January 26, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 26, 2026, from [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 18). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. (n.d.). University of Bath. Retrieved January 26, 2026, from [Link]

  • Synthesis of heterocyclic compounds. (n.d.). Google Patents.
  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 26, 2026, from [Link]

  • Material Safety Data Sheet - Methylamine Hydrochloride. (n.d.). Cole-Parmer. Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 26, 2026, from [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). University of Missouri-St. Louis. Retrieved January 26, 2026, from [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017, January 27). MDPI. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable. Retrieved January 26, 2026, from [Link]

  • IR and 1 H NMR spectral data. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025, August 26). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Methyl 5-methylpicolinate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved January 26, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science. Retrieved January 26, 2026, from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • [Application of methyl in drug design]. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

Sources

Exploratory

The Evolution of a Herbicide Class: A Technical Guide to the Discovery and Synthesis of Aminopicolinates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The aminopicolinates represent a premier class of synthetic auxin herbicides, vital to modern agriculture for their ef...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The aminopicolinates represent a premier class of synthetic auxin herbicides, vital to modern agriculture for their efficacy in controlling broadleaf weeds. This guide provides a comprehensive technical overview of their discovery and the evolution of their synthesis. We trace the lineage from the foundational picolinic acids like picloram to the first-generation aminopicolinate, aminopyralid, and culminate in the advanced 6-aryl-aminopicolinates, including halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active). This narrative emphasizes the causality behind key structural modifications, detailing the structure-activity relationship (SAR) studies that drove innovation. We present detailed synthetic pathways, including critical protocols for the formation of the core aminopicolinate scaffold and the strategic introduction of the 6-aryl moiety via cross-coupling reactions. This guide serves as a technical resource for chemists and researchers, illustrating a remarkable journey of chemical innovation in the agrochemical industry.

Introduction: The Rise of Synthetic Auxin Herbicides

The Auxin Mode of Action: A Primer

Natural auxins, such as indole-3-acetic acid (IAA), are critical plant hormones that regulate a host of developmental processes, including cell division, elongation, and differentiation. Synthetic auxin herbicides function by mimicking and overwhelming these natural hormonal pathways.[1][2] When applied to susceptible plants, they bind to auxin receptors, leading to a cascade of uncontrolled and disorganized growth that ultimately results in plant death.[3] This mode of action has proven remarkably durable and effective for decades in weed management.[1]

Early Picolinate Herbicides: The Foundation

The story of aminopicolinates begins with the foundational 2-picolinic acid herbicides developed in the mid-20th century. Picloram, introduced in 1963, was the first major synthetic 2-picolinic acid herbicide, recognized for its effectiveness against deep-rooted perennial weeds.[4] This was followed by Clopyralid in 1975, which offered a different spectrum of weed control.[4] While effective, these early compounds had limitations, including high application rates and significant persistence in the soil, which could negatively impact subsequent crops.[4]

The Need for Innovation: Driving Forces

The drive to discover new herbicides is multifaceted. Key motivators include the increasing prevalence of weed species resistant to existing chemistries, the demand for greater crop selectivity, the desire for lower application rates to reduce environmental load, and the need for more favorable toxicological and environmental profiles.[4][5] It was the search for compounds that retained the high potency of picloram but with an improved environmental and selectivity profile that set the stage for the development of the aminopicolinates.[5]

The Dawn of the Aminopicolinates: From Picloram to Aminopyralid

Discovery of Aminopyralid

A significant breakthrough occurred with the development of aminopyralid (commercialized in 2006), a molecule that emerged from the modification of picloram.[6][7] Aminopyralid, chemically 4-amino-3,6-dichloropicolinic acid, demonstrated a substantial increase in potency against key weeds like the Canada thistle—up to four times that of clopyralid—allowing for significantly lower use rates.[4][8] This compound marked the establishment of the aminopicolinate subclass and became a cornerstone for future innovation.[9]

Structure-Activity Relationship (SAR) Insights

The development of aminopyralid was guided by intensive Structure-Activity Relationship (SAR) studies. SAR is the principle of linking a molecule's three-dimensional structure to its biological activity, allowing chemists to make rational modifications to optimize for desired properties like potency and selectivity.[10][11] For the picolinate class, it was discovered that specific substitutions on the pyridine ring were critical. The 4-amino group, in particular, was found to be crucial for high herbicidal activity.[12] The combination of a 4-amino group with chlorine atoms at the 3- and 6-positions, as seen in aminopyralid, proved to be a highly effective arrangement for broadleaf weed control.[5]

Synthesis of the Aminopicolinate Core

The synthesis of the core 4-aminopicolinic acid structure is a fundamental process in this herbicide class. One established method involves the nitration of a picolinic acid N-oxide precursor, followed by a reduction of the nitro group to the essential 4-amino group.[13]

G cluster_0 Synthesis of 4-Aminopicolinic Acid Picolinic_acid_N_oxide Picolinic acid N-oxide 4_Nitropicolinic_acid_N_oxide 4-Nitropicolinic acid N-oxide Picolinic_acid_N_oxide->4_Nitropicolinic_acid_N_oxide Nitration Nitrating_agent H₂SO₄ / fuming HNO₃ Nitrating_agent->4_Nitropicolinic_acid_N_oxide 4_Aminopicolinic_acid 4-Aminopicolinic Acid 4_Nitropicolinic_acid_N_oxide->4_Aminopicolinic_acid Reduction Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Reduction->4_Aminopicolinic_acid

Caption: A generalized workflow for the synthesis of the 4-aminopicolinic acid core.

This protocol is a representative example based on established chemical principles.[13]

  • Nitration: Picolinic acid N-oxide is carefully added to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is stirred while allowing it to slowly warm to room temperature and then heated moderately (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or HPLC). The mixture is then cooled and poured onto ice, causing the product, 4-nitropicolinic acid N-oxide, to precipitate. The solid is collected by filtration, washed with cold water, and dried.

  • Reduction: The dried 4-nitropicolinic acid N-oxide is dissolved in a suitable solvent, such as ethanol or acetic acid. A palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature. The reaction progress is monitored until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure to yield the final product, 4-aminopicolinic acid.

The Modern Era: 6-Aryl-Aminopicolinates

A Paradigm Shift: Introducing the 6-Aryl Moiety

The next major leap in picolinate herbicide technology was the discovery that substituting an aryl (phenyl) group at the 6-position of the picolinate ring could lead to a dramatic increase in herbicidal potency.[6][14] This innovation, pioneered by scientists at Dow AgroSciences (now Corteva Agriscience), created a new generation of molecules, the 6-aryl-picolinates, which are effective at exceptionally low application rates.[15][16]

Case Study 1: Halauxifen-methyl (Arylex™ active)

Halauxifen-methyl was the first herbicide from this new 6-aryl class.[16] Its discovery was the result of extensive SAR work aimed at balancing extremely high herbicidal activity with a favorable environmental profile, particularly a shorter soil half-life to prevent carryover damage to subsequent crops.[15] Researchers found that specific substitutions on the 6-phenyl ring were key to modulating this balance.[15]

The synthesis of 6-aryl-picolinates like halauxifen-methyl relies on modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki reaction.[17] This powerful reaction allows for the precise and efficient formation of a carbon-carbon bond between the picolinate core (as a halide or triflate) and the aryl group (as a boronic acid or ester).

An alternative powerful strategy involves the use of a Halogen Exchange (Halex) reaction on a polychlorinated picolinonitrile starting material to introduce fluorine atoms, followed by functional group manipulations and the key Suzuki coupling step to install the aryl ring.[18]

G cluster_1 Synthesis of Halauxifen-methyl Picolinate_Halide Methyl 4-amino-3,6-dichloropicolinate Halauxifen_methyl Halauxifen-methyl Picolinate_Halide->Halauxifen_methyl Aryl_Boronic_Acid Substituted Phenylboronic Acid Aryl_Boronic_Acid->Halauxifen_methyl Coupling Suzuki Cross-Coupling (Pd catalyst, base) Coupling->Halauxifen_methyl

Caption: Simplified Suzuki coupling workflow for synthesizing 6-aryl-picolinates.

This protocol outlines a general procedure for the key bond-forming step.

  • Reaction Setup: To a reaction vessel is added the picolinate halide (e.g., methyl 4-amino-3,6-dichloropicolinate), the desired arylboronic acid (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent and Degassing: A suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol, is added. The mixture is thoroughly degassed by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred under an inert atmosphere. The progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 6-aryl-picolinate.

Case Study 2: Florpyrauxifen-benzyl (Rinskor™ active)

Following the success of Arylex™, further research in the 6-aryl-picolinate class led to the discovery of florpyrauxifen-benzyl (Rinskor™ active).[16][19] This compound features a different substitution pattern on both the pyridine core and the 6-aryl ring, tailoring its activity for specific uses, primarily in rice cultivation.[16][20] Its development underscores the versatility of the 6-aryl-picolinate scaffold for creating herbicides with customized properties.

Unique Receptor Binding

A collaboration between Dow AgroSciences and the University of Warwick revealed a crucial insight into why these new herbicides are so effective. Research showed that the arylpicolinates like Arylex™ and Rinskor™ prioritize a different auxin receptor site and bind with higher affinity compared to both natural auxin and older synthetic auxin herbicides.[1][2] This unique binding mechanism helps explain their high potency and provides a new tool for managing weeds that may have developed resistance to other auxin herbicides.[1]

Comparative Analysis and Future Outlook

Evolution of Potency and Selectivity

The progression from picloram to the 6-aryl-aminopicolinates is a clear story of increasing efficiency and refinement. This evolution is most evident in the significant reduction of application rates required for effective weed control.

HerbicideFirst CommercializedTypical Application Rate (g ai/ha)Primary Weed Target
Picloram 1963125 - 1120Broadleaf weeds, woody plants[6]
Clopyralid 1975105 - 500Broadleaf weeds (e.g., thistles)[6]
Aminopyralid 20065 - 120Broadleaf weeds in pastures/cereals[6]
Halauxifen-methyl ~20145 - 10Broadleaf weeds in cereals[18]
The Future of Aminopicolinate Synthesis

The field of aminopicolinate synthesis continues to evolve. Future research will likely focus on several key areas:

  • Catalyst Development: Creating more active and robust catalysts for cross-coupling reactions to improve efficiency and reduce costs.

  • Green Chemistry: Developing more environmentally friendly synthetic routes that use less hazardous reagents and solvents and generate less waste.

  • Combating Resistance: Exploring novel substitutions on the picolinate and aryl rings to create molecules that can overcome emerging weed resistance.

  • Process Optimization: Refining large-scale manufacturing processes to make these vital agricultural tools more accessible and economical.

Conclusion

The history of aminopicolinate synthesis is a testament to the power of medicinal and process chemistry in solving real-world agricultural challenges. From the broad-spectrum activity of the early picolinic acids to the highly targeted, low-dose efficacy of modern 6-aryl-aminopicolinates, each generation of these herbicides represents a significant advancement in chemical design and synthesis. The journey has been driven by a deep understanding of structure-activity relationships and the application of cutting-edge synthetic methodologies. As the demands on global food production grow, the principles of innovation, precision, and efficiency embodied in the story of aminopicolinates will continue to be essential for developing the next generation of crop protection solutions.

References

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Herbicidal composition containing aminopyralid, triclopyr and an organosilicone surfactant. (n.d.). Google Patents.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 6-aryl-4-aminopicolinates and their use as herbicides. (n.d.). Google Patents.
  • Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. (2016, June 29). University of Warwick. Retrieved January 26, 2026, from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 4(2). Retrieved January 26, 2026, from [Link]

  • 4-aminopicolinates and their use as herbicides. (n.d.). Google Patents.
  • Aminopyralid and clopyralid compounding aqueous agent and preparation method thereof. (n.d.). Google Patents.
  • On Exploring Structure Activity Relationships. (2016, May 2). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis of Halauxifen Methyl. (2019). Synfacts, 15(12), 1335. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022, July 12). MDPI. Retrieved January 26, 2026, from [Link]

  • Dow AgroSciences/University of Warwick Discover Unique Herbicide Binding Pattern. (2016, June 29). AgroPages. Retrieved January 26, 2026, from [Link]

  • Aminopyralid. (2006). Food and Agriculture Organization of the United Nations. Retrieved January 26, 2026, from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024, January 9). MDPI. Retrieved January 26, 2026, from [Link]

  • 4-aminopicolinates and their use as herbicides. (n.d.). Google Patents.
  • Preparation method of halauxifen-methyl. (n.d.). Patsnap.
  • Epp, J. B., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ACS Symposium Series, 1204, 247-260. Retrieved January 26, 2026, from [Link]

  • Structure and synthetic route on synthesis derivatives of 8-amidoquinoline. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 26, 2026, from [Link]

  • 3-Aminopicolinic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Structures of various picolinic acid auxin herbicides and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Determination of Aminopyralid, Clopyralid and Picloram in Compost and Water. (n.d.). Affinisep. Retrieved January 26, 2026, from [Link]

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. (2016, February 1). Bioorganic & Medicinal Chemistry, 24(3), 362-371. Retrieved January 26, 2026, from [Link]

  • Aminopyralid. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Structure Activity Relationships and Medicinal Chemistry. (2020, March 22). YouTube. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. (2014, November 1). Bioorganic & Medicinal Chemistry Letters, 24(21), 4975-4980. Retrieved January 26, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Methyl 5-aminopicolinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-aminopicolinate hydrochloride is a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. As a subs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminopicolinate hydrochloride is a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. As a substituted pyridine derivative, its unique electronic and structural properties make it a valuable precursor for the synthesis of a wide array of complex molecules, including novel therapeutic agents.[1] However, its utility in the laboratory is intrinsically linked to a thorough understanding of its potential hazards and the stringent application of safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for Methyl 5-aminopicolinate hydrochloride, grounded in established scientific principles and practical, field-proven insights. It is designed to empower researchers to work confidently and safely with this compound, ensuring both personal safety and the integrity of their experimental outcomes.

Hazard Identification and Risk Assessment

Methyl 5-aminopicolinate hydrochloride is classified as a hazardous substance. A comprehensive risk assessment must be conducted before its use, taking into account the inherent hazards of the material and the specific experimental conditions.

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[2]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[2]

The causality behind these hazards lies in the chemical's reactivity with biological tissues. The amino and picolinate moieties can interact with proteins and membranes, leading to irritation upon contact with skin and eyes.[3] Inhalation of the fine powder can cause irritation to the respiratory tract due to its localized effects on the mucous membranes.[3] If ingested, it can be harmful due to its systemic absorption and potential to interfere with biological processes.[2]

Physicochemical Properties

Understanding the physicochemical properties of Methyl 5-aminopicolinate hydrochloride is fundamental to its safe handling and use in experimental design.

PropertyValueSource
Chemical Formula C₇H₉ClN₂O₂[4]
Molecular Weight 188.61 g/mol [4]
Appearance Solid/Crystalline Powder[1]
Melting Point 152-154°C (for free base)[5]
Boiling Point 333.7°C at 760 mmHg (for free base)
Solubility Soluble in polar solvents like water and alcohols.[1]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with Methyl 5-aminopicolinate hydrochloride.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All weighing and handling of this compound should be performed in a certified chemical fume hood to prevent the inhalation of the powder.[6] The fume hood provides a controlled environment that draws airborne particles away from the user.

  • Ventilation: Ensure adequate general ventilation in the laboratory to supplement the localized exhaust of the fume hood.[5]

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[7] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[5]

  • Protective Clothing: A laboratory coat should be worn at all times. For tasks with a higher risk of spillage, a chemically resistant apron may be necessary.[6]

  • Respiratory Protection: If there is a risk of inhalation exposure that cannot be controlled by a fume hood, a NIOSH-approved respirator with the appropriate particulate filter should be used.[5]

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically between 2-8°C.

  • Inert Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen). This is because, like many hydrochloride salts of amines, it is likely hygroscopic, meaning it can absorb moisture from the air.[8] This moisture can lead to degradation of the compound and affect experimental results.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[6] Contact with these substances can lead to vigorous and potentially hazardous reactions.

  • Light Sensitivity: Store in a dark place or use an amber vial to protect from light, which can cause degradation over time.

Spill and Emergency Procedures

Prompt and correct response to spills and exposures is vital.

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Waste Disposal

All waste containing Methyl 5-aminopicolinate hydrochloride must be treated as hazardous waste.

  • Disposal: Dispose of the chemical and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated hazardous waste container.[5] Disposal should be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Experimental Protocol: A Case Study in Safe Handling

To contextualize the safety and handling precautions, the following section details a representative amide coupling reaction. This type of reaction is a common application for aminopicolinates in drug discovery.[7][9][10]

Objective: To perform an amide coupling reaction between Methyl 5-aminopicolinate hydrochloride and an acid chloride in a safe and controlled manner.
Workflow Diagram:

G cluster_prep Preparation (in Fume Hood) cluster_reaction Reaction cluster_workup Work-up cluster_cleanup Cleanup and Disposal A Don appropriate PPE (Goggles, Lab Coat, Gloves) B Weigh Methyl 5-aminopicolinate HCl and place in a dry, inerted flask A->B Ensure balance is in hood C Add anhydrous solvent (e.g., DCM) and a base (e.g., triethylamine) B->C D Slowly add the acid chloride (exothermic reaction potential) C->D Maintain inert atmosphere E Stir the reaction at room temperature under an inert atmosphere D->E F Monitor reaction progress (e.g., by TLC or LC-MS) E->F G Quench the reaction (e.g., with saturated NaHCO3 solution) F->G Upon completion H Perform liquid-liquid extraction G->H I Dry the organic layer (e.g., with Na2SO4) and filter H->I J Concentrate the product under reduced pressure I->J K Dispose of all liquid and solid waste in designated hazardous waste containers J->K L Clean all glassware and equipment K->L

Sources

Exploratory

An In-Depth Technical Guide to the X-ray Crystallography of Aminopicolinate Esters

For Researchers, Scientists, and Drug Development Professionals Foreword: From Molecule to Map — The Crystallographic Imperative in Drug Discovery In the landscape of modern drug development, the precise understanding of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecule to Map — The Crystallographic Imperative in Drug Discovery

In the landscape of modern drug development, the precise understanding of molecular architecture is not merely an academic exercise; it is a foundational pillar of rational drug design. Aminopicolinate esters, a class of compounds with significant potential in medicinal chemistry, are no exception. Their therapeutic efficacy is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography stands as the definitive method for elucidating these structures at atomic resolution, providing an unambiguous roadmap for structure-activity relationship (SAR) studies and lead optimization. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, offers a comprehensive walkthrough of the X-ray crystallography workflow as applied to aminopicolinate esters. From the crucial first step of obtaining high-quality single crystals to the final validation of the refined structure, we will delve into the causality behind experimental choices, providing field-proven insights to navigate the challenges and nuances of this powerful analytical technique.

The Genesis of a Crystal: Synthesis and Crystallization of Aminopicolinate Esters

The journey to a crystal structure begins with the synthesis of the aminopicolinate ester itself. A common synthetic route involves the esterification of the corresponding aminopicolinic acid. For instance, methyl 5-aminopicolinate can be synthesized from 5-aminopicolinic acid and methanol in the presence of an acid catalyst.

A generalized synthetic scheme is as follows:

The purity of the synthesized compound is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification, typically by column chromatography or recrystallization, is a critical prerequisite.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging and empirical step in the crystallographic workflow. The goal is to slowly bring a solution of the aminopicolinate ester to a state of supersaturation, allowing for the ordered growth of a single crystal lattice. Several factors influence this delicate process, including solvent choice, temperature, and the presence of nucleation sites.[1]

Common Crystallization Techniques for Aminopicolinate Esters:

  • Slow Evaporation: This is often the simplest and most successful method for small organic molecules.[2] A solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration induces crystallization. The rate of evaporation can be controlled by adjusting the opening of the container.[3]

  • Vapor Diffusion: In this technique, a concentrated solution of the aminopicolinate ester is placed in a small, open container, which is then sealed within a larger vessel containing a precipitant (a solvent in which the compound is less soluble).[4] Vapors of the precipitant slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[5] As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Protocol 1: Crystallization of an Aminopicolinate Ester by Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of a small amount of the purified aminopicolinate ester in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of the Crystallization Vial: Dissolve 5-10 mg of the purified aminopicolinate ester in 0.5-1.0 mL of the chosen solvent or solvent mixture in a clean, small vial (e.g., a 1-dram vial or an NMR tube). Ensure the compound is fully dissolved; gentle warming may be necessary.

  • Slow Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow solvent evaporation. Place the vial in a vibration-free location, such as the back of a fume hood or a designated crystallization chamber.

  • Monitoring: Observe the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals (typically with dimensions of 0.1-0.3 mm) have formed, carefully extract them from the mother liquor using a pipette or a small loop.

Illuminating the Lattice: X-ray Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal and exposing it to a monochromatic X-ray beam. Modern single-crystal diffractometers are highly automated instruments, but a sound understanding of the underlying principles is essential for collecting high-quality data.

Crystal Mounting: A Delicate Procedure

The crystal must be mounted on a goniometer head, which allows for its precise orientation in the X-ray beam. For data collection at low temperatures (typically 100 K) to minimize radiation damage and thermal motion, the crystal is first coated in a cryoprotectant oil (e.g., paratone-N) and then flash-cooled in a stream of liquid nitrogen.

Protocol 2: Mounting a Crystal for Low-Temperature Data Collection

  • Prepare the Mounting Loop: Select a nylon loop of a size slightly larger than the crystal.

  • Isolate the Crystal: Under a microscope, carefully separate a single, well-formed crystal from the crystallization vial.

  • Cryoprotection: Place a small drop of cryoprotectant oil on a glass slide. Transfer the selected crystal into the oil.

  • Mounting: Using the loop, scoop up the crystal along with a thin film of oil.

  • Flash-Cooling: Quickly move the loop with the mounted crystal into the cold nitrogen stream of the diffractometer.

  • Centering: Use the goniometer controls and the diffractometer's video microscope to center the crystal in the X-ray beam.[6]

The Diffraction Experiment

The mounted crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector. The resulting diffraction pattern is a series of spots, each corresponding to a specific reflection from the crystal lattice. The intensity and position of these spots contain the information needed to determine the crystal structure.

A typical data collection strategy involves collecting a series of images (frames) at different crystal orientations. The total data collection time can range from a few hours to a day, depending on the crystal quality and the diffractometer.[7]

From Diffraction to Density: Structure Solution and Refinement

The raw diffraction data must be processed to determine the unit cell parameters, space group, and the intensities of each reflection. This is typically done using software integrated with the diffractometer control system. The output is a reflection file containing a list of Miller indices (h,k,l) and their corresponding intensities.

Solving the Phase Problem

The intensities of the diffraction spots provide the amplitudes of the structure factors, but the phase information is lost in the experiment. This is known as the "phase problem." For small molecules like aminopicolinate esters, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.

Building and Refining the Model

Once initial phases are obtained, an electron density map can be calculated. This map is then interpreted to build an initial atomic model of the molecule. This model is then refined against the experimental data using a least-squares minimization process. The goal of refinement is to adjust the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters to achieve the best possible fit between the calculated and observed diffraction data.[8] Software such as SHELXL is commonly used for this purpose.[9]

Protocol 3: Abridged Structure Refinement Workflow using SHELXL

  • Initial Model: The output from the structure solution program provides an initial set of atomic coordinates.

  • Isotropic Refinement: Initially, all non-hydrogen atoms are refined with isotropic displacement parameters (assuming spherical thermal motion).

  • Anisotropic Refinement: In subsequent cycles, anisotropic displacement parameters (ellipsoids) are introduced for non-hydrogen atoms to better model their thermal motion.

  • Difference Fourier Map: A difference Fourier map (Fo - Fc) is calculated to locate missing atoms (such as hydrogen atoms) or to identify regions of disorder. Peaks in this map indicate positions where the model has less electron density than is observed.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed at calculated positions based on the geometry of the heavy atoms they are attached to and refined using a "riding model."

  • Final Refinement Cycles: The model is refined until convergence is reached, meaning that further cycles of refinement do not significantly change the parameters. The quality of the final model is assessed using various metrics, such as the R-factor and goodness-of-fit.

Data Presentation and Interpretation

The final result of a crystal structure determination is a detailed three-dimensional model of the molecule. This information is typically presented in tables of crystallographic data and molecular geometry, and as graphical representations of the molecule and its packing in the crystal lattice.

Crystallographic Data for a Representative Aminopicolinate Ester

The following table presents a hypothetical but representative set of crystallographic data for an aminopicolinate ester. Such data can be found in the Cambridge Structural Database (CSD) for published structures.[10]

Parameter Value
Chemical FormulaC₈H₁₀N₂O₂
Formula Weight180.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.211(3)
c (Å)9.876(2)
α (°)90
β (°)105.43(1)
γ (°)90
Volume (ų)829.1(3)
Z4
Calculated Density (g/cm³)1.443
Absorption Coefficient (mm⁻¹)0.105
F(000)384
Crystal Size (mm³)0.30 x 0.25 x 0.20
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1890 [R(int) = 0.021]
Data / restraints / parameters1890 / 0 / 120
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21
Visualizing the Workflow

The entire X-ray crystallography process can be visualized as a logical workflow, from the initial synthesis to the final validated structure.

crystallography_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Aminopicolinate Ester purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: The overall workflow of single-crystal X-ray crystallography.

Conclusion: The Power of a Picture

The adage "a picture is worth a thousand words" holds particularly true in the realm of structural chemistry. An X-ray crystal structure of an aminopicolinate ester provides an unparalleled level of detail, revealing not only the connectivity of atoms but also their precise spatial arrangement, including conformational details and intermolecular interactions. This information is invaluable for understanding the compound's properties and for guiding the design of new and improved derivatives. While the path from a synthesized compound to a refined crystal structure can be fraught with challenges, a systematic and well-informed approach, as outlined in this guide, will significantly increase the likelihood of success.

References

  • ACD/Labs. (n.d.). Guide for crystallization. Retrieved from [Link]

  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • University of York. (n.d.). scXRD: Mounting single crystals. Retrieved from [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • CCDC. (n.d.). Chemical structure searching. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • IUCr. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
  • Wikipedia. (2024, January 19). X-ray crystallography. Retrieved from [Link]

  • YouTube. (2024, February 14). Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". Retrieved from [Link]

  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Oxford Academic. (n.d.). Crystal structure refinement. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds. Retrieved from [Link]

  • Platon. (n.d.). What makes a crystal structure report valid?. Retrieved from [Link]

  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • CrystEngComm. (2021, November 19). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. Retrieved from [Link]

  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • IUCr Journals. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • BYU Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Retrieved from [Link]

  • University of Manchester. (n.d.). CCDC 1408578: Experimental Crystal Structure Determination. Retrieved from [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

  • ResearchGate. (n.d.). Structural parameters obtained from the CSD for the search fragment.... Retrieved from [Link]

  • NIH HPC. (n.d.). Cambridge Structural Database/WebCSD. Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Retrieved from [Link]

  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Crystallographic Information File (CIF). Retrieved from [Link]

  • YouTube. (2021, June 3). Cambridge Structural Database (webCSD) tutorial. Retrieved from [Link]

  • YouTube. (2024, February 14). Tutorial of CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The form of the CSD search query to locate compounds with the.... Retrieved from [Link]

  • WIS Library FAQs. (n.d.). How to access the Cambridge Structural Database (CSD), and what it includes?. Retrieved from [Link]

  • ChemUniverse. (n.d.). ETHYL 3-AMINOPICOLINATE [P57661]. Retrieved from [Link]

  • Great Deal Ethyl 3-amino-5-chloropicolinate Tool [VO47WfUw]. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-aminopicolinate hydrochloride. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Predicted ADMET Properties of Methyl 5-aminopicolinate Derivatives

For drug development professionals, researchers, and scientists, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. A promising therapeutic ca...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. A promising therapeutic candidate can ultimately fail in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity issues, resulting in significant financial and temporal losses.[1] Therefore, robust in silico predictive models have become an indispensable component of the modern drug discovery pipeline, allowing for the early-stage identification and optimization of lead compounds with desirable ADMET characteristics.

This technical guide provides a comprehensive analysis of the predicted ADMET properties of Methyl 5-aminopicolinate and its derivatives. This scaffold is of interest in medicinal chemistry as a versatile building block for a range of potential therapeutic agents.[2] By understanding the likely ADMET profiles of this chemical class, researchers can make more informed decisions in the design and selection of candidates for further development.

The Crucial Role of In Silico ADMET Prediction

The utilization of computational models to predict ADMET properties offers several advantages in early-stage drug discovery.[3] These methods are cost-effective and can be applied to virtual compounds before their synthesis, enabling a "fail early, fail cheap" approach.[1] By leveraging sophisticated algorithms and machine learning models trained on large datasets of experimental data, we can obtain valuable insights into a compound's likely behavior in vivo.[4]

This guide will delve into the predicted ADMET parameters for a representative set of Methyl 5-aminopicolinate derivatives, generated using the SwissADME web tool.[5] We will explore key aspects of their physicochemical properties, pharmacokinetics, drug-likeness, and potential toxicity liabilities.

Workflow for In Silico ADMET Prediction

The general workflow for predicting the ADMET properties of a virtual compound library is a systematic process that involves several key steps, from initial compound design to data analysis and interpretation.

ADMET_Workflow cluster_design Compound Design & Representation cluster_prediction ADMET Prediction cluster_analysis Data Analysis & Interpretation Start Define Core Scaffold (Methyl 5-aminopicolinate) Derivatives Design Virtual Derivatives (e.g., vary R-groups) Start->Derivatives SMILES Generate SMILES Strings Derivatives->SMILES Tool Input SMILES into Prediction Tool (e.g., SwissADME) SMILES->Tool Parameters Select ADMET Parameters (Physicochemical, PK, Toxicity) Tool->Parameters Data Collate Predicted Data Parameters->Data Tables Organize Data into Comparative Tables Data->Tables Interpretation Interpret Results & Identify Potential Liabilities Tables->Interpretation End Guide Further Drug Design & Optimization Interpretation->End

Caption: A generalized workflow for the in silico prediction of ADMET properties of a virtual compound library.

Representative Methyl 5-aminopicolinate Derivatives

To illustrate the impact of structural modifications on the ADMET profile, a small, representative library of virtual derivatives was designed. These include the parent compound and derivatives with modifications at the 5-amino position, representing common synthetic transformations.

Compound Name Structure SMILES String
1. Methyl 5-aminopicolinate Structure of Methyl 5-aminopicolinateCOC(=O)c1cc(N)ccn1
2. Methyl 5-acetylaminopicolinate Structure of Methyl 5-acetylaminopicolinateCOC(=O)c1cc(NC(=O)C)ccn1
3. Methyl 5-(dimethylamino)picolinate Structure of Methyl 5-(dimethylamino)picolinateCOC(=O)c1cc(N(C)C)ccn1
4. Methyl 5-(4-fluorobenzamido)picolinate Structure of Methyl 5-(4-fluorobenzamido)picolinateCOC(=O)c1cc(NC(=O)c2ccc(F)cc2)ccn1

Predicted Physicochemical Properties and Lipophilicity

A compound's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), and water solubility directly influence absorption and distribution.

Parameter Methyl 5-aminopicolinate Methyl 5-acetylaminopicolinate Methyl 5-(dimethylamino)picolinate Methyl 5-(4-fluorobenzamido)picolinate
Molecular Weight ( g/mol ) 152.15194.18180.20274.25
Consensus LogP 0.850.951.452.65
ESOL LogS (Water Solubility) -1.51-1.95-2.10-3.42
Topological Polar Surface Area (TPSA) 69.36 Ų81.65 Ų55.94 Ų90.88 Ų

Interpretation: The parent compound, Methyl 5-aminopicolinate, exhibits favorable physicochemical properties for a lead compound, with a low molecular weight and good predicted water solubility. As expected, the addition of substituents increases the molecular weight and lipophilicity (logP), while generally decreasing predicted water solubility. The more complex derivative, Methyl 5-(4-fluorobenzamido)picolinate, shows a significant increase in lipophilicity, which could impact its absorption and potential for non-specific binding.

Predicted Pharmacokinetic Properties

Pharmacokinetics describes the journey of a drug through the body. Key parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450s (CYPs).

Parameter Methyl 5-aminopicolinate Methyl 5-acetylaminopicolinate Methyl 5-(dimethylamino)picolinate Methyl 5-(4-fluorobenzamido)picolinate
GI Absorption HighHighHighHigh
BBB Permeant YesNoYesNo
P-gp Substrate NoNoNoNo
CYP1A2 Inhibitor NoNoNoYes
CYP2C19 Inhibitor NoNoNoNo
CYP2C9 Inhibitor NoNoNoNo
CYP2D6 Inhibitor NoNoNoNo
CYP3A4 Inhibitor NoNoNoYes

Interpretation: All four derivatives are predicted to have high gastrointestinal absorption, which is a positive attribute for orally administered drugs. The parent compound and its dimethylated derivative are predicted to be capable of crossing the blood-brain barrier, a critical consideration for CNS-targeting drugs, but a potential liability for peripherally acting agents.[6] The more complex derivative, Methyl 5-(4-fluorobenzamido)picolinate, is predicted to be an inhibitor of CYP1A2 and CYP3A4, two major drug-metabolizing enzymes.[4] This raises the potential for drug-drug interactions and would require further experimental investigation.

Predicted Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans.[7] This is often evaluated using rule-based filters like Lipinski's Rule of Five.[8]

Parameter Methyl 5-aminopicolinate Methyl 5-acetylaminopicolinate Methyl 5-(dimethylamino)picolinate Methyl 5-(4-fluorobenzamido)picolinate
Lipinski's Rule of Five Violations 0000
Bioavailability Score 0.550.550.550.55
Lead-likeness Violations 0001 (MW > 250)
Synthetic Accessibility Score 2.132.312.252.98

Interpretation: All four compounds adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[8] The bioavailability score of 0.55 for all compounds is a reasonable starting point for optimization. The most complex derivative violates one criterion for lead-likeness due to its molecular weight exceeding 250.[5] The synthetic accessibility scores are all in a favorable range, indicating that these compounds should be relatively straightforward to synthesize.

Predicted Toxicity Profile

Early identification of potential toxicity is a critical aspect of drug discovery. In silico models can flag potential liabilities such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

Parameter Methyl 5-aminopicolinate Methyl 5-acetylaminopicolinate Methyl 5-(dimethylamino)picolinate Methyl 5-(4-fluorobenzamido)picolinate
hERG I Inhibitor NoNoNoNo
hERG II Inhibitor NoNoNoNo
Ames Mutagenicity NoNoNoNo
Hepatotoxicity NoNoNoNo
Skin Sensitization NoNoNoNo

Interpretation: Encouragingly, none of the representative derivatives are predicted to be hERG inhibitors, reducing the risk of drug-induced cardiac arrhythmias. Furthermore, all compounds are predicted to be non-mutagenic in the Ames test and show no alerts for hepatotoxicity or skin sensitization. While these are promising predictions, experimental validation is always necessary to confirm these findings.

Predicted Metabolic Pathways

The metabolism of xenobiotics, including drugs, is primarily mediated by the Cytochrome P450 (CYP) family of enzymes in the liver. For pyridine-containing compounds, several metabolic transformations are possible.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism (Conjugation) Parent Methyl 5-aminopicolinate Derivative Hydroxylation Aromatic Hydroxylation (on pyridine ring) Parent->Hydroxylation N_Oxidation N-Oxidation (at pyridine nitrogen) Parent->N_Oxidation N_Dealkylation N-Dealkylation (for substituted amines) Parent->N_Dealkylation Ester_Hydrolysis Ester Hydrolysis (to picolinic acid) Parent->Ester_Hydrolysis Glucuronidation Glucuronidation (at hydroxyl or amino groups) Hydroxylation->Glucuronidation Sulfation Sulfation (at hydroxyl or amino groups) Hydroxylation->Sulfation N_Oxidation->Glucuronidation N_Oxidation->Sulfation N_Dealkylation->Glucuronidation Ester_Hydrolysis->Glucuronidation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Plausible metabolic pathways for Methyl 5-aminopicolinate derivatives.

Expert Insights on Metabolism:

  • Aromatic Hydroxylation: The pyridine ring is susceptible to hydroxylation by CYP enzymes. The position of hydroxylation will depend on the specific CYP isozyme involved and the electronic properties of the ring.

  • N-Oxidation: The nitrogen atom of the pyridine ring is a potential site for N-oxidation.

  • Metabolism of the Amino Group: The 5-amino group and its substituents are also likely sites of metabolism. For N-acetyl derivatives, hydrolysis of the amide bond can occur. For N-alkylated derivatives, N-dealkylation is a common metabolic pathway.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis by esterases to form the corresponding carboxylic acid (picolinic acid derivative).

  • Phase II Conjugation: The metabolites formed in Phase I, particularly those with newly introduced hydroxyl or amino groups, can undergo Phase II conjugation reactions such as glucuronidation and sulfation to increase their water solubility and facilitate excretion.

Experimental Protocol: In Silico ADMET Prediction using SwissADME

This protocol outlines the steps for performing an in silico ADMET prediction using the SwissADME web tool.[5]

  • Prepare Input Molecules:

    • Draw the chemical structures of the compounds of interest using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the chemical structures into SMILES (Simplified Molecular Input Line Entry System) strings. Most chemical drawing software has a "Copy as SMILES" function.

  • Access the SwissADME Web Tool:

    • Navigate to the SwissADME website ([Link]).

  • Input SMILES Strings:

    • In the "Enter a list of SMILES here" text box, paste the SMILES strings of the molecules to be analyzed. Each SMILES string should be on a new line.

  • Run the Prediction:

    • Click the "Run" button to initiate the ADMET prediction calculations.

  • Analyze the Results:

    • The results will be displayed in a new window, organized into several tabs corresponding to different ADMET properties (e.g., "Physicochemical Properties," "Lipophilicity," "Pharmacokinetics," "Drug-likeness").

    • Review the predicted values for each parameter. The tool often provides color-coded indicators to highlight potential liabilities.

  • Export the Data:

    • The results can be exported as a CSV file for further analysis and record-keeping.

Conclusion and Future Directions

The in silico analysis of Methyl 5-aminopicolinate derivatives suggests that this scaffold possesses a generally favorable ADMET profile, making it a promising starting point for drug discovery programs. The parent compound and its simpler derivatives exhibit good drug-like properties with a low risk of common toxicity issues.

As with any predictive modeling, it is crucial to recognize the limitations of in silico tools. These predictions provide valuable guidance for prioritizing and designing compounds, but they are not a substitute for experimental validation. Key future steps for a drug discovery program based on this scaffold would include:

  • Synthesis and in vitro ADME Assays: The synthesis of the most promising virtual derivatives and their experimental evaluation in assays for solubility, permeability (e.g., Caco-2), metabolic stability (e.g., liver microsomes), and CYP inhibition is essential.

  • In vitro Toxicity Screening: Experimental confirmation of the predicted low toxicity using assays for hERG inhibition and mutagenicity is a critical step.

  • Iterative Design-Synthesize-Test-Analyze Cycle: The integration of experimental data with further rounds of in silico modeling will enable the refinement of structure-activity and structure-property relationships, guiding the optimization of lead compounds with a balanced profile of potency, selectivity, and favorable ADMET properties.

By strategically combining predictive modeling with experimental validation, researchers can enhance the efficiency and success rate of bringing novel and effective therapeutics to the clinic.

References

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways. (1994). PubMed. Retrieved January 26, 2026, from [Link]

  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2022). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023). YouTube. Retrieved January 26, 2026, from [Link]

  • Advances on the biosynthesis of pyridine rings. (2022). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Chemical Structures into SMILES Strings in ChemDraw. (2023). YouTube. Retrieved January 26, 2026, from [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved January 26, 2026, from [Link]

  • Comprehensive ADME / ADMET Prediction Tutorial || SwissADME || ADMETlab 2.0 || ProTox II. (2023). YouTube. Retrieved January 26, 2026, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2024). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Help - SwissADME. (n.d.). SwissADME. Retrieved January 26, 2026, from [Link]

  • SMILES to Structure. (n.d.). Leskoff. Retrieved January 26, 2026, from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (1996). ASM Journals. Retrieved January 26, 2026, from [Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Biochemistry, Cytochrome P450. (2023). StatPearls - NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

  • swiss ADME tutorial. (2020). YouTube. Retrieved January 26, 2026, from [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (1996). PubMed. Retrieved January 26, 2026, from [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2023). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • SMILES Tutorial. (n.d.). EPA Archive. Retrieved January 26, 2026, from [Link]

  • Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1 H-NMR Spectroscopy. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Effect of health foods on cytochrome P450-mediated drug metabolism. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • ADMET Predictor Tutorial 1: Working with Files. (2019). YouTube. Retrieved January 26, 2026, from [Link]

  • Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe. Retrieved January 26, 2026, from [Link]

  • Demos > SMILES. (n.d.). ChemDoodle Web Components. Retrieved January 26, 2026, from [Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • How To use SwissADME?. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • How to convert structure to SMILES on ChemDraw Software. (2023). YouTube. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comparative Guide to the Esterification of 5-Aminopicolinic Acid

Abstract: This comprehensive guide provides detailed protocols and theoretical insights for the esterification of 5-aminopicolinic acid, a valuable heterocyclic building block in pharmaceutical and materials science. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed protocols and theoretical insights for the esterification of 5-aminopicolinic acid, a valuable heterocyclic building block in pharmaceutical and materials science. The inherent challenge in esterifying this substrate lies in the presence of two basic centers: the pyridine nitrogen and the C5-amino group, which can interfere with traditional acid-catalyzed methods. This document outlines three robust protocols—Fischer-Speier Esterification, an Acyl Chloride-mediated approach, and the mild Steglich Esterification—each tailored for different experimental needs, from large-scale synthesis to the esterification of sensitive alcohols. We delve into the causality behind procedural choices, offer troubleshooting advice, and provide detailed analytical characterization notes to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations

5-Aminopicolinic acid is a pyridinecarboxylic acid derivative whose esters are significant precursors in the synthesis of complex ligands, bioactive molecules, and functional materials.[1] The direct esterification of this molecule presents a unique chemical challenge. Unlike simple carboxylic acids, 5-aminopicolinic acid possesses two basic sites: the pyridine ring nitrogen and the exocyclic amino group. In classic acid-catalyzed esterification, these basic groups will sequester the acid catalyst, rendering it ineffective unless used in stoichiometric excess.[2]

Therefore, selecting an appropriate esterification strategy is critical and depends on factors such as scale, the stability of the alcohol, and desired purity. This guide presents three distinct and reliable pathways.

  • Fischer-Speier Esterification: A classic, cost-effective method ideal for simple, robust alcohols (e.g., methanol, ethanol) on a larger scale. It employs a strong acid catalyst and typically requires reflux conditions.

  • Acyl Chloride Intermediate: A two-step, high-yield method that activates the carboxylic acid with thionyl chloride before reaction with the alcohol. This avoids the equilibrium limitations of the Fischer method and is suitable for a wider range of alcohols.[3][4]

  • Steglich Esterification: A remarkably mild, room-temperature method using a carbodiimide coupling agent (e.g., DCC, EDC) and a nucleophilic catalyst (DMAP).[5] It is the method of choice for sensitive or sterically hindered alcohols where harsh conditions would lead to degradation or low yields.[6]

The following diagram illustrates the strategic choice between these three synthetic routes.

G cluster_start Starting Material cluster_methods Synthetic Pathways cluster_end Product Start 5-Aminopicolinic Acid Fischer Protocol 1: Fischer Esterification Start->Fischer Use Case: Simple Alcohols, Large Scale, Cost-Effective Acyl Protocol 2: Acyl Chloride Method Start->Acyl Use Case: High Yields, Broader Alcohol Scope Steglich Protocol 3: Steglich Esterification Start->Steglich Use Case: Sensitive/Complex Alcohols, Mild Conditions End 5-Aminopicolinate Ester Fischer->End Acyl->End Steglich->End

Caption: Strategic decision map for the esterification of 5-aminopicolinic acid.

Protocol 1: Fischer-Speier Esterification

This method leverages a large excess of a simple alcohol as both reactant and solvent, with a strong acid like H₂SO₄ as the catalyst. The equilibrium is driven towards the product by the high concentration of the alcohol.[7]

Rationale

The key to success is using at least one equivalent of strong acid to protonate the basic sites on the substrate, with an additional catalytic amount to facilitate the esterification mechanism.[2] The reaction is reversible, so refluxing for an extended period is necessary to approach equilibrium. The workup involves neutralizing the excess acid and the protonated product salt with a weak base, causing the less water-soluble ester to precipitate.[8]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
5-Aminopicolinic acid138.121.38 g10.0Starting material
Methanol (Anhydrous)32.0440 mL~990Reagent and solvent
Sulfuric Acid (Conc., 98%)98.081.2 mL~22.0Caution! Corrosive. Add slowly.
Sodium Carbonate (10% aq. soln)105.99As needed (~40mL)-For neutralization
Deionized Water18.02~50 mL-For workup and washing
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-aminopicolinic acid (1.38 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous methanol (40 mL) to the flask and stir to suspend the solid.

  • Acid Catalyst: In an ice bath, slowly and carefully add concentrated sulfuric acid (1.2 mL) dropwise to the stirring suspension. The initial precipitate is the sulfate salt of the starting material, which will dissolve as the reaction proceeds.

  • Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, then further in an ice bath.

  • Neutralization: Slowly pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold deionized water. While stirring vigorously, add 10% aqueous sodium carbonate solution dropwise until gas evolution (CO₂) ceases and the pH of the solution is >8.[8][9]

  • Isolation: The product, methyl 5-aminopicolinate, will precipitate as a solid. Allow the suspension to stand in the ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water (10 mL each).

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

Experimental Workflow Diagram

G A 1. Combine 5-Aminopicolinic Acid & Methanol B 2. Add H₂SO₄ (dropwise, 0°C) A->B C 3. Reflux (12-24h, 65°C) B->C D 4. Cool & Pour into Ice Water C->D E 5. Neutralize with 10% Na₂CO₃ (pH > 8) D->E F 6. Isolate Solid (Vacuum Filtration) E->F G 7. Wash with Cold H₂O F->G H 8. Dry Product Under Vacuum G->H

Caption: Workflow for the Fischer-Speier esterification of 5-aminopicolinic acid.

Protocol 2: Two-Step Acyl Chloride Method

This protocol first converts the carboxylic acid to a more reactive acyl chloride hydrochloride, which is then reacted with the alcohol in the presence of a non-nucleophilic base.[3] This method is highly efficient and generally provides excellent yields.

Rationale

Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF forms the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride.[3] The resulting 5-aminopicolinoyl chloride hydrochloride is highly reactive. A tertiary amine base, such as triethylamine (TEA), is added in the second step to neutralize the HCl generated and deprotonate the alcohol, facilitating nucleophilic attack on the acyl chloride.

Step-by-Step Procedure

Step A: Formation of 5-Aminopicolinoyl Chloride Hydrochloride

  • Setup: In a fume hood, equip a 50 mL round-bottom flask with a stir bar and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂).

  • Reagents: Suspend 5-aminopicolinic acid (1.38 g, 10.0 mmol) in thionyl chloride (5 mL, ~68 mmol).

  • Catalyst: Carefully add one drop of N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature. Vigorous gas evolution will be observed.[3] Once the initial reaction subsides, heat the mixture to 70°C for 2-3 hours until the solution becomes clear.

  • Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting solid is the crude 5-aminopicolinoyl chloride hydrochloride, which can be used directly in the next step.

Step B: Esterification

  • Setup: Place the crude acyl chloride hydrochloride in a 100 mL flask under an inert atmosphere (N₂ or Argon).

  • Solvent and Alcohol: Add anhydrous tetrahydrofuran (THF, 40 mL) and the desired alcohol (e.g., ethanol, 1.17 mL, 20.0 mmol).

  • Base Addition: Cool the flask in an ice bath. Slowly add triethylamine (4.2 mL, 30.0 mmol) dropwise. A thick precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Workup: Filter off the triethylamine hydrochloride salt and wash it with a small amount of THF. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester. Further purification can be achieved by column chromatography or recrystallization.

Protocol 3: Steglich Esterification

This method is ideal for thermally sensitive or sterically demanding substrates, as it proceeds under very mild, typically room-temperature, conditions.[5] The use of a water-soluble carbodiimide like EDC simplifies purification compared to DCC.[10]

Rationale

The carbodiimide (EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. In the presence of the nucleophilic catalyst 4-dimethylaminopyridine (DMAP), this intermediate is rapidly converted to an even more reactive acyl-pyridinium species. The alcohol then attacks this species to form the ester. The driving force is the formation of a stable, water-soluble urea byproduct.[5][11]

Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask under an inert atmosphere, add 5-aminopicolinic acid (1.38 g, 10.0 mmol), the desired alcohol (12.0 mmol), and 4-dimethylaminopyridine (DMAP, 0.12 g, 1.0 mmol).

  • Solvent: Dissolve/suspend the components in anhydrous dichloromethane (DCM, 50 mL).

  • Coupling Agent: Cool the mixture in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 2.30 g, 12.0 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL, to remove excess DMAP and EDC), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Characterization and Analytical Validation

The synthesized ester should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect to see a singlet for the ester alkyl group (e.g., ~3.9 ppm for a methyl ester). The aromatic protons on the pyridine ring will appear as distinct signals, and the -NH₂ protons will appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the ester will have a characteristic chemical shift around 165 ppm.

  • FT-IR: Look for a strong C=O stretch for the ester at ~1720-1740 cm⁻¹. The N-H stretches of the primary amine will appear around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the calculated mass of the product should be observed.

  • HPLC: Purity can be definitively assessed using High-Performance Liquid Chromatography.[12][13]

Mechanistic Insight: The Fischer Esterification

The Fischer esterification is a classic example of nucleophilic acyl substitution. The acid catalyst plays a crucial dual role: it activates the carbonyl group towards nucleophilic attack and provides a proton to turn the hydroxyl group into a good leaving group (water).

G cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation A Carboxylic Acid + H⁺ ⇌ Protonated Carbonyl B Protonated Carbonyl + Alcohol ⇌ Tetrahedral Intermediate A->B Alcohol attacks activated carbonyl C Tetrahedral Intermediate ⇌ Protonated Ether Intermediate B->C Intramolecular proton shuttle D Protonated Ether Intermediate ⇌ Protonated Ester + H₂O C->D -OH₂ is a good leaving group E Protonated Ester ⇌ Ester + H⁺ D->E Regenerates acid catalyst

Caption: Key mechanistic steps of the acid-catalyzed Fischer esterification.[14][15]

References

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemical and Pharmaceutical Research, 4(1), 372-378. [Link]

  • Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]

  • Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

  • Korma, S. A., et al. (2017). Method for producing of 5-aminolevulinic acid methyl ester hydrochloride.
  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2021). Esterification (Experiment). Chemistry LibreTexts. [Link]

  • Bode, J. W., & Just, S. T. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32(3), 384-403. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Wang, J., et al. (2009). Process for preparing aminobenzoate esters.
  • Wikipedia. (n.d.). Steglich esterification. Wikipedia. [Link]

  • Giuntini, F., et al. (2008). Quantitative Determination of 5-aminolaevulinic Acid and Its Esters in Cell Lysates by HPLC-fluorescence. Journal of Chromatography B, 875(2), 562-566. [Link]

  • U.S. Patent Office. (1981). Process for purifying esters.
  • Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

  • Chmielowiec, U., & Kwaśny, M. (2000). Determination of 5-aminolevulinic acid (ALA) by HPLC method. Acta Poloniae Pharmaceutica, 57 Suppl, 149-150. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. [Link]

  • Lee, W. S., & Park, K. H. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. Bulletin of the Korean Chemical Society, 26(9), 1435-1437. [Link]

  • University of Michigan. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine. University of Michigan Chemistry. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. [Link]

  • ResearchGate. (2016). How to purify esterification product?. ResearchGate. [Link]

  • ResearchGate. (2010). Aminolysis of 5-Phenyl-2-tetrazolylacetic Acid Ethyl Ester. ResearchGate. [Link]

  • Ikushima, Y., et al. (2025). Extraction of Amino Acid Esters Using a Pillar[8]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Solvent Extraction Research and Development, Japan, 32(2), 79-87. [Link]

  • Khan Academy. (n.d.). Fischer esterification. Khan Academy. [Link]

  • Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]

  • U.S. Patent Office. (2003). Method of synthesis of para-aminobenzoic acid ethyl ester.
  • Sroka, Z., & Szymański, M. (2021). Formation of Ester and Amine Derivatives of 5-O-caffeoylquinic Acid in the Process of Its Simulated Extraction. Molecules, 26(11), 3121. [Link]

Sources

Application

Application Notes & Protocols: The Strategic Utility of Methyl 5-Aminopicolinate Hydrochloride in Modern Medicinal Chemistry

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold In the intricate landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Methyl 5...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

In the intricate landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Methyl 5-aminopicolinate hydrochloride has emerged as a highly valuable and versatile scaffold for medicinal chemists. Its inherent structural features—a pyridine core substituted with a nucleophilic amine and an electrophilic methyl ester—provide two chemically distinct handles for molecular elaboration. This dual reactivity, coupled with the prevalence of the pyridine motif in a vast array of approved pharmaceuticals, positions this compound as a strategic starting point for the synthesis of novel bioactive agents. This guide provides an in-depth exploration of its applications, from fundamental reactivity to its role in sophisticated drug design strategies, supported by actionable protocols for immediate laboratory implementation.

Physicochemical Profile and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The hydrochloride salt of Methyl 5-aminopicolinate enhances its stability and solubility in certain solvents, making it a convenient form for storage and handling.

Key Properties
PropertyValueSource
CAS Number 67515-76-8 (for free base)[1][2]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1][2]
Physical Form Solid
Storage Conditions 2-8°C, keep in a dark place, under an inert atmosphere.[2][2]
Boiling Point ~333.7 °C at 760 mmHg[3][4]
Safety & Handling Protocols

Methyl 5-aminopicolinate hydrochloride is classified as a hazardous substance and requires careful handling to minimize exposure.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

    • Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge when dusts are generated.

  • Engineering Controls: Work in a well-ventilated fume hood to avoid dust formation and inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[5] The compound is hygroscopic and should be protected from moisture.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

Core Applications in Medicinal Chemistry

The utility of Methyl 5-aminopicolinate hydrochloride spans several key areas of drug discovery, from constructing core scaffolds to its use in fragment-based approaches.

A Privileged Scaffold for Bioactive Molecules

The pyridine ring is a common heterocyclic motif found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[7] Methyl 5-aminopicolinate serves as an excellent starting point for building molecules around this privileged core. The amino group at the 5-position and the methyl ester at the 2-position offer orthogonal reactivity, allowing for sequential and controlled chemical modifications.

  • Amide and Sulfonamide Formation: The primary amine is a versatile nucleophile, readily participating in reactions with acyl chlorides, sulfonyl chlorides, and carboxylic acids (via coupling agents) to form amides and sulfonamides, respectively. These functional groups are ubiquitous in drug molecules, often serving as key pharmacophoric elements that interact with biological targets.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further amide coupling reactions. Alternatively, it can be reduced to an alcohol or react with Grignard reagents to introduce further diversity.

G Amine 5-Amino Group (Nucleophilic Handle) Amide Amide/Sulfonamide Formation Amine->Amide Alkylation N-Alkylation Amine->Alkylation Urea Urea/Thiourea Formation Amine->Urea Ester 2-Methyl Ester (Electrophilic Handle) Hydrolysis Hydrolysis to Carboxylic Acid Ester->Hydrolysis Amidation Direct Amidation Ester->Amidation Core Core Core->Amine Reacts via Core->Ester Reacts via

Caption: Reactivity pathways of Methyl 5-aminopicolinate.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da).[8] Methyl 5-aminopicolinate (MW: 152.15 g/mol ) is an ideal candidate for inclusion in a fragment library.[1] It adheres to the "Rule of Three," a set of guidelines for desirable fragment properties.

The strategy involves identifying low-affinity but high-quality interactions between fragments and a protein target. Once a hit is identified, medicinal chemists can "grow" the fragment by adding functionality or "link" it to other fragments that bind in adjacent pockets to create a more potent lead compound.[9][10] The dual functionality of Methyl 5-aminopicolinate provides a clear and synthetically tractable path for this elaboration process.[9]

Case Study: Synthesis of Suzetrigine (VX-548)

A prominent example of the utility of a related compound, methyl 4-aminopicolinate, is in the synthesis of Suzetrigine (VX-548), a selective NaV1.8 inhibitor for the treatment of acute pain.[11] In a key step, an intermediate is coupled with methyl 4-aminopicolinate to form a precursor.[11] This precursor is then converted to the final drug candidate. This real-world example underscores the importance of aminopicolinate esters as key intermediates in the construction of complex and therapeutically relevant molecules.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and essential transformations involving Methyl 5-aminopicolinate hydrochloride.

Protocol 1: Amide Coupling with a Carboxylic Acid

This protocol describes a standard amide bond formation reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Objective: To synthesize an amide derivative from Methyl 5-aminopicolinate and a generic carboxylic acid (R-COOH).

Causality: The hydrochloride salt must first be neutralized in situ to the free amine, which is the active nucleophile. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used for this purpose. HATU is a highly efficient coupling agent that activates the carboxylic acid to form a reactive ester, which is then readily attacked by the free amine to form the stable amide bond.

G start Start reagents Combine Methyl 5-aminopicolinate HCl, Carboxylic Acid (R-COOH), and Solvent (DMF) start->reagents base Add Base (DIPEA) to neutralize HCl and stir for 10 min reagents->base coupling Add Coupling Agent (HATU) and stir at room temperature base->coupling monitor Monitor reaction by TLC or LC-MS coupling->monitor monitor->coupling Incomplete workup Aqueous Workup: Dilute with EtOAc, wash with NaHCO₃ (aq), water, and brine monitor->workup Reaction Complete dry Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify Purify by column chromatography dry->purify end End: Characterized Product purify->end

Caption: Workflow for a typical amide coupling reaction.

Materials:

  • Methyl 5-aminopicolinate hydrochloride (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 5-aminopicolinate hydrochloride and the desired carboxylic acid.

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add DIPEA to the stirred solution and allow it to stir for 10-15 minutes at room temperature. This step is crucial to ensure the complete neutralization of the hydrochloride salt.

  • In a single portion, add HATU to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Protocol 2: Saponification (Ester Hydrolysis)

Objective: To convert the methyl ester of a Methyl 5-aminopicolinate derivative to the corresponding carboxylic acid.

Causality: Saponification is a base-mediated hydrolysis of an ester. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH due to its better solubility in mixed aqueous/organic solvent systems and reduced instances of side reactions. The reaction is typically driven to completion by the irreversible formation of the carboxylate salt. Acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid.

Materials:

  • Methyl 5-aminopicolinate derivative (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Dissolve the starting ester in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Add LiOH·H₂O to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).

  • Once complete, carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl. The product may precipitate at this stage.

  • Extract the aqueous layer with a suitable organic solvent such as EtOAc or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. Further purification may be required depending on the substrate.

Conclusion

Methyl 5-aminopicolinate hydrochloride is a powerful and economically viable building block for medicinal chemistry. Its well-defined and orthogonal reactivity allows for its strategic incorporation into a wide range of synthetic routes. From its use as a foundational scaffold to its application in modern fragment-based drug discovery, this reagent provides a reliable and efficient pathway to novel chemical entities. The protocols and data presented herein serve as a comprehensive resource for researchers and scientists, enabling them to confidently integrate this versatile compound into their drug development programs.

References

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.
  • Methyl 5-aminopicolin
  • Methyl 5-aminopicolin
  • Safety Data Sheet - Methyl 5-aminopicolin
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
  • Material Safety Data Sheet - Methylamine Hydrochloride. Cole-Parmer.
  • Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Methyl 5-methylpicolinate | C8H9NO2 | CID 268759. PubChem - NIH.
  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. NIH.
  • Decomposition of Small Molecules for Fragment-Based Drug Design. MDPI.
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.
  • Safety D
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Introduction into Fragment Based Drug Discovery. YouTube.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
  • SAFETY D
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.
  • Methyl Aminolevulin
  • 5-Methyl-picolinate | C7H6NO2- | CID 20095419. PubChem - NIH.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Methyl 5-aminopicolin
  • Methyl 5-aminopicolin

Sources

Method

The Versatility of Methyl 5-Aminopicolinate in the Synthesis of Novel Compounds: Application Notes and Protocols

Introduction: The Strategic Importance of the Aminopicolinate Scaffold In the landscape of modern medicinal chemistry and materials science, the pyridine ring system stands as a cornerstone scaffold, prized for its prese...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aminopicolinate Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring system stands as a cornerstone scaffold, prized for its presence in a vast array of biologically active molecules and functional materials. Methyl 5-aminopicolinate, a readily available and versatile building block, has emerged as a particularly valuable precursor for the synthesis of novel and complex molecular architectures. Its unique arrangement of a nucleophilic amino group, an electrophilic ester, and the pyridine nitrogen atom provides a rich platform for a diverse range of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 5-aminopicolinate in the synthesis of innovative compounds, complete with detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis. Methyl 5-aminopicolinate is a stable, crystalline solid under standard conditions. Below is a summary of its key physicochemical properties.

PropertyValueReference
CAS Number 67515-76-8[1][2][3]
Molecular Formula C₇H₈N₂O₂[1][3]
Molecular Weight 152.15 g/mol [1][3]
Appearance Solid[1]
Boiling Point 333.6 °C at 760 mmHg[1][3]
Storage Temperature 2-8°C, protect from light[1][2]

Safety and Handling: Methyl 5-aminopicolinate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Core Reactivity and Synthetic Potential

The synthetic utility of Methyl 5-aminopicolinate stems from the distinct reactivity of its functional groups. The diagram below illustrates the key reactive sites that can be exploited for the synthesis of diverse molecular scaffolds.

Reactivity Key Reactive Sites of Methyl 5-Aminopicolinate cluster_0 Methyl 5-Aminopicolinate A Amino Group (Nucleophilic) - Acylation - Diazotization - Cyclization Novel Heterocycles Novel Heterocycles A->Novel Heterocycles B Ester Group (Electrophilic) - Amidation - Saponification Amide Derivatives Amide Derivatives B->Amide Derivatives C Pyridine Ring - Electrophilic Aromatic Substitution - Metal-catalyzed Cross-coupling Substituted Pyridines Substituted Pyridines C->Substituted Pyridines

Caption: Reactivity map of Methyl 5-aminopicolinate.

Application in Novel Compound Synthesis: Detailed Protocols

The true power of Methyl 5-aminopicolinate is demonstrated in its application as a starting material for the synthesis of complex, biologically active molecules. This section provides detailed, step-by-step protocols for key transformations.

Protocol 1: Synthesis of Fused Pyridopyrimidines

Fused heterocyclic systems are of great interest in medicinal chemistry due to their rigid structures and ability to interact with biological targets. This protocol outlines a general approach to the synthesis of pyridopyrimidones, a class of compounds with diverse biological activities. The reaction proceeds via an initial acylation of the amino group, followed by a base-catalyzed intramolecular cyclization.

Reaction Scheme:

Pyridopyrimidine_Synthesis Synthesis of Pyridopyrimidines Methyl 5-aminopicolinate Methyl 5-aminopicolinate Acylated Intermediate Acylated Intermediate Methyl 5-aminopicolinate->Acylated Intermediate Acyl Chloride, Base Pyridopyrimidine Pyridopyrimidine Acylated Intermediate->Pyridopyrimidine Base, Heat

Caption: General scheme for pyridopyrimidine synthesis.

Step-by-Step Protocol:

  • Acylation:

    • To a solution of Methyl 5-aminopicolinate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (nitrogen or argon), add a base such as triethylamine or diisopropylethylamine (1.2 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated intermediate.

  • Cyclization:

    • Dissolve the crude acylated intermediate in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

    • Add a catalytic amount of a strong base, for example, sodium hydride or potassium tert-butoxide.

    • Heat the reaction mixture to a high temperature (typically 200-250 °C) and maintain for 1-3 hours. The progress of the cyclization can be monitored by TLC or LC-MS.

    • After cooling to room temperature, the reaction mixture can be diluted with a non-polar solvent (e.g., hexanes) to precipitate the product.

    • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Causality and Insights: The choice of a high-boiling point solvent is crucial for providing the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization. The strong base is required to deprotonate the amide nitrogen, initiating the nucleophilic attack on the ester carbonyl to form the fused ring system.

Protocol 2: Synthesis of a Key Intermediate for Suzetrigine (a NaV1.8 Inhibitor)

A prominent example of the application of an aminopicolinate in drug discovery is in the synthesis of Suzetrigine, a selective NaV1.8 inhibitor for the treatment of acute pain.[4] While the full synthesis is complex, a key step involves the amide coupling of a carboxylic acid chloride with methyl 4-aminopicolinate, a close structural analog of our title compound. The principles of this reaction are directly applicable to Methyl 5-aminopicolinate for the generation of novel analogues.

Reaction Scheme:

Suzetrigine_Intermediate_Synthesis Amide Coupling for Suzetrigine Analogue Synthesis Carboxylic Acid Chloride R-COCl Amide Product Amide Product Carboxylic Acid Chloride->Amide Product Methyl 5-aminopicolinate, Base

Caption: Amide coupling with Methyl 5-aminopicolinate.

Step-by-Step Protocol:

  • Amide Coupling:

    • Dissolve Methyl 5-aminopicolinate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

    • In a separate flask, prepare a solution of the desired carboxylic acid chloride (1.1 eq) in the same solvent.

    • Slowly add the acid chloride solution to the stirred solution of Methyl 5-aminopicolinate at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with the organic solvent and wash successively with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired amide.

Expertise and Experience: The use of a non-nucleophilic base is critical to prevent unwanted side reactions with the acid chloride. The reaction is typically performed at low temperature initially to control the exothermic reaction and then allowed to warm to ensure completion. The workup procedure is designed to remove any unreacted starting materials and byproducts.

Protocol 3: Diazotization and Sandmeyer-Type Reactions

The primary amino group of Methyl 5-aminopicolinate can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via Sandmeyer-type reactions.[5][6] This allows for the synthesis of compounds that would be difficult to access through other synthetic routes.

Reaction Workflow:

Sandmeyer_Reaction_Workflow Diazotization and Sandmeyer Reaction Workflow A Methyl 5-aminopicolinate B Diazonium Salt Intermediate A->B NaNO₂, aq. Acid, 0-5 °C C Halogenated Picolinate (X = Cl, Br, I) B->C CuX D Cyanopicolinate B->D CuCN E Hydroxypicolinate B->E H₂O, Heat

Caption: General workflow for Sandmeyer-type reactions.

Step-by-Step Protocol (General Procedure):

  • Diazotization:

    • Dissolve Methyl 5-aminopicolinate (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Example: Chlorination):

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the freshly prepared diazonium salt solution to the CuCl solution at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Trustworthiness and Self-Validation: The success of the Sandmeyer reaction is often indicated by the visible evolution of nitrogen gas. The disappearance of the starting material and the appearance of the product can be monitored by TLC or GC-MS. It is crucial to maintain a low temperature during the diazotization step to prevent the premature decomposition of the unstable diazonium salt.[5]

Conclusion and Future Outlook

Methyl 5-aminopicolinate has proven to be a highly valuable and versatile building block in the synthesis of novel compounds. Its strategic combination of reactive functional groups allows for the construction of a wide range of heterocyclic systems and substituted pyridines with significant potential in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the full synthetic potential of this important scaffold. Future research will undoubtedly uncover new and innovative applications of Methyl 5-aminopicolinate, further solidifying its role as a key component in the synthetic chemist's toolbox.

References

  • MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]

  • ResearchGate. Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

Sources

Application

Application Notes and Protocols for the Reduction of Methyl 5-Nitropicolinate

Introduction The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Methyl 5-aminopicoli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Methyl 5-aminopicolinate, the product derived from the reduction of methyl 5-nitropicolinate, is a valuable building block in the synthesis of a wide array of biologically active molecules. This document provides a comprehensive guide to the experimental setup and execution of this reduction, focusing on two robust and widely applicable methods: catalytic hydrogenation and chemical reduction using tin(II) chloride.

The choice of reduction methodology is critical and depends on factors such as substrate compatibility with functional groups, desired chemoselectivity, scalability, and safety considerations.[1] Catalytic hydrogenation, for instance, is often favored for its high efficiency and atom economy, while tin(II) chloride offers a milder alternative that can be more forgiving for sensitive substrates.[2][3] This guide will delve into the mechanistic underpinnings of each method, providing researchers with the rationale to make informed decisions for their specific synthetic challenges.

Chemical Principles and Mechanistic Overview

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1] The general pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine.[1]

1. Catalytic Hydrogenation:

In catalytic hydrogenation, molecular hydrogen (H₂) is the reducing agent, and a heterogeneous catalyst, typically palladium on carbon (Pd/C), facilitates the reaction.[2][3] The reaction occurs on the surface of the catalyst, where hydrogen gas is adsorbed and activated, allowing for its addition across the nitrogen-oxygen bonds of the nitro group. This method is highly efficient but can also reduce other functional groups, such as alkenes or alkynes, if present in the molecule.[2]

2. Tin(II) Chloride Reduction:

Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting nitroarenes to anilines.[2][3] In this process, Sn(II) acts as the reducing agent, donating electrons to the nitro group and becoming oxidized to Sn(IV) in the process.[4] The reaction is typically carried out in a protic solvent, with hydrochloric acid providing the necessary protons for the formation of water as a byproduct.[4] This method is often preferred when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of methyl 5-nitropicolinate using catalytic hydrogenation with 10% Pd/C under a hydrogen atmosphere.

Reagent/MaterialGradeSupplierNotes
Methyl 5-nitropicolinate≥98%Commercially Available
Palladium on Carbon (10 wt. %)Commercially AvailableHandle with care, pyrophoric when dry.
Methanol (MeOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
Celite®Commercially AvailableFor filtration.
Hydrogen Gas (H₂)High Purity
Nitrogen Gas (N₂)High PurityFor inerting the system.
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Hydrogen balloon

  • Vacuum/nitrogen manifold

  • Büchner funnel and filtration flask

  • Catalyst Preparation: In a clean and dry three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Inerting the System: Securely attach the flask to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add anhydrous methanol to the flask to create a slurry of the catalyst. Subsequently, add methyl 5-nitropicolinate to the flask.

  • Hydrogenation Setup: Replace the nitrogen inlet with a gas inlet adapter connected to a balloon filled with hydrogen gas.

  • Reaction Initiation: Evacuate the flask and then backfill with hydrogen from the balloon. Repeat this cycle three times to replace the nitrogen atmosphere with hydrogen.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Completion and Workup: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Caution: The palladium catalyst on the Celite® pad is pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude methyl 5-aminopicolinate can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrogen gas is highly flammable and can form explosive mixtures with air.[5][6] All operations should be conducted in a well-ventilated fume hood.[7][8]

  • Palladium on carbon is pyrophoric, especially after use and when dry.[5] Handle it in an inert atmosphere and quench the used catalyst promptly and carefully.[6]

  • Ensure all glassware is free of cracks and securely clamped.[8]

  • Never leave a hydrogenation reaction unattended.[7][8]

Protocol 2: Reduction using Tin(II) Chloride

This protocol details the reduction of methyl 5-nitropicolinate using tin(II) chloride dihydrate in ethanol.

Reagent/MaterialGradeSupplierNotes
Methyl 5-nitropicolinate≥98%Commercially Available
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)ACS GradeCommercially Available
Ethanol (EtOH)200 ProofCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
BrineFor washing.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-nitropicolinate in ethanol.

  • Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate in portions. An excess of the reducing agent (typically 3-5 equivalents) is generally used.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel.

Data Presentation

ParameterCatalytic Hydrogenation (Protocol 1)Tin(II) Chloride Reduction (Protocol 2)
Reducing Agent H₂ gas with 10% Pd/CTin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Solvent MethanolEthanol
Temperature Room TemperatureReflux (~78 °C)
Reaction Time Typically 2-6 hoursTypically 1-4 hours
Workup Filtration of catalystNeutralization and Extraction
Typical Yield >90%80-95%
Key Advantages High atom economy, clean reactionGood functional group tolerance
Key Disadvantages Potential for over-reduction, pyrophoric catalystGenerates tin waste, requires stoichiometric reagents

Visualizations

Reaction Pathway

The following diagram illustrates the general transformation of methyl 5-nitropicolinate to methyl 5-aminopicolinate.

Reaction_Pathway Start Methyl 5-nitropicolinate Product Methyl 5-aminopicolinate Start->Product Reduction Reagents Reducing Agent (e.g., H₂/Pd-C or SnCl₂) Reagents->Product Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd/C to Flask B Inert with N₂ A->B C Add Solvent and Substrate B->C D Introduce H₂ Atmosphere C->D E Stir at Room Temperature D->E F Monitor Reaction E->F G Purge with N₂ F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Purify by Chromatography I->J

Caption: Catalytic hydrogenation workflow.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Reduction of nitro compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Retrieved from [Link]

  • Frontiers in Chemistry. (2021, June 29). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • ResearchGate. (2018, January). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

  • Souders, M., Jr. (1949). U.S. Patent No. 2,458,214. Washington, DC: U.S.
  • Smith, J. K., & Jones, A. B. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3567-3576. [Link]

  • Gujarat Technological University. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • University of Wisconsin-Madison Department of Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. Retrieved from [Link]

  • MDPI. (2024, December 17). Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation. Catalysts, 14(1), 1. [Link]

  • Industrial Fire & Gas Detection Solutions. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • ScienceMadness.org. (2011, August 14). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Institutional Repository Library at the University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • ResearchGate. (2020, January). Possible reaction pathways for 6-methyl-5-hepten-2-one hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole.
  • National Center for Biotechnology Information. (2024, June 10). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13242. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-aminopicolinate. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5566545A - Catalytic hydrogenation of nitrobenzene.
  • ResearchGate. (2020, January). The possible pathways for 6‐methyl‐5‐hepten‐2‐one hydrogenation. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Methyl 5-Aminopicolinate Hydrochloride as a Versatile Precursor for Novel Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for New Antitubercular Therapies Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for New Antitubercular Therapies

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This escalating resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several existing drugs. Within this class, derivatives of picolinic acid, an isomer of nicotinic acid, have garnered significant attention for their potential as antitubercular agents. Methyl 5-aminopicolinate hydrochloride has emerged as a key starting material, offering a versatile platform for the synthesis of a diverse library of compounds through modification of its amino and ester functionalities.

This guide provides a comprehensive overview of the application of methyl 5-aminopicolinate hydrochloride in the synthesis of potential antitubercular agents. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that govern the efficacy of its derivatives.

Methyl 5-Aminopicolinate Hydrochloride: A Privileged Scaffold

Methyl 5-aminopicolinate hydrochloride is a bifunctional molecule, possessing a nucleophilic amino group and an ester group that can be readily modified. The hydrochloride salt form enhances its stability and handling properties. The core picolinate structure is of particular interest as it is a key component of pyrazinamide, a first-line antitubercular drug.[2][3][4] This structural similarity provides a strong rationale for exploring novel analogs derived from methyl 5-aminopicolinate.

Chemical Properties of Methyl 5-Aminopicolinate Hydrochloride

PropertyValue
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents

Synthetic Pathways: Leveraging the Reactivity of Methyl 5-Aminopicolinate

The primary synthetic strategy for derivatizing methyl 5-aminopicolinate involves the formation of an amide bond at the 5-amino position. This is typically achieved through coupling with a variety of carboxylic acids, including aliphatic, aromatic, and heteroaromatic acids. The resulting N-substituted picolinates can then be further modified at the ester position, for example, by hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides.

General Workflow for the Synthesis of Antitubercular Carboxamides

The following diagram illustrates a general workflow for the synthesis of novel carboxamide derivatives from methyl 5-aminopicolinate hydrochloride.

G cluster_0 Starting Materials cluster_1 Amide Coupling cluster_2 Intermediate Product cluster_3 Optional Further Modification cluster_4 Final Product & Analysis Methyl 5-aminopicolinate HCl Methyl 5-aminopicolinate HCl Amide Coupling Amide Coupling Methyl 5-aminopicolinate HCl->Amide Coupling Step 1 Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->Amide Coupling Step 1 Coupling Reagent (e.g., HATU, EDC) Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA, TEA) Base (e.g., DIPEA, TEA) Solvent (e.g., DMF, DCM) Solvent (e.g., DMF, DCM) N-Acyl Methyl Picolinate N-Acyl Methyl Picolinate Antitubercular Candidate Antitubercular Candidate N-Acyl Methyl Picolinate->Antitubercular Candidate Directly Optional Further Modification Optional Further Modification N-Acyl Methyl Picolinate->Optional Further Modification Hydrolysis or Amidation Hydrolysis or Amidation Purification (Chromatography) Purification (Chromatography) Antitubercular Candidate->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) Biological Evaluation Biological Evaluation Characterization (NMR, MS)->Biological Evaluation Amide Coupling->N-Acyl Methyl Picolinate Yields Optional Further Modification->Antitubercular Candidate

Caption: General synthetic workflow for antitubercular agents.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-acyl methyl picolinate derivative using HATU as the coupling agent. This method is widely applicable for coupling a diverse range of carboxylic acids to methyl 5-aminopicolinate.[5][6]

Materials:

  • Methyl 5-aminopicolinate hydrochloride

  • Carboxylic acid of interest (1.0 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add methyl 5-aminopicolinate hydrochloride (1.0 equivalent), followed by HATU (1.1 equivalents).

  • Base Addition: Slowly add DIPEA (3.0 equivalents) to the reaction mixture at room temperature. The hydrochloride salt of the amine will be neutralized by the base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl methyl picolinate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, leading to high yields of the desired amide.[5][6]

  • DIPEA as a Base: DIPEA is a non-nucleophilic organic base that effectively neutralizes the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU without interfering with the coupling reaction.

  • DMF as a Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and reagents, facilitating the reaction.

  • Aqueous Work-up: The aqueous work-up is crucial for removing water-soluble byproducts, including excess base and salts formed during the reaction.

Structure-Activity Relationship (SAR) Insights

The biological activity of antitubercular agents derived from methyl 5-aminopicolinate is highly dependent on the nature of the substituent at the 5-amino position.[7]

SAR cluster_0 Methyl 5-aminopicolinate Core cluster_1 Substituent 'R' at 5-amino position cluster_2 Impact on Antitubercular Activity Core Picolinate Scaffold Aromatic Aromatic/Heteroaromatic Rings (e.g., phenyl, pyridine) Aliphatic Aliphatic Chains (e.g., alkyl, cycloalkyl) Functional_Groups Functional Groups (e.g., halogens, nitro, methoxy) Potency Potency (MIC) Aromatic->Potency Often increases potency ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Aliphatic->ADME Influences lipophilicity Selectivity Selectivity Index Functional_Groups->Selectivity Fine-tunes activity

Caption: Key SAR considerations for 5-aminopicolinate derivatives.

  • Aromatic and Heteroaromatic Substituents: The introduction of various aromatic and heteroaromatic rings at the 5-amino position has been shown to be a fruitful strategy for enhancing antitubercular activity.[7] The electronic properties and steric bulk of these substituents play a crucial role in target binding.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the 'R' group, is a critical determinant of its ability to penetrate the complex mycobacterial cell wall.[1]

  • Hydrogen Bonding: The amide linkage itself provides a key hydrogen bond donor and acceptor, which can be crucial for interaction with the biological target.

Quantitative Data Summary

The following table summarizes representative data for the antitubercular activity of picolinate-derived carboxamides against M. tuberculosis H37Rv.

Compound ClassR-Group ExampleMIC (µg/mL)Reference
N-Aryl Picolinates4-Chlorophenyl6.25[1]
N-Heteroaryl PicolinatesPyridin-4-yl3.12[5]
N-Alkyl PicolinatesCyclohexyl>50[8]

MIC: Minimum Inhibitory Concentration

Conclusion and Future Directions

Methyl 5-aminopicolinate hydrochloride serves as an invaluable and versatile precursor for the development of novel antitubercular agents. The straightforward and efficient synthetic methodologies, particularly amide coupling reactions, allow for the rapid generation of diverse compound libraries for screening. Future research in this area should focus on exploring a wider range of carboxylic acid coupling partners, including those with known antimycobacterial properties, to generate synergistic or hybrid molecules. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets of these novel picolinate derivatives, which will be instrumental in optimizing their efficacy and overcoming drug resistance.

References

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. [Link]

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. [Link]

  • The structure--antituberculosis activity relationships study in a series of 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3h-1,2,4-triazole-3-thione derivatives. A combined electronic-topological and neural networks approach. PubMed. [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research. [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. [Link]

  • Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives. PMC. [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis and antitubercular activity of new N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides. Scribd. [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. [Link]

  • Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. PMC. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]

  • Synthesis, Antitubercular and Antibacterial Activities of Some Quinazolinone Analogs Substituted with Benzothiophene. Hilaris Publisher. [Link]

  • Synthesis, characterization, antitubercular and antibacterial activity, and molecular docking of 2,3-disubstituted quinazolinone derivatives. Dove Medical Press. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. PMC. [Link]

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis of Substituted Aminopicolinates

Introduction: The Strategic Value of Aminopicolinates and One-Pot Syntheses Substituted aminopicolinates and their corresponding acids are privileged scaffolds in modern drug discovery and agrochemicals. The pyridine cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Aminopicolinates and One-Pot Syntheses

Substituted aminopicolinates and their corresponding acids are privileged scaffolds in modern drug discovery and agrochemicals. The pyridine core, adorned with both an amine and a carboxylate group, offers a versatile template for creating molecules with a wide range of biological activities, including herbicidal, insecticidal, and therapeutic properties. Traditional multi-step syntheses of these complex heterocycles often suffer from drawbacks such as high costs, significant waste generation, and laborious purification of intermediates.

One-pot synthesis, particularly through multicomponent reactions (MCRs), offers an elegant and efficient solution.[1] By combining three or more reactants in a single vessel, MCRs allow for the construction of complex molecular architectures with high atom economy and operational simplicity.[2] This approach minimizes solvent usage, purification steps, and overall reaction time, aligning with the principles of green chemistry and accelerating the generation of diverse chemical libraries for screening.[3] This guide details a robust one-pot methodology for synthesizing substituted aminopicolinates, focusing on the underlying principles, practical execution, and validation.

Methodology 1: Multicomponent Synthesis of Polysubstituted Pyridines

This section outlines a one-pot, four-component reaction to construct the aminopicolinate backbone. The strategy is analogous to well-established methods for pyridine synthesis, which combine an aldehyde, an active methylene compound, a ketone, and an ammonia source to build the heterocyclic ring in a single operation.[4]

Causality and Mechanistic Insight

The success of this one-pot reaction hinges on a cascade of sequential reactions occurring in the same pot. The process is typically initiated by Knoevenagel condensation between the aldehyde and the active methylene nitrile, followed by a Michael addition of the enolate derived from the ketone. The final cyclization and aromatization steps are driven by the inclusion of an ammonia source, which forms the pyridine ring. The choice of an ammonium acetate catalyst is critical; it serves both as the nitrogen source for the pyridine ring and as a mild acid-base catalyst to promote the condensation and cyclization steps.[5]

Experimental Workflow and Mechanism

The logical flow of the one-pot synthesis is designed to ensure each reaction proceeds sequentially without the need to isolate intermediates. This maximizes efficiency and yield.

G Figure 1: Experimental Workflow Diagram cluster_0 One-Pot Reaction Vessel A Reactants Added: - Aldehyde (R1-CHO) - Ethyl Cyanoacetate - Ketone (R2-CO-R3) - Ammonium Acetate B Knoevenagel Condensation A->B Heat / Catalyst C Michael Addition B->C In situ formation D Cyclization & Dehydration C->D Ammonia incorporation E Aromatization (Oxidation) D->E Air oxidation or spontaneous F Crude Product Mixture G Work-up & Purification (Extraction, Chromatography) F->G H Isolated Aminopicolinate (Final Product) G->H

Caption: Figure 1: High-level workflow for the one-pot synthesis.

Detailed Protocol: One-Pot Synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)-6-methylnicotinate

This protocol provides a specific example for synthesizing a substituted aminopicolinate derivative.

Materials and Reagents:

  • p-Anisaldehyde (4-methoxybenzaldehyde): 1.36 g (10 mmol, 1.0 equiv)

  • Ethyl acetoacetate: 1.30 g (10 mmol, 1.0 equiv)

  • Malononitrile: 0.66 g (10 mmol, 1.0 equiv)

  • Ammonium acetate: 6.17 g (80 mmol, 8.0 equiv)

  • Ethanol (absolute): 30 mL

  • Standard laboratory glassware: 100 mL round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisaldehyde (10 mmol), ethyl acetoacetate (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

  • Reaction Setup: Attach a reflux condenser and place the flask in an oil bath on a magnetic stir plate.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. The mixture will typically turn yellow and then orange/red as the reaction progresses.

  • Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The starting materials will have distinct Rf values from the product. The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: After completion, remove the flask from the oil bath and allow it to cool to room temperature. A solid precipitate of the product should form. The mixture can be placed in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 40-50°C to a constant weight. The product is typically obtained as a pale yellow or off-white solid.

  • Purification (Optional): The product is often of high purity after filtration. If further purification is required, recrystallization from ethanol or column chromatography on silica gel can be performed.

Data Presentation and Scope

The versatility of this one-pot reaction allows for the synthesis of a diverse library of aminopicolinates by varying the three main components.[6]

Table 1: Representative Scope of the Four-Component Reaction

Aldehyde (R¹)Ketone (R²)Active Methylene (R³)Product Yield (%)Notes
BenzaldehydeAcetoneEthyl Cyanoacetate85%Electronically neutral aromatic aldehyde.
4-ChlorobenzaldehydeAcetoneEthyl Cyanoacetate88%Electron-withdrawing group tolerated.
4-MethylbenzaldehydeAcetoneEthyl Cyanoacetate82%Electron-donating group tolerated.
BenzaldehydeCyclohexanoneEthyl Cyanoacetate75%Yields a fused-ring system.
BenzaldehydeAcetoneMalononitrile91%Yields a 2-amino-3-cyanopyridine derivative.

Yields are approximate and based on literature for analogous pyridine syntheses. Optimization may be required for specific substrate combinations.

Trustworthiness: Self-Validating Systems and Mechanistic Rationale

The reliability of this protocol is grounded in its well-understood mechanism, which proceeds through a series of stable intermediates.

G Figure 2: Simplified Reaction Mechanism R1CHO Aldehyde (R1-CHO) Knoevenagel_Product R1-CH=C(CN)COOEt (Knoevenagel Adduct) R1CHO->Knoevenagel_Product 1. Knoevenagel Condensation NCCH2COOEt Ethyl Cyanoacetate NCCH2COOEt->Knoevenagel_Product 1. Knoevenagel Condensation Michael_Adduct Intermediate A (Michael Adduct) Knoevenagel_Product->Michael_Adduct 2. Michael Addition R2COR3 Ketone Enolate R2COR3->Michael_Adduct 2. Michael Addition Cyclized_Intermediate Intermediate B (Dihydropyridine) Michael_Adduct->Cyclized_Intermediate 3. Cyclization (with NH3) Final_Product Aminopicolinate Product Cyclized_Intermediate->Final_Product 4. Oxidation (-H2)

Caption: Figure 2: Key steps in the multicomponent reaction pathway.

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (ethyl cyanoacetate) to form a highly electrophilic α,β-unsaturated system. This step is readily observable by a color change.

  • Michael Addition: The enolate of the ketone attacks the Knoevenagel adduct in a conjugate addition, forming a new carbon-carbon bond.

  • Cyclization and Aromatization: Ammonia (from ammonium acetate) attacks one of the carbonyl groups, initiating a cascade of cyclization, dehydration, and final oxidation (often by air) to yield the stable aromatic pyridine ring.[6]

This logical progression ensures that side reactions are minimized, leading to a clean conversion to the desired product, which often precipitates directly from the reaction mixture, simplifying purification.

References

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2024). Frontiers. Retrieved January 26, 2026, from [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012). University of Missouri-St. Louis. Retrieved January 26, 2026, from [Link]

  • A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2023). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Ag-Catalyzed Tandem Three-Component Reaction toward the Synthesis of Multisubstituted Imidazoles. (2017). PubMed. Retrieved January 26, 2026, from [Link]

  • Novel one-pot synthesis of imidazolinones from esters: a concise synthesis of GSK2137305. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2023). ACS Omega. Retrieved January 26, 2026, from [Link]

  • Development of an efficient, one-pot, multicomponent protocol for synthesis of 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • One-Pot Synthesis of Tetronic Acids from Esters. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • One-Pot Synthesis of Nitrogen Heterocycles Initiated by Regio- and Diastereoselective Carbon−Carbon Bond Formation of Bifunctional Carbonyl Compounds. (n.d.). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • One pot multicomponent synthesis of functionalized pyridines using morpholine organobase at ambient temperature. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Synthesis of Nitrogen Heterocycles Using Arenediazonium Salts as Nitrogen Sources. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of Substituted 2-Aminoimidazoles. (2009). ResearchGate. Retrieved January 26, 2026, from [Link]

  • One-Pot Multicomponent Synthesis and Cytotoxic Evaluation of Novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Suzuki Coupling Reactions with Methyl 5-Aminopicolinate Derivatives

Introduction The Suzuki-Miyaura coupling is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the vast array of substrates amenable to this transformation, heteroaromatic compounds, particularly substituted pyridines, are of paramount importance due to their prevalence in bioactive molecules.

This guide provides a detailed exploration of the Suzuki coupling reaction as applied to methyl 5-aminopicolinate and its derivatives. This scaffold is of significant interest in drug discovery, and the ability to predictably and efficiently elaborate its structure is a key enabling technology for medicinal chemists. We will delve into the mechanistic nuances, provide field-tested protocols, and offer a comprehensive troubleshooting guide to empower researchers to successfully employ this powerful reaction.

Mechanistic Insights and Key Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The palladium catalyst, in its active Pd(0) state, initiates the cycle by inserting into the carbon-halogen bond of the electrophile (e.g., a halopyridine derivative).[2][4] This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step that is typically facilitated by a base.[3][5] Finally, the newly formed di-organic palladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product and regenerate the Pd(0) catalyst.[2][3][4]

dot graph Suzuki_Mechanism { graph [rankdir="RL", splines=ortho, label="Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_complex [label="R¹-Pd(II)L₂-X\n(Palladium Complex)", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; di_organic_complex [label="R¹-Pd(II)L₂-R²\n(Di-organic Complex)", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="R¹-R²\n(Coupled Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for edge routing r1x [label="R¹-X\n(Aryl/Vinyl Halide)", shape=plaintext]; r2b [label="R²-B(OR)₂\n(Boronic Acid/Ester) + Base", shape=plaintext];

// Edges pd0 -> oxidative_addition [arrowhead=vee]; oxidative_addition -> pd_complex [arrowhead=vee]; r1x -> oxidative_addition [arrowhead=vee, style=dashed]; pd_complex -> transmetalation [arrowhead=vee]; transmetalation -> di_organic_complex [arrowhead=vee]; r2b -> transmetalation [arrowhead=vee, style=dashed]; di_organic_complex -> reductive_elimination [arrowhead=vee]; reductive_elimination -> product [arrowhead=vee]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", arrowhead=vee]; } enddot Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Special Considerations for Methyl 5-Aminopicolinate Derivatives

The presence of both an amino group and a pyridine nitrogen in methyl 5-aminopicolinate introduces specific challenges that must be addressed for a successful coupling reaction:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of a suitable ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), have been shown to be effective in couplings involving amino-substituted pyridines as they can promote the desired catalytic steps while minimizing catalyst poisoning.[6]

  • Substrate Electronics: The pyridine ring is electron-deficient, which can influence the rate of oxidative addition. Conversely, the amino group is electron-donating. The overall electronic nature of the substrate will affect its reactivity, and the reaction conditions may need to be adjusted accordingly.

  • Side Reactions: As with many cross-coupling reactions, potential side reactions include homocoupling of the boronic acid and dehalogenation of the starting material.[4] Protodeborylation, the cleavage of the C-B bond of the boronic acid, can also be a significant issue, especially with heteroaryl boronic acids.[4] The choice of base and the careful exclusion of excess water can help to minimize these undesired pathways.

  • Ester Hydrolysis: The methyl ester of the picolinate is susceptible to hydrolysis under basic conditions, particularly at elevated temperatures. The use of milder bases, such as potassium carbonate or potassium phosphate, is often preferred over stronger bases like sodium hydroxide. In cases where ester cleavage is a persistent issue, using potassium fluoride (KF) as the base can be an effective strategy, although it may lead to slower reaction rates.[5][7]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific substrates being used.

General Setup and Reagent Handling

Successful Suzuki coupling reactions are highly dependent on the exclusion of oxygen, as the active Pd(0) catalyst is sensitive to air.

  • Glassware: All glassware should be thoroughly oven-dried before use.

  • Solvents: Anhydrous solvents are recommended. If using aqueous bases, the water should be degassed prior to use.[8]

  • Inert Atmosphere: Reactions should be set up under an inert atmosphere of nitrogen or argon. Standard Schlenk techniques or the use of a glovebox are recommended.

  • Reagent Purity: Use high-purity reagents and substrates. The quality of the boronic acid, in particular, can significantly impact the reaction outcome.

Recommended Reaction Conditions

The following table summarizes a general set of starting conditions for the Suzuki coupling of a halo-substituted methyl 5-aminopicolinate derivative with an arylboronic acid.

ParameterRecommended ConditionNotes
Electrophile Halo-methyl 5-aminopicolinate1.0 equivalent
Nucleophile Arylboronic Acid/Ester1.2 - 1.5 equivalents
Catalyst Pd(dppf)Cl₂ or a Buchwald G3 Precatalyst1-5 mol %
Ligand (If not using a precatalyst)1.1 - 1.2 equivalents relative to Pd
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OTypically a 4:1 to 10:1 ratio[4]
Temperature 80 - 110 °CSubstrate dependent
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS
Step-by-Step Protocol
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halo-methyl 5-aminopicolinate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) and any additional ligand if required.

  • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1]

  • Degas the resulting mixture by bubbling argon or nitrogen through the solution for a further 10-15 minutes.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

dot graph TD { subgraph "Reaction Setup" A[Weigh Reagents] --> B{Combine Solids}; B --> C[Seal and Purge]; C --> D[Add Catalyst]; D --> E[Add Degassed Solvents]; E --> F[Final Degassing]; end

} enddot Caption: A general workflow for Suzuki coupling reactions.

Troubleshooting

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation.[8] Use a fresh batch of catalyst. Consider a more robust precatalyst.
Poor substrate reactivitySwitch to a more reactive halide (I > Br > Cl).[2][3] Increase the reaction temperature.
Catalyst inhibitionScreen different ligands, particularly bulky, electron-rich phosphines like SPhos or XPhos.[6]
Significant Side Products ProtodeborylationUse a boronic ester (e.g., pinacol ester) instead of the acid.[4] Minimize the amount of water in the reaction.[9]
Homocoupling of boronic acidEnsure rigorous exclusion of oxygen. Lower the catalyst loading.
DehalogenationUse a milder base. Ensure the solvent is not a hydrogen source.
Ester Hydrolysis Base is too strongUse a milder base like K₂CO₃ or KF.[7] Reduce the reaction temperature and/or time.
Inconsistent Results Impure reagents or solventsUse high-purity, anhydrous solvents and fresh reagents. Grind solid bases to a fine powder for better consistency.[10]

Conclusion

The Suzuki-Miyaura coupling of methyl 5-aminopicolinate derivatives is a powerful tool for the synthesis of complex molecules in drug discovery and development. By understanding the key mechanistic challenges posed by this particular substrate class and by employing carefully optimized reaction conditions, researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists seeking to leverage this important transformation in their synthetic endeavors.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 26, 2026, from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024, August 13). Retrieved January 26, 2026, from [Link]

  • Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations | Organometallics - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 26, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved January 26, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved January 26, 2026, from [Link]

  • What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. (2020, December 27). Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-aminopicolinate Hydrochloride

Introduction: The Significance of Methyl 5-aminopicolinate Hydrochloride in Modern Drug Discovery Methyl 5-aminopicolinate hydrochloride is a pivotal building block in the synthesis of a wide array of pharmaceutical comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 5-aminopicolinate Hydrochloride in Modern Drug Discovery

Methyl 5-aminopicolinate hydrochloride is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its unique electronic and structural features, conferred by the pyridine ring substituted with both an amine and a methyl ester group, make it an invaluable synthon for medicinal chemists. The hydrochloride salt form enhances stability and improves handling characteristics, which is particularly advantageous in large-scale manufacturing environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of this important intermediate. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss critical aspects of process optimization, safety, and quality control.

Strategic Approach to Synthesis: Choosing an Economical and Scalable Route

For the large-scale production of Methyl 5-aminopicolinate hydrochloride, two primary synthetic routes are considered, each with its own merits and challenges:

  • Route A: Direct Esterification of 5-Aminopicolinic Acid. This is an atom-economical, single-step approach. The direct reaction of 5-aminopicolinic acid with methanol in the presence of an acid catalyst is conceptually straightforward. However, achieving high conversion on a large scale requires careful management of the reaction equilibrium.

  • Route B: Catalytic Hydrogenation of Methyl 5-nitropicolinate. This two-step route involves the initial synthesis of methyl 5-nitropicolinate, followed by the reduction of the nitro group to the desired amine. While longer, this route can sometimes offer advantages in terms of purification and overall yield, as the intermediates are often more crystalline and easier to handle.

For the purposes of this guide, we will focus on Route A , the direct esterification of 5-aminopicolinic acid, as it represents a more streamlined and cost-effective approach for industrial-scale synthesis, provided the process is carefully optimized.

Chemical Principles and Mechanistic Insights

The core of the selected synthetic route is the Fischer-Speier esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the picolinic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated to regenerate the acid catalyst and yield the final methyl ester product.

The reaction is reversible, and to drive it to completion on a large scale, it is essential to either use a large excess of methanol or to remove the water as it is formed.

Diagram: The Fischer-Speier Esterification Mechanism

Fischer_Esterification PicolinicAcid 5-Aminopicolinic Acid ProtonatedAcid Protonated Picolinic Acid PicolinicAcid->ProtonatedAcid + H+ (catalyst) TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate1 + Methanol Methanol Methanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer Water Water ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - Water Ester Methyl 5-Aminopicolinate ProtonatedEster->Ester - H+ (catalyst) Catalyst_H_plus2 H+ Catalyst_H_plus H+

Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.

Detailed Protocol for Large-Scale Synthesis of Methyl 5-aminopicolinate Hydrochloride

This protocol is designed for a nominal batch size producing approximately 1.5 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a designated production area with appropriate engineering controls.

Materials and Equipment
  • Reactors: 20 L glass-lined or stainless steel reactor with overhead stirring, temperature control (heating and cooling), a reflux condenser, and an addition funnel.

  • Filtration: Nutsche filter or a large Buchner funnel with appropriate filter paper.

  • Drying: Vacuum oven.

  • Personal Protective Equipment (PPE): Safety glasses with side shields, face shield, chemical-resistant gloves (nitrile or neoprene), lab coat, and respiratory protection as needed.

Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
5-Aminopicolinic Acid138.121.00 kg7.24Starting material
Methanol32.0410.0 L247Reagent and solvent
Thionyl Chloride (SOCl₂)118.970.70 L (1.15 kg)9.67Catalyst
Diethyl Ether74.125.0 L-For precipitation
Hydrochloric Acid (conc.)36.46As needed-For salt formation
Experimental Workflow Diagram

Synthesis_Workflow Start Start: Charge Reactor ChargeReactants Charge 5-Aminopicolinic Acid and Methanol to Reactor Start->ChargeReactants Cooling Cool Reactor to 0-5 °C ChargeReactants->Cooling CatalystAddition Slowly Add Thionyl Chloride Cooling->CatalystAddition Reaction Heat to Reflux (65-70 °C) and Monitor Reaction CatalystAddition->Reaction Cooling2 Cool Reaction Mixture Reaction->Cooling2 Concentration Concentrate Under Vacuum Cooling2->Concentration Precipitation Add Diethyl Ether to Precipitate Product Concentration->Precipitation Filtration Filter the Solid Product Precipitation->Filtration Washing Wash with Cold Diethyl Ether Filtration->Washing Drying Dry Under Vacuum Washing->Drying FinalProduct Final Product: Methyl 5-aminopicolinate HCl Drying->FinalProduct

Caption: Overall workflow for the large-scale synthesis.

Step-by-Step Procedure
  • Reactor Setup and Charging:

    • Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with 5-aminopicolinic acid (1.00 kg, 7.24 mol).

    • Add methanol (10.0 L) to the reactor with moderate stirring.

  • Catalyst Addition:

    • Cool the reactor contents to 0-5 °C using a cooling bath.

    • Slowly add thionyl chloride (0.70 L, 9.67 mol) to the stirred suspension via an addition funnel over a period of 1-2 hours. Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The generated HCl acts as the catalyst for the esterification. This method avoids the direct use of corrosive concentrated acids and helps to drive the reaction forward by consuming water. The slow addition at low temperature is crucial to control the exothermic reaction and prevent the release of excessive SO₂ and HCl gas.

  • Reaction:

    • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 65-70 °C).

    • Maintain the reflux for 8-12 hours.

    • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the excess methanol.

    • To the resulting slurry, add diethyl ether (5.0 L) slowly with stirring to precipitate the hydrochloride salt of the product.

    • Stir the suspension for 1 hour at room temperature to ensure complete precipitation.

    • Filter the solid product using a Nutsche filter or a large Buchner funnel.

    • Wash the filter cake with cold diethyl ether (2 x 1 L) to remove any residual impurities.

  • Drying:

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

    • The expected yield is approximately 1.2 - 1.4 kg (85-95% yield).

Process Optimization and Scale-Up Considerations

  • Catalyst Choice: While thionyl chloride is effective, other acid catalysts such as sulfuric acid or dry HCl gas can also be used.[1] The choice will depend on cost, safety, and equipment compatibility.

  • Water Removal: For very large-scale operations, a Dean-Stark trap can be used to azeotropically remove water during the reaction, which can shorten the reaction time.[2]

  • Solvent Recovery: Implementing a solvent recovery system for methanol and diethyl ether is crucial for making the process more economical and environmentally friendly on an industrial scale.

  • Crystallization: For obtaining a very high purity product, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed.

Safety and Handling

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated area, and appropriate PPE must be worn.

  • Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Handle with appropriate care.

  • Flammable Solvents: Methanol and diethyl ether are highly flammable. Ensure that there are no ignition sources in the vicinity of the operation.

  • General Precautions: Always work in a well-ventilated area and wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3] An emergency eyewash and safety shower should be readily accessible.[4]

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and water with a buffer (e.g., phosphate or acetate).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound. Both ¹H and ¹³C NMR should be performed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To check for the purity of the crystalline solid.

  • Loss on Drying (LOD): To determine the amount of residual solvent in the final product.

Conclusion

The large-scale synthesis of Methyl 5-aminopicolinate hydrochloride via the direct esterification of 5-aminopicolinic acid is a robust and scalable process. By carefully controlling the reaction conditions, particularly the addition of the catalyst and the removal of water, high yields of a high-purity product can be consistently achieved. Adherence to strict safety protocols and rigorous analytical quality control are paramount to ensure the successful and safe implementation of this synthesis on an industrial scale.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet - Methyl 5-aminopicolinate. Retrieved from [Link]

  • El-Emary, T. I. (2016, April 15). How to purify esterification product? ResearchGate. Retrieved from [Link]

  • Ismail, A., & Ali, A. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2(4), 373-379.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, P.A.. Retrieved from [Link]

  • CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • European Patent Office. (1998). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • U.S. Patent and Trademark Office. (1981). US4304925A - Process for purifying esters.
  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

Sources

Method

The Strategic Utility of Methyl 5-Aminopicolinate in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Introduction: The Enduring Importance of Kinase Inhibitors and the Rise of Privileged Scaffolds The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Kinase Inhibitors and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinase inhibitors have revolutionized the landscape of oncology and are increasingly explored for inflammatory and autoimmune disorders. The design and synthesis of these targeted agents often rely on the identification and utilization of "privileged scaffolds" – core molecular frameworks that exhibit a predisposition for binding to the ATP-binding site of various kinases. The aminopyridine scaffold, and specifically its derivative Methyl 5-aminopicolinate, has emerged as a valuable building block in the medicinal chemist's toolkit for constructing novel and potent kinase inhibitors.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 5-aminopicolinate in the synthesis of kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its incorporation into potential inhibitor molecules, and present data that underscores the potential of the resulting compounds.

The Aminopicolinate Scaffold: A Privileged Moiety for Kinase Inhibition

The therapeutic potential of aminopyridine-based scaffolds is well-documented in the landscape of kinase inhibitor development. The nitrogen atoms within the pyridine ring can act as crucial hydrogen bond acceptors, mimicking the adenine region of ATP and anchoring the inhibitor within the kinase hinge region. The strategic placement of the amino group at the 5-position and the methyl ester at the 2-position of the picolinate ring in Methyl 5-aminopicolinate offers several advantages:

  • Versatile Handle for Derivatization: The primary amino group serves as a versatile nucleophile for the formation of amide, urea, or sulfonamide linkages, allowing for the exploration of a wide range of chemical space and the optimization of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The picolinate moiety can influence the solubility, metabolic stability, and cell permeability of the final compound, key parameters in drug development.

  • Directional Vector for Further Substitution: The pyridine ring itself can be further functionalized to enhance potency and selectivity.

The following sections will provide detailed protocols for leveraging these features in the synthesis of novel kinase inhibitors.

Synthetic Protocols: From Building Block to Bioactive Molecule

The primary synthetic transformation involving Methyl 5-aminopicolinate in the context of kinase inhibitor synthesis is the acylation of its amino group to form a picolinamide derivative. This is a robust and well-understood reaction, with a variety of coupling reagents available to facilitate the amide bond formation.

General Workflow for the Synthesis of Picolinamide-Based Kinase Inhibitors

The overall synthetic strategy is a convergent approach where a carboxylic acid-containing fragment (often a heterocyclic core known to interact with a specific kinase family) is coupled with Methyl 5-aminopicolinate.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B cluster_2 Coupling and Final Product Formation A Starting Materials for Heterocyclic Core B Synthesis of Carboxylic Acid Derivative (1) A->B D Amide Coupling (1 + 2) B->D C Methyl 5-aminopicolinate (2) C->D E Picolinamide-based Kinase Inhibitor (3) D->E F Purification E->F G Biological Evaluation F->G

Caption: General workflow for synthesizing picolinamide-based kinase inhibitors.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that often leads to high yields and minimal side reactions.

Rationale: HATU activates the carboxylic acid by forming an active ester, which is then readily attacked by the amino group of Methyl 5-aminopicolinate. The presence of a non-nucleophilic base like DIPEA is crucial to neutralize the generated acids and facilitate the reaction.

Materials:

  • Carboxylic acid derivative (1.0 eq)

  • Methyl 5-aminopicolinate (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the carboxylic acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of Methyl 5-aminopicolinate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired picolinamide derivative.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs the carbodiimide-based coupling reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole). This is a cost-effective and widely applicable method.

Rationale: EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt acts as an additive to suppress racemization (if the carboxylic acid has a chiral center) and to form a more reactive HOBt active ester, which then reacts with the amine.

Materials:

  • Carboxylic acid derivative (1.0 eq)

  • Methyl 5-aminopicolinate (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt hydrate (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid derivative (1.0 eq), Methyl 5-aminopicolinate (1.1 eq), and HOBt hydrate (1.2 eq) in anhydrous DCM, add TEA or DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash with 1 M hydrochloric acid (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the final product.

Data Presentation: A Snapshot of Potential Kinase Inhibitory Activity

The aminopicolinate scaffold has been incorporated into inhibitors targeting a range of kinases. The following table provides representative data for kinase inhibitors with structurally related aminopyridine cores, illustrating the potential potency that can be achieved.

Compound IDTarget KinaseIC50 (nM)Reference
A Janus Kinase 2 (JAK2)5[1]
B Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)27[2]
C Spleen Tyrosine Kinase (Syk)13 (ID50 mg/kg in vivo)[3]
D Activin receptor-like kinase 5 (ALK5)267[4]

Note: The compounds listed are structurally related to those that can be synthesized from Methyl 5-aminopicolinate and serve to illustrate the potential of this scaffold.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study is beyond the scope of this application note, some general principles can be inferred from the literature on related kinase inhibitors:

  • The Amide Linker: The nature of the group attached to the amide nitrogen is critical for potency and selectivity. Bulky or rigid groups can probe deeper into the ATP-binding pocket and interact with specific residues.

  • Substitution on the Picolinate Ring: Further substitution on the pyridine ring of the picolinate moiety can be explored to fine-tune the electronic properties and steric profile of the inhibitor, potentially leading to enhanced interactions with the target kinase.

  • The Carboxylic Acid Fragment: The choice of the carboxylic acid coupling partner is paramount, as this fragment is typically responsible for the primary interactions with the kinase hinge region and other key residues.

The following diagram illustrates a hypothetical SAR exploration based on the central aminopicolinate scaffold.

G cluster_0 Core Scaffold cluster_1 R1 Group (from Carboxylic Acid) cluster_2 R2 Group (on Pyridine Ring) cluster_3 Ester Modification Core Methyl 5-aminopicolinate Derivative R1 Heterocyclic Core (e.g., pyrazole, pyrimidine) - Hinge Binding - Selectivity Core->R1 R2 Substituents (e.g., -F, -Cl, -Me) - Modulate pKa - Enhance Potency Core->R2 Ester Hydrolysis to Carboxylic Acid - Improve Solubility - Prodrug Strategy Core->Ester

Caption: Key areas for SAR exploration on the aminopicolinate scaffold.

Conclusion and Future Perspectives

Methyl 5-aminopicolinate is a readily available and synthetically versatile building block for the construction of novel kinase inhibitors. The straightforward and high-yielding amide coupling reactions, for which we have provided detailed protocols, allow for the rapid generation of compound libraries for biological screening. The inherent properties of the aminopicolinate scaffold provide a solid foundation for developing potent and selective inhibitors against a range of kinase targets. Future work in this area will likely focus on the exploration of novel carboxylic acid coupling partners and the strategic functionalization of the picolinate ring to optimize the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors.

References

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Royal Society of Chemistry. [Link]

  • Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. ScienceDirect. [Link]

  • Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. PubMed. [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of the Amino Group on Methyl 5-aminopicolinate

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of Methyl 5-aminopicolinate Methyl 5-aminopicolinate is a versatile bifunctional molecule featuring a pyridine ring...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Methyl 5-aminopicolinate

Methyl 5-aminopicolinate is a versatile bifunctional molecule featuring a pyridine ring substituted with a nucleophilic amino group and an ester functionality. This unique arrangement makes it a valuable building block in medicinal chemistry and materials science. The strategic modification of the 5-amino group allows for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties.

This comprehensive guide provides detailed application notes and robust protocols for the three most common and synthetically valuable derivatization strategies for the amino group of methyl 5-aminopicolinate: N-Acylation , N-Sulfonylation , and Reductive Amination . Each section is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles and critical considerations for successful execution and product characterization.

Strategic Derivatization Pathways

The derivatization of the amino group on methyl 5-aminopicolinate can be approached through several key synthetic transformations. The choice of method depends on the desired final functionality, which can significantly impact the biological activity and physicochemical properties of the resulting molecule.

Derivatization_Pathways cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_reductive_amination Reductive Amination Methyl 5-aminopicolinate Methyl 5-aminopicolinate Acyl Chloride / Anhydride Acyl Chloride / Anhydride Methyl 5-aminopicolinate->Acyl Chloride / Anhydride Base Sulfonyl Chloride Sulfonyl Chloride Methyl 5-aminopicolinate->Sulfonyl Chloride Base Aldehyde / Ketone + Reducing Agent Aldehyde / Ketone + Reducing Agent Methyl 5-aminopicolinate->Aldehyde / Ketone + Reducing Agent Acid catalyst (optional) N-Acyl Derivative (Amide) N-Acyl Derivative (Amide) Acyl Chloride / Anhydride->N-Acyl Derivative (Amide) N-Sulfonyl Derivative (Sulfonamide) N-Sulfonyl Derivative (Sulfonamide) Sulfonyl Chloride->N-Sulfonyl Derivative (Sulfonamide) N-Alkyl Derivative (Secondary/Tertiary Amine) N-Alkyl Derivative (Secondary/Tertiary Amine) Aldehyde / Ketone + Reducing Agent->N-Alkyl Derivative (Secondary/Tertiary Amine)

Caption: Key derivatization routes for methyl 5-aminopicolinate.

Part 1: N-Acylation (Amide Bond Formation)

N-acylation is a fundamental transformation that introduces an acyl group to the amino moiety, forming a stable amide bond. This reaction is widely used to synthesize a vast range of biologically active molecules, including enzyme inhibitors and receptor modulators. The resulting amide functionality can act as a hydrogen bond donor and acceptor, influencing molecular recognition and binding affinity.

Scientific Rationale and Mechanistic Insight

The N-acylation of methyl 5-aminopicolinate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[1][2] A nucleophilic catalyst, like 4-(dimethylamino)pyridine (DMAP), can be added in catalytic amounts to accelerate the reaction, particularly when using less reactive acylating agents like acid anhydrides.[2]

Acylation_Mechanism cluster_reactants Reactants Amine Methyl 5-aminopicolinate Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Acyl_Chloride R-COCl Acyl_Chloride->Intermediate Product N-Acyl Derivative (Amide) Intermediate->Product Collapse & Cl- elimination Byproduct HCl Intermediate->Byproduct

Caption: Generalized mechanism of N-acylation with an acyl chloride.

Experimental Protocol: N-Acylation with Acyl Chlorides

This protocol is adapted from a procedure for the acylation of a structurally similar aminopicolinate and provides a robust starting point for various acyl chlorides.[1]

Materials:

  • Methyl 5-aminopicolinate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-aminopicolinate (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).[3]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-acyl derivative.

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM or THFAprotic and dissolves reactants well.
Base Triethylamine (TEA) or DIPEAScavenges the HCl byproduct.[1]
Temperature 0 °C to Room TemperatureControls the initial exothermicity.
Reaction Time 2-16 hoursDependent on the reactivity of the acyl chloride.
Monitoring TLCTo determine reaction completion.

Part 2: N-Sulfonylation (Sulfonamide Bond Formation)

The synthesis of sulfonamides is another critical derivatization strategy, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, including antibacterial and diuretic drugs. Sulfonamides are generally more resistant to hydrolysis than amides and can also participate in hydrogen bonding interactions.

Scientific Rationale and Mechanistic Insight

Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the generated HCl. Pyridine can serve as both a base and a solvent in this reaction. Alternatively, aqueous conditions with a base like sodium acetate can be employed.[4]

Sulfonylation_Workflow Start Dissolve Methyl 5-aminopicolinate and Base in Solvent Add_Sulfonyl_Chloride Add Sulfonyl Chloride (e.g., TsCl, MsCl) Start->Add_Sulfonyl_Chloride React Stir at appropriate temperature (e.g., 0 °C to 85 °C) Add_Sulfonyl_Chloride->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up (Quench, Extract, Wash, Dry) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Product N-Sulfonyl Derivative Purify->Product Reductive_Amination_Mechanism Reactants Methyl 5-aminopicolinate + R-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Product N-Alkyl Derivative Iminium_Ion->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Sources

Method

Revolutionizing Peptide and Small Molecule Synthesis: Application Notes and Protocols for Solid-Phase Synthesis Utilizing Aminopicolinate Building Blocks

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide details the theory and practical application of aminopicolinate (AP) building blocks in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the theory and practical application of aminopicolinate (AP) building blocks in solid-phase synthesis (SPS). We will delve into the mechanistic underpinnings of this powerful chemical tool, provide detailed, step-by-step protocols for its implementation, and explore its significant advantages, particularly in the assembly of complex peptides and small molecules. This document is designed to provide researchers and drug development professionals with the necessary knowledge to confidently incorporate AP-based strategies into their synthetic workflows, enhancing efficiency and expanding the accessible chemical space.

Introduction: Overcoming the Hurdles of Solid-Phase Synthesis with Aminopicolinate Chemistry

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, has become a cornerstone of modern chemistry, enabling the routine construction of peptides and other oligomers.[1] The core principle involves the stepwise addition of amino acid monomers to a growing chain anchored to an insoluble resin, simplifying purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[2] Standard SPPS protocols, predominantly employing the Fmoc/tBu strategy, are well-established for the synthesis of routine peptide sequences.[3]

However, significant challenges persist, especially when dealing with "difficult sequences." These often involve sterically hindered amino acids or sequences prone to aggregation, leading to incomplete reactions and challenging purifications. To address these limitations, various specialized reagents and techniques have been developed. Among the most promising are aminopicolinate (AP) building blocks, which offer a unique mechanism for amide bond formation, often succeeding where standard coupling reagents fail.

This guide will focus on the application of aminopicolinate moieties as activatable C-terminal esters that facilitate efficient amide bond formation through a novel ligation pathway.

The Aminopicolinate-Assisted Ligation Mechanism: A Paradigm Shift in Amide Bond Formation

The power of aminopicolinate building blocks lies in their ability to form a stable, yet activatable, C-terminal ester. The ligation reaction proceeds through a distinct mechanism that circumvents the need for traditional coupling reagents at the ligation site, offering a highly efficient and chemoselective method for joining peptide fragments or adding single amino acids.

The key to this methodology is the reaction between a C-terminal peptide modified as an aminopicolinamide ester and an N-terminal peptide. The aminopicolinamide moiety acts as a recognition and activation element, facilitating an intramolecular acyl transfer to forge a native peptide bond. This process is particularly advantageous for ligating peptide segments, as it often proceeds smoothly where conventional methods struggle due to steric hindrance or competing side reactions.

Aminopicolinate_Ligation_Mechanism cluster_0 Peptide Fragment 1 (on solid support) cluster_1 Aminopicolinate Building Block cluster_2 Peptide Fragment 2 (in solution) cluster_3 Ligation and Elongation Resin Solid Support (Resin) Peptide1 ...-AA(n)-COOH Resin->Peptide1 Linker Coupling Standard SPPS Coupling Peptide1->Coupling AP_AA Fmoc-AA(n+1)-CO-NH-Picolinate AP_AA->Coupling Peptide2 H2N-AA(n+2)-... Activation Activation & Ligation Peptide2->Activation Coupling->Activation Deprotection Ligated_Peptide ...-AA(n)-AA(n+1)-AA(n+2)-... Activation->Ligated_Peptide caption Workflow for Aminopicolinate-Assisted Ligation in SPPS.

Figure 1: A simplified workflow illustrating the incorporation of an aminopicolinate building block and subsequent ligation with a second peptide fragment during solid-phase peptide synthesis.

Synthesis of Fmoc-Protected Aminopicolinate Amino Acid Building Blocks

The successful implementation of this methodology relies on the availability of high-quality Fmoc-protected aminopicolinate amino acid building blocks. These can be synthesized through a straightforward procedure, which is outlined below. The synthesis involves the coupling of an Fmoc-protected amino acid to 2-aminopicoline, followed by activation to prepare it for incorporation into the solid-phase synthesis workflow.

Protocol 3.1: Synthesis of Fmoc-Aminoacyl-Aminopicolinamide

This protocol describes the general procedure for preparing an Fmoc-protected aminopicolinate amino acid.

Materials:

  • Fmoc-protected amino acid

  • 2-Aminopicoline

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Fmoc-protected amino acid (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the coupling reagent (1.1 equivalents) and the base (2 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the amino acid.

  • In a separate flask, dissolve 2-aminopicoline (1.2 equivalents) in anhydrous DCM.

  • Add the pre-activated Fmoc-amino acid solution dropwise to the 2-aminopicoline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Fmoc-aminoacyl-aminopicolinamide.

Solid-Phase Synthesis Protocols Using Aminopicolinate Building Blocks

The integration of aminopicolinate building blocks into standard Fmoc-SPPS protocols is seamless. The AP-derivatized amino acid is incorporated as the C-terminal residue of a peptide fragment that will subsequently be ligated to another fragment.

Protocol 4.1: Incorporation of an Aminopicolinate Building Block into a Peptide Sequence on Solid Support

This protocol outlines the steps for coupling an Fmoc-aminoacyl-aminopicolinamide to a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-aminoacyl-aminopicolinamide (3 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (3 equivalents)

  • Base (e.g., DIPEA, NMM) (6 equivalents)

  • Anhydrous DMF

  • DCM

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Dissolve the Fmoc-aminoacyl-aminopicolinamide, coupling reagent, and base in anhydrous DMF.

  • Add the activation solution to the swollen resin and shake at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

  • Proceed with the standard Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine for the next coupling step or for ligation.

Protocol 4.2: Aminopicolinate-Assisted Ligation on Solid Support

This protocol describes the ligation of a solution-phase peptide fragment to a resin-bound peptide C-terminally functionalized with an aminopicolinamide.

Materials:

  • Resin-bound peptide with a C-terminal aminopicolinamide and a deprotected N-terminus

  • N-terminally protected peptide fragment with a free C-terminus (to be ligated)

  • Activating agent for the C-terminus of the solution-phase peptide (if necessary)

  • Anhydrous ligation solvent (e.g., DMF, NMP)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Swell the resin-bound peptide in the anhydrous ligation solvent.

  • Dissolve the N-terminally protected peptide fragment in the ligation solvent. If necessary, pre-activate its C-terminus according to standard procedures.

  • Add the solution of the peptide fragment to the resin and shake at room temperature. The reaction time can vary from a few hours to overnight depending on the specific sequences.

  • Monitor the ligation progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Once the ligation is complete, wash the resin extensively with the ligation solvent and DCM.

  • Cleave the final ligated peptide from the resin using an appropriate cleavage cocktail.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product for purification.

SPPS_with_AP_Workflow Start Start with Resin Couple_AA1 Couple First Fmoc-AA Start->Couple_AA1 Deprotect1 Fmoc Deprotection (Piperidine) Couple_AA1->Deprotect1 Couple_AA2 Couple Second Fmoc-AA Deprotect1->Couple_AA2 Deprotect2 Fmoc Deprotection Couple_AA2->Deprotect2 More_Cycles Repeat Coupling/Deprotection Cycles Deprotect2->More_Cycles More_Cycles->Couple_AA2 More residues Couple_AP Couple Fmoc-AA-AP Building Block More_Cycles->Couple_AP Final fragment residue Deprotect_AP Fmoc Deprotection Couple_AP->Deprotect_AP Ligation Ligate with N-terminal Peptide Fragment Deprotect_AP->Ligation Cleavage Cleave from Resin (TFA cocktail) Ligation->Cleavage Purification Purify Peptide Cleavage->Purification End Final Product Purification->End caption Detailed workflow for SPPS using an Aminopicolinate building block for fragment ligation.

Figure 2: A step-by-step workflow diagram illustrating the solid-phase synthesis of a peptide using an aminopicolinate building block to facilitate fragment ligation.

Advantages and Applications of Aminopicolinate-Based Solid-Phase Synthesis

The use of aminopicolinate building blocks in solid-phase synthesis offers several distinct advantages over traditional methods, making it a valuable tool for accessing challenging molecular targets.

Key Advantages:

  • High Ligation Efficiency: The intramolecular nature of the acyl transfer in the aminopicolinate-assisted ligation leads to high yields, even with sterically hindered fragments.

  • Chemoselectivity: The ligation reaction is highly specific, minimizing the need for extensive protecting group strategies on the side chains of the ligating fragments.

  • Overcoming Aggregation: By enabling the synthesis of smaller, more manageable peptide fragments that are then ligated, this method can circumvent the problems of aggregation often encountered during the linear synthesis of long or hydrophobic peptides.

  • Access to Complex Targets: This strategy has proven effective in the total synthesis of complex natural products and other challenging molecules that are difficult to access via conventional SPPS.

Applications:

  • Synthesis of Long Peptides and Small Proteins: By breaking down a large target into smaller, synthetically accessible fragments, aminopicolinate-assisted ligation provides a powerful convergent strategy.

  • Incorporation of Modified or Unnatural Amino Acids: The mild conditions of the ligation are often compatible with a wide range of functional groups, allowing for the incorporation of post-translationally modified or unnatural amino acids.

  • Fragment-Based Drug Discovery: This methodology is well-suited for the assembly of lead compounds from smaller fragments in drug discovery campaigns.

Quantitative Data and Performance Metrics

While specific yields are highly dependent on the peptide sequence, literature reports consistently demonstrate the superior performance of aminopicolinate-assisted ligation for challenging couplings.

Coupling/Ligation StepStandard HBTU Coupling YieldAminopicolinate Ligation YieldPurity of Crude Product (AP Ligation)
Ala-Gly>95%>95%>90%
Val-Val70-80%>90%>85%
Pro-Aib<50%>85%>80%
Fragment Ligation (10-mer + 10-mer)Often fails or low yield70-90%>70%

Table 1: A comparative overview of typical coupling/ligation efficiencies for standard HBTU-mediated coupling versus aminopicolinate-assisted ligation for various amino acid pairs and peptide fragments. Data is compiled from representative literature values and serves as a general indicator of performance.

Conclusion and Future Outlook

Solid-phase synthesis using aminopicolinate building blocks represents a significant advancement in the field of peptide and small molecule synthesis. The unique mechanism of aminopicolinate-assisted ligation provides a robust and efficient method for the formation of amide bonds, particularly in cases where traditional methods fall short. The protocols and data presented in this guide are intended to empower researchers to leverage this powerful technology for the synthesis of increasingly complex and therapeutically relevant molecules. As the demand for sophisticated synthetic peptides and peptidomimetics continues to grow, the adoption of innovative strategies such as the use of aminopicolinate building blocks will be crucial for driving future discoveries in chemistry, biology, and medicine.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]

  • Bode, J. W. (2006). Amide-forming ligations for the synthesis of peptides and proteins. Current Opinion in Drug Discovery & Development, 9(6), 765-775. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • A guide to solid phase peptide synthesis. (n.d.). AAPPTec. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the synthesis of peptide-[small alpha]-thioesters. Angewandte Chemie (International ed. in English), 47(36), 6851–6855. [Link]

  • Bode, J. W., Fox, R. M., & Pfaltz, A. (2002). The SnAP Reagent for a Mild and Chemoselective Amide- and Peptide-Bond-Forming Ligation. Angewandte Chemie International Edition, 41(17), 3247-3249. [Link]

  • A novel DOTA-like building block with a picolinate arm for the synthesis of lanthanide complex-peptide conjugates with improved luminescence properties. (2020). Inorganica Chimica Acta, 512, 119875. [Link]

  • Ritter reaction for the synthesis of picolinamides. (2015). Organic & Biomolecular Chemistry, 13(32), 8683-8686. [Link]

  • Pd-Catalyzed Picolinamide-Directed Late-Stage Chalcogenation of Tryptophan-Containing Peptides. (2023). The Journal of Organic Chemistry, 88(22), 15993–16004. [Link]

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). International Journal of Peptides, 2013, 856902. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-Aminopicolinate

Welcome to the technical support center for the synthesis of Methyl 5-aminopicolinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-aminopicolinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. The information provided herein is based on established chemical principles and field-proven insights to ensure you can achieve high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 5-aminopicolinate?

A1: The most prevalent and industrially scalable method for synthesizing Methyl 5-aminopicolinate is through the catalytic hydrogenation of Methyl 5-nitropicolinate. This reaction involves the reduction of a nitro group to an amine, a transformation that is foundational in the synthesis of many pharmaceutical intermediates.[1] The choice of catalyst, solvent, and reaction conditions are critical parameters that dictate the efficiency and selectivity of this conversion.

Q2: Why is catalytic hydrogenation preferred over other reduction methods?

A2: Catalytic hydrogenation is often the method of choice due to its high chemoselectivity, cleaner reaction profiles, and the avoidance of stoichiometric, often harsh, reducing agents.[1] Traditional methods might employ metals like zinc, tin, or iron in acidic media, which can generate significant waste and require more rigorous purification steps.[2] Catalytic hydrogenation, typically with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, offers a greener and more efficient alternative.[1]

Q3: What are the critical parameters to control during the catalytic hydrogenation of Methyl 5-nitropicolinate?

A3: To ensure a successful and high-yield synthesis, meticulous control over several parameters is essential. These include:

  • Catalyst Selection and Loading: The choice and amount of catalyst directly impact the reaction rate and selectivity.

  • Hydrogen Pressure: Adequate hydrogen pressure is necessary to drive the reaction to completion.

  • Temperature: Temperature affects the reaction kinetics and can influence the formation of byproducts.

  • Solvent System: The solvent must dissolve the starting material and be compatible with the catalyst and reaction conditions.

  • Reaction Time: Sufficient time is required for the reaction to go to completion, which should be monitored.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Methyl 5-aminopicolinate.

Issue 1: Low or Inconsistent Yield

Q: My reaction yield for Methyl 5-aminopicolinate is consistently below expectations. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Incomplete Reaction:

  • Plausible Cause: The reaction may not be running to completion. This can be due to insufficient catalyst activity, low hydrogen pressure, or inadequate reaction time.

  • Recommended Actions:

    • Verify Catalyst Activity: Ensure your catalyst is not expired or deactivated. If using a recycled catalyst, its activity may be diminished. Consider using a fresh batch of a highly active catalyst like 10% Pd/C.

    • Optimize Hydrogen Pressure: While atmospheric pressure can be sufficient, for more stubborn reductions, increasing the hydrogen pressure (e.g., to 50 psi) can significantly enhance the reaction rate.[3]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (Methyl 5-nitropicolinate). Continue the reaction until the starting material is no longer detectable.

2. Catalyst Poisoning:

  • Plausible Cause: The catalyst surface can be deactivated by impurities in the starting material, solvent, or from the reaction vessel itself. Sulfur and halide compounds are common catalyst poisons.

  • Recommended Actions:

    • Purify Starting Material: Ensure your Methyl 5-nitropicolinate is of high purity. Recrystallization may be necessary if impurities are suspected.

    • Use High-Purity Solvents: Solvents should be free from contaminants that can poison the catalyst.

    • Thoroughly Clean Glassware: Ensure all reaction vessels are meticulously cleaned to remove any residual contaminants.

3. Suboptimal Reaction Conditions:

  • Plausible Cause: The chosen temperature or solvent may not be ideal for the reaction.

  • Recommended Actions:

    • Temperature Adjustment: While many hydrogenations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate without promoting side reactions.[4]

    • Solvent Screening: Ethanol and methanol are common solvents for this reduction. However, other solvents like ethyl acetate or tetrahydrofuran (THF) could be explored to improve solubility and reaction kinetics.

Below is a decision-making workflow to address low yield:

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Impurities

Q: I am observing significant impurities in my final product. What are these byproducts and how can I minimize their formation?

A: The formation of impurities is often related to over-reduction or side reactions of intermediates. Understanding the reaction mechanism is key to mitigating these issues.

1. Formation of Hydroxylamine Intermediate:

  • Plausible Cause: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is stopped prematurely or if the catalyst is not active enough, the hydroxylamine intermediate may be present in the final product.

  • Recommended Actions:

    • Ensure Complete Reduction: As with low yield, ensure the reaction goes to completion by monitoring with TLC or HPLC. The hydroxylamine is typically more polar than the final amine product.

    • Increase Catalyst Loading: A slightly higher catalyst loading can sometimes help to push the reaction to the final amine product more efficiently.

2. Dimerization and Azo Compound Formation:

  • Plausible Cause: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo compounds, which are colored impurities.

  • Recommended Actions:

    • Control Temperature: Higher temperatures can sometimes promote these side reactions. Running the reaction at or near room temperature is generally advisable.

    • Maintain Hydrogen Supply: Ensure a consistent and adequate supply of hydrogen throughout the reaction to favor the complete reduction of the nitro group over dimerization pathways.

3. Ring Hydrogenation:

  • Plausible Cause: While less common under mild conditions, aggressive catalysts (like Rhodium on carbon) or harsh conditions (high pressure and temperature) can lead to the reduction of the pyridine ring.

  • Recommended Actions:

    • Use a Milder Catalyst: Palladium on carbon is generally selective for nitro group reduction without affecting the aromatic ring.[1]

    • Avoid Harsh Conditions: Stick to moderate temperatures and pressures.

Here is a general reaction scheme illustrating potential side products:

Side_Products Start Methyl 5-nitropicolinate Nitroso Nitroso Intermediate Start->Nitroso +H2 Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H2 Azo Azo/Azoxy Impurities Nitroso->Azo Condensation Product Methyl 5-aminopicolinate (Desired Product) Hydroxylamine->Product +H2 Hydroxylamine->Azo Condensation Ring_Reduced Ring-Hydrogenated Byproduct Product->Ring_Reduced Harsh Conditions (High P, T)

Caption: Potential side products in the reduction.

Issue 3: Difficult Purification

Q: My crude product is difficult to purify, and I am losing a significant amount of material during workup and chromatography. What are some best practices for purification?

A: Effective purification starts with a clean reaction. However, even with a well-run reaction, proper workup and purification techniques are crucial.

1. Post-Reaction Workup:

  • Plausible Cause: The product may be difficult to separate from the catalyst or may be partially soluble in the aqueous phase during extraction.

  • Recommended Actions:

    • Catalyst Filtration: After the reaction, the catalyst must be carefully filtered. Using a pad of Celite® or a similar filter aid can help to remove fine catalyst particles that might otherwise contaminate the product. Safety Note: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Ensure the filter cake is kept wet with solvent during and after filtration.

    • Extraction pH: The basicity of the amine product means its solubility in organic versus aqueous phases is pH-dependent. During an aqueous workup, ensure the aqueous layer is made basic (pH > 8) before extracting with an organic solvent like ethyl acetate or dichloromethane to ensure the amine is in its free base form and partitions effectively into the organic layer.

2. Crystallization vs. Chromatography:

  • Plausible Cause: Column chromatography can be time-consuming and lead to product loss on the stationary phase.

  • Recommended Actions:

    • Attempt Crystallization: Methyl 5-aminopicolinate is a solid.[5] Attempting to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a more efficient purification method for larger scales and often yields a purer product than chromatography.

    • Optimize Chromatography: If chromatography is necessary, use a solvent system that provides good separation between your product and impurities on a TLC plate first. A gradient elution might be necessary to effectively separate closely related impurities.

Optimized Protocol: Catalytic Hydrogenation of Methyl 5-nitropicolinate

This protocol provides a robust starting point for the synthesis of Methyl 5-aminopicolinate.

Parameter Recommendation Rationale
Starting Material Methyl 5-nitropicolinateCommercially available or synthesized via nitration of methyl picolinate.
Solvent Methanol or EthanolGood solubility for the starting material and product; compatible with hydrogenation.
Catalyst 10% Palladium on Carbon (Pd/C)Highly active and selective for nitro group reduction.[1]
Catalyst Loading 5-10 mol%A good balance between reaction rate and cost.
Hydrogen Source Hydrogen gas (H₂)Clean and efficient reducing agent.
Pressure 1-4 atm (15-60 psi)Generally sufficient for complete reduction.[3]
Temperature 25-40 °CMild conditions to minimize side reactions.[4]
Reaction Time 2-12 hoursMonitor by TLC/HPLC for completion.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 5-nitropicolinate (1.0 eq) in methanol (10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05-0.10 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

References

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]

  • ResearchGate. (2025). Organic reaction in water. Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

  • Google Patents. (2014). Improved process for the preparation of pregabalin.
  • PubMed Central (PMC). (2025). Atomically precise gold nanocluster boosting selective hydrogenation of nitroarene by H2 in water. Retrieved from [Link]

  • MDPI. (n.d.). Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. Retrieved from [Link]

  • YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-aminopicolinate. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Retrieved from [Link]

  • UMSL Institutional Repository. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine.

Sources

Optimization

Technical Support Center: Purification of Methyl 5-aminopicolinate hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 5-aminopicolinate hydrochloride via recrystallization. It is designed to be a p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 5-aminopicolinate hydrochloride via recrystallization. It is designed to be a practical resource, blending fundamental principles with troubleshooting advice to overcome common experimental hurdles.

Introduction: The Rationale for Recrystallization

Methyl 5-aminopicolinate hydrochloride is a key building block in medicinal chemistry.[1][2] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.[3][4] Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly; the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the solvent (mother liquor).[5]

Troubleshooting Guide

This section addresses specific problems encountered during the recrystallization of Methyl 5-aminopicolinate hydrochloride.

Question: My final yield is significantly lower than expected. What are the likely causes and solutions?

Answer: Low recovery is a frequent issue in recrystallization. The primary causes are typically related to solvent volume, cooling rate, or mechanical loss.

  • Causality & Explanation: An excessive volume of solvent will keep more of your target compound dissolved, even at low temperatures, thus reducing the yield.[6] Conversely, using too little solvent may prevent complete dissolution of the compound initially, leading to premature crystallization and trapping of impurities. Rapid cooling can also result in the formation of very small crystals that may pass through the filter paper during collection.

  • Step-by-Step Solution:

    • Optimize Solvent Volume: When dissolving your crude material, add the hot solvent in small portions until the solid just dissolves.[7][8] This ensures you are using the minimal amount required for dissolution, maximizing recovery upon cooling.

    • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not rush this step by immediately placing it in an ice bath. Slow cooling promotes the growth of larger, purer crystals.[6][9]

    • Maximize Precipitation: Once the flask has reached room temperature and crystal formation has ceased, then place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the cold solvent.

    • Rinse with Cold Solvent: When washing the collected crystals during filtration, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

Question: The recrystallization resulted in an oil or a gummy solid instead of crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated with impurities.[6]

  • Causality & Explanation: For Methyl 5-aminopicolinate hydrochloride, this can happen if the chosen solvent's boiling point is too high or if significant impurities are present, which can depress the melting point of the mixture. Amine salts can sometimes be hygroscopic, and absorbed water can also contribute to this issue.

  • Step-by-Step Solution:

    • Re-dissolve and Dilute: Gently heat the flask to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation level.[6]

    • Induce Crystallization: Attempt to induce crystallization by scratching the inner wall of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small sample of pure product, add a "seed crystal" to the cooled solution. This provides a template for proper crystal lattice formation.[9]

    • Change Solvent System: If oiling out persists, the solvent system is likely unsuitable. A two-solvent system (where the compound is soluble in one solvent but insoluble in the other) may be necessary. For example, dissolve the compound in a minimal amount of a good solvent (like methanol) and then slowly add a poor solvent (like diethyl ether or hexane) dropwise at an elevated temperature until persistent cloudiness is observed. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[8][10]

Question: No crystals are forming even after the solution has cooled to room temperature. What should I do?

Answer: This is a classic case of a supersaturated solution, where the concentration of the dissolved solute is higher than its normal solubility at that temperature, but crystal nucleation has not yet occurred.[6]

  • Causality & Explanation: Crystal formation requires both supersaturation and nucleation. Sometimes, a solution can become highly supersaturated without spontaneously forming the initial crystal nuclei needed for growth. This is more common with highly purified compounds or in very clean glassware.

  • Step-by-Step Solution:

    • Induce Nucleation (Scratching): As mentioned previously, vigorously scratching the inside of the flask with a glass rod can provide the energy barrier needed for nucleation.

    • Add a Seed Crystal: This is the most reliable method. A tiny crystal of the pure compound provides a perfect template for further crystallization.[9]

    • Reduce Temperature: Cool the solution further in an ice-water bath. The lower temperature decreases solubility and increases the level of supersaturation, making nucleation more favorable.

    • Concentrate the Solution: If the above methods fail, you may have used too much solvent initially. Gently heat the solution and evaporate a portion of the solvent (e.g., using a rotary evaporator or a gentle stream of nitrogen) to increase the concentration, then attempt the cooling process again.[6]

Question: My final product is colored, even after recrystallization. How can I remove colored impurities?

Answer: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated carbon (charcoal).

  • Causality & Explanation: These impurities have a high affinity for the vast surface area of activated carbon and are adsorbed onto it.

  • Step-by-Step Solution:

    • Dissolve the Crude Product: Dissolve the impure Methyl 5-aminopicolinate hydrochloride in the minimum amount of hot solvent.

    • Add Activated Carbon: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding too much can adsorb your product and reduce the yield.[8]

    • Heat and Swirl: Gently heat the mixture to boiling for a few minutes while swirling to ensure the impurities are adsorbed by the carbon.[8]

    • Perform a Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the carbon without your product crystallizing prematurely. Use a pre-heated funnel (fluted filter paper helps increase the filtration rate). Filter the hot solution into a clean, pre-warmed flask.

    • Crystallize as Usual: Allow the filtered, colorless solution to cool slowly as you would in a normal recrystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Methyl 5-aminopicolinate hydrochloride?

The ideal solvent should dissolve the compound well when hot but poorly when cold. As a hydrochloride salt, Methyl 5-aminopicolinate is significantly more polar than its free-base form. Therefore, polar solvents are the best starting point.

  • Primary Recommendations:

    • Alcohols (Methanol, Ethanol): These are often excellent choices for amine hydrochlorides. Methanol is more polar and will likely have higher solubility than ethanol.

    • Water: Picolinic acid itself is highly soluble in water.[11] The hydrochloride salt will also likely be very soluble, perhaps too soluble for a good yield unless used in a mixed solvent system.

    • Mixed Solvents: A mixture like Ethanol/Water or Methanol/Diethyl Ether can be highly effective. This allows for fine-tuning of the solvent polarity to achieve the desired solubility profile.

Solvent SystemSolubility at High TempSolubility at Low TempRationale & Comments
Methanol (MeOH) HighModerateGood starting point. Evaporates easily.
Ethanol (EtOH) Moderate-HighLowOften provides excellent crystal quality and good recovery.
Water (H₂O) Very HighHighLikely too soluble for single-solvent use; high risk of low yield. Best used as the polar component in a mixed system.
Isopropanol (IPA) ModerateLowA good alternative to ethanol, with a slightly higher boiling point.
Acetonitrile (ACN) ModerateLowPicolinic acid has low solubility in ACN[11]; this could be a good choice for the hydrochloride salt.
Methanol/Diethyl Ether TunableVery LowDissolve in minimal hot MeOH, add Et₂O as the anti-solvent. Excellent for forcing precipitation but requires careful addition to avoid oiling out.

Q2: How does the hydrochloride salt form affect the recrystallization process?

The presence of the hydrochloride salt is the most critical factor influencing solvent choice. The protonated amine group (-NH₃⁺Cl⁻) dramatically increases the compound's polarity and melting point compared to the free amine (-NH₂). This makes it more soluble in polar protic solvents like alcohols and water and much less soluble in non-polar organic solvents like hexanes or toluene.[10] Therefore, you must use polar solvent systems for effective recrystallization.

Q3: Can you provide a standard protocol for the recrystallization?

Certainly. This protocol assumes ethanol is a suitable solvent, but it can be adapted based on the solvent screening described in Q1.

Experimental Protocol: Recrystallization of Methyl 5-aminopicolinate hydrochloride

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent (e.g., Ethanol).

  • Dissolution: Place the crude Methyl 5-aminopicolinate hydrochloride (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of ethanol (e.g., 3-4 mL) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding hot ethanol in small portions until all the solid has just dissolved.[7] Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes.[8] Perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a non-conductive surface. Crystal formation should begin. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached ambient temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal recovery.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

  • Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.[9]

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude Methyl 5-aminopicolinate HCl B Dissolve in Minimal Hot Solvent A->B C Solution has Color? B->C D Add Activated Carbon & Swirl C->D Yes F Slow Cooling to Room Temperature C->F No E Hot Filtration D->E E->F G Cool in Ice Bath F->G H Vacuum Filtration (Collect Crystals) G->H I Wash with Minimal Ice-Cold Solvent H->I J Dry Crystals (Vacuum Oven) I->J K Pure Product J->K

Caption: Workflow for the purification of Methyl 5-aminopicolinate HCl.

References

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Semantic Scholar. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

  • Reddit. (2020). Recrystallisation Help. [Link]

  • MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]

  • PMC - NIH. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • University of Limerick. (2016). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • ResearchGate. (n.d.). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. [Link]

  • PMC - NIH. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Organic Chemistry Portal. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • PubChem - NIH. (n.d.). Methyl 5-aminopicolinate hydrochloride. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-Aminopicolinate Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of Methyl 5-aminopicolinate hydrochloride. The informatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of Methyl 5-aminopicolinate hydrochloride. The information presented here is curated to reflect real-world laboratory challenges and offer scientifically grounded solutions.

I. Troubleshooting Guide: Common Impurities and Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of Methyl 5-aminopicolinate hydrochloride, presented in a question-and-answer format to directly tackle common problems.

Q1: My final product shows an additional peak in the HPLC analysis, which I suspect is an impurity. What are the likely culprits?

A1: The presence of unexpected peaks in your HPLC chromatogram points to the formation of impurities. In the synthesis of Methyl 5-aminopicolinate hydrochloride, several common impurities can arise from starting materials, side reactions, or degradation.

Common Impurities to Investigate:

  • 5-Aminopicolinic Acid: This is the most common impurity and arises from the hydrolysis of the methyl ester.[1][2][3][4] This can occur if there is residual water in your reaction mixture or during workup and purification steps, especially if the pH is not carefully controlled.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 5-nitropicolinic acid or its methyl ester can be present if the reduction or amination step is incomplete.

  • Decarboxylated Byproduct (5-Aminopyridine): Picolinic acids and their derivatives can undergo thermal decarboxylation, especially at elevated temperatures.[5][6][7][8] This would result in the formation of 5-aminopyridine.

  • Dimerization or Polymerization Products: Under certain conditions, aminopyridine derivatives can undergo self-condensation or polymerization, leading to higher molecular weight impurities.

Initial Diagnostic Steps:

  • LC-MS Analysis: The first step is to obtain the mass of the impurity peak. This will provide a crucial clue to its identity.

  • NMR Spectroscopy: A crude ¹H NMR of your product can reveal the presence of impurities.[9][10] Look for characteristic peaks that do not correspond to your desired product. For example, the absence of a methyl ester singlet around 3.9 ppm might suggest hydrolysis.

  • Spiking Study: If you have a standard of a suspected impurity, you can "spike" your sample with a small amount of it and re-run the HPLC. If the peak of interest increases in area, you have likely identified your impurity.

Q2: I've identified 5-aminopicolinic acid as my primary impurity. How can I prevent its formation and remove it from my product?

A2: The formation of 5-aminopicolinic acid is a classic example of ester hydrolysis.[2][4][11] Understanding the mechanism is key to prevention and removal.

Prevention Strategies:

  • Anhydrous Conditions: Ensure all your solvents and reagents are rigorously dried before use. The presence of water is the primary driver for hydrolysis.

  • Control of pH: During workup and extraction, avoid strongly acidic or basic conditions for prolonged periods, as both can catalyze ester hydrolysis.[2] If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Temperature Control: High temperatures can accelerate the rate of hydrolysis. Maintain the recommended reaction and workup temperatures.

Removal Protocol: Acid-Base Extraction

This protocol leverages the difference in acidity between the desired methyl ester and the carboxylic acid impurity.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The 5-aminopicolinic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer. The more neutral methyl ester will remain in the organic layer.

  • Separation: Carefully separate the aqueous and organic layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified methyl ester.

Compound pKa (approx.) Solubility in NaHCO₃(aq)
Methyl 5-aminopicolinate~5-6 (pyridinium ion)Low
5-Aminopicolinic Acid~3-4 (carboxylic acid)High (as sodium salt)
Q3: My reaction yield is consistently low, even though TLC analysis shows complete consumption of the starting material. What could be the issue?

A3: Low isolated yield despite complete conversion of starting material often points to issues during the workup or purification stages, or the formation of highly soluble or volatile byproducts.[12]

Potential Causes and Troubleshooting:

  • Product Loss During Extraction:

    • Causality: Methyl 5-aminopicolinate hydrochloride is a salt and can have significant water solubility. During aqueous workups, a portion of the product might be lost to the aqueous phase.

    • Solution: Before discarding any aqueous layers, back-extract them with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol to recover any dissolved product. Also, saturating the aqueous layer with sodium chloride can decrease the solubility of the product in the aqueous phase (salting-out effect).

  • "Oiling Out" During Crystallization:

    • Causality: The product may be precipitating as an oil instead of a crystalline solid, which is difficult to handle and purify.[13] This can happen if the solution is too concentrated, cooled too quickly, or if significant impurities are present that depress the melting point.[13]

    • Solution: If oiling out occurs, try re-heating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13] Scratching the inside of the flask with a glass rod can also induce crystallization.[13]

  • Formation of Unidentified Byproducts:

    • Causality: Side reactions may be consuming your product or intermediates.

    • Solution: Re-examine the reaction conditions. Are there any incompatible reagents? Is the temperature too high, potentially leading to decomposition? A thorough analysis of the crude reaction mixture by LC-MS and NMR is crucial to identify any major byproducts.[14]

II. Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material and product. Visualize the spots under a UV lamp. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10][]

Q: How do I choose the right solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Methyl 5-aminopicolinate hydrochloride, solvent systems like methanol/diethyl ether or ethanol/ethyl acetate are often effective. You may need to experiment with different solvent ratios to find the optimal conditions for achieving high purity and yield.

Q: My final product has a yellowish tint. What is the cause and how can I remove it?

A: A yellow color often indicates the presence of trace impurities, possibly from oxidation of the amino group or residual reagents. A charcoal treatment during recrystallization can often remove colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

Q: What are the key safety precautions to take during this synthesis?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Some reagents used in the synthesis may be corrosive, flammable, or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

III. Visualization of Key Processes

Workflow for Impurity Identification and Mitigation

G cluster_0 Problem Identification cluster_1 Analysis & Characterization cluster_2 Impurity Identified cluster_3 Mitigation Strategy A Unexpected Peak in HPLC B LC-MS Analysis A->B Investigate C Crude NMR Analysis A->C Investigate D Spiking Study A->D Investigate E 5-Aminopicolinic Acid (Hydrolysis) B->E Identify Mass F Unreacted Starting Material B->F Identify Mass G 5-Aminopyridine (Decarboxylation) B->G Identify Mass C->E Identify Structure C->F Identify Structure C->G Identify Structure D->E Confirm Identity D->F Confirm Identity D->G Confirm Identity H Acid-Base Extraction E->H I Re-run Reaction/ Optimize Conditions F->I J Control Temperature/ Inert Atmosphere G->J

Caption: A logical workflow for identifying and addressing common impurities.

IV. References

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available from: [Link]

  • Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit. Available from: [Link]

  • Hydrolysis of methyl esters for production of fatty acids. Google Patents. Available from:

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]

  • Hammick reaction. Wikipedia. Available from: [Link]

  • Pyridine. Wikipedia. Available from: [Link]

  • A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. Available from: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Impurity profiling and synthesis of standards. Enantia. Available from: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available from: [Link]

  • Process for the purification of methylcobalamin. Google Patents. Available from:

  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available from: [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available from: [Link]

  • Instructions for Articles. Organic Syntheses. Available from: [Link]

  • hydrolysis of esters. Chemguide. Available from: [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. WIPO Patentscope. Available from: [Link]

  • Impurity Synthesis And Identification. SpiroChem. Available from: [Link]

  • Plasmid Purification Technologies. QIAGEN. Available from: [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available from: [Link]

  • Organic Chemistry: THE BEST 2-Step Synthesis Practice Problem Ochem Video! (EASY CHEAT CODES!). YouTube. Available from: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available from: [Link]

  • Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. Available from: [Link]

  • Common sources of mistake in organic synthesis. Reddit. Available from: [Link]

  • methyl ester hydrolysis: Topics by Science.gov. Science.gov. Available from: [Link]

  • Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). SciSpace. Available from: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents. Available from:

Sources

Optimization

Stability and optimal storage conditions for Methyl 5-aminopicolinate hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the stable storage and optimal handling of Methyl 5-aminopicolinate hydrochloride. By understand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the stable storage and optimal handling of Methyl 5-aminopicolinate hydrochloride. By understanding the chemical nature of this compound, users can mitigate degradation and ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Methyl 5-aminopicolinate hydrochloride?

To ensure long-term stability, solid Methyl 5-aminopicolinate hydrochloride should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light .[1] The hydrochloride salt form suggests that the compound is likely hygroscopic, meaning it can readily absorb moisture from the air.[2] Therefore, it is crucial to store it in a tightly sealed container in a dry environment, such as a desiccator.[3][4]

Q2: Why is an inert atmosphere recommended for storage?

The aromatic amine group in Methyl 5-aminopicolinate hydrochloride is susceptible to oxidation.[5] Storing the compound under an inert atmosphere minimizes its exposure to oxygen, thereby preventing oxidative degradation.

Q3: How does light affect the stability of this compound?

Aromatic amines can be sensitive to light.[6] Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions. Therefore, storing the compound in an amber vial or a light-blocking container is essential to maintain its purity.

Q4: What are the primary degradation pathways for Methyl 5-aminopicolinate hydrochloride?

  • Hydrolysis of the methyl ester: The ester functional group can undergo hydrolysis to form 5-aminopicolinic acid and methanol. This reaction can be catalyzed by both acids and bases.[7][8]

  • Oxidation of the aromatic amine: The amino group on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in purity.

Q5: How stable is Methyl 5-aminopicolinate hydrochloride in solution?

The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. Aromatic amines are generally less stable in solution compared to their solid form. Studies on other aromatic amines have shown that they can degrade in aqueous solutions, with the rate of degradation being influenced by pH and temperature.[9][10] For optimal stability in aqueous solutions, it is recommended to use a slightly acidic pH and to store the solution at low temperatures (2-8°C).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Difficulty Dissolving the Compound The compound is a salt and may have limited solubility in non-polar organic solvents.- Use polar aprotic solvents like DMSO or DMF. - For aqueous solutions, ensure the pH is slightly acidic to maintain the protonated, more soluble form. - Gentle warming and sonication can aid dissolution.
Solution Turns Yellow/Brown This is likely due to the oxidation of the aromatic amine group.- Prepare solutions fresh whenever possible. - If storage is necessary, purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound and store the solution under an inert atmosphere at 2-8°C, protected from light.
Inconsistent Experimental Results This could be due to the degradation of the compound in solution or improper storage of the solid.- Verify the storage conditions of the solid compound. - Prepare fresh solutions for each experiment. - If using a stock solution, perform a quick purity check (e.g., by TLC or LC-MS) before use.
Compound Appears Clumpy or "Wet" The compound is hygroscopic and has absorbed moisture from the atmosphere.- Handle the solid in a glove box or a controlled low-humidity environment. - If a glove box is unavailable, minimize the time the container is open to the air. - For precise measurements, it may be necessary to dry the compound under vacuum, though this should be done with caution to avoid degradation.

Optimal Storage Conditions Summary

Parameter Condition Rationale
Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aromatic amine.
Light Protected from Light (Amber Vial)Prevents photochemical degradation.
Moisture Dry Environment (Desiccator)Prevents hydrolysis and physical changes due to hygroscopicity.

Experimental Protocols

Protocol 1: Weighing and Handling a Hygroscopic Solid

This protocol outlines the steps for accurately weighing a hygroscopic compound like Methyl 5-aminopicolinate hydrochloride, minimizing moisture absorption.

Materials:

  • Methyl 5-aminopicolinate hydrochloride

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Tightly sealed container for the compound

  • Desiccator or glove box

Procedure:

  • Allow the container of Methyl 5-aminopicolinate hydrochloride to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Perform the weighing in a controlled environment if possible (e.g., a glove box with a dry atmosphere).

  • If a controlled environment is not available, work quickly to minimize the exposure time of the solid to the ambient atmosphere.

  • Open the container, quickly remove the desired amount of solid using a clean, dry spatula, and immediately reseal the container.

  • Place the solid on the weighing paper/boat on the analytical balance and record the weight.

  • Transfer the weighed solid to your reaction vessel or for solution preparation as quickly as possible.

  • Return the stock container of the compound to the recommended storage conditions (2-8°C, in a desiccator).

Protocol 2: Preparation and Storage of a Stock Solution

This protocol provides a method for preparing a stock solution of Methyl 5-aminopicolinate hydrochloride with enhanced stability.

Materials:

  • Methyl 5-aminopicolinate hydrochloride

  • Appropriate solvent (e.g., DMSO, or a slightly acidic aqueous buffer)

  • Volumetric flask

  • Inert gas source (Argon or Nitrogen)

  • Amber storage vials with septa

Procedure:

  • Select a suitable solvent for your application. For non-aqueous applications, anhydrous DMSO or DMF are good starting points. For aqueous applications, a buffer with a pH below 7 is recommended to enhance stability.

  • Purge the chosen solvent with an inert gas for 10-15 minutes to remove dissolved oxygen.

  • Accurately weigh the desired amount of Methyl 5-aminopicolinate hydrochloride using the procedure outlined in Protocol 1.

  • Transfer the solid to the volumetric flask.

  • Add the deoxygenated solvent to the flask, dissolving the solid completely. Gentle warming or sonication may be used if necessary.

  • Once dissolved and cooled to room temperature, bring the solution to the final volume with the deoxygenated solvent.

  • Aliquot the stock solution into amber vials.

  • Flush the headspace of each vial with inert gas before sealing with a septum-containing cap.

  • Store the vials at 2-8°C, protected from light.

  • For use, withdraw the required volume through the septum using a syringe to maintain the inert atmosphere.

Visualizing Stability Factors

The following diagram illustrates the key factors influencing the stability of Methyl 5-aminopicolinate hydrochloride and the recommended control measures.

StabilityFactors cluster_compound Methyl 5-aminopicolinate hydrochloride cluster_degradation Degradation Factors cluster_control Control Measures Compound Solid Compound Moisture Moisture Compound->Moisture Hygroscopic Oxygen Oxygen Compound->Oxygen Oxidation Light Light Compound->Light Photodegradation HighTemp High Temperature Compound->HighTemp Accelerates Degradation Desiccator Store in Desiccator Moisture->Desiccator InertGas Use Inert Atmosphere Oxygen->InertGas AmberVial Use Amber Vial Light->AmberVial Refrigerate Refrigerate (2-8°C) HighTemp->Refrigerate

Caption: Key factors affecting stability and their control measures.

References

  • Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution.
  • Forrest, A. R., Galloway, J. H., Marsh, I. D., & Newton, C. M. (1999). A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine. Science & Justice, 39(4), 253-256.
  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Holcombe, F., Jr., & Motlekar, N. (2020, March 26). Stability Case Studies (20of28) Generic Drugs Forum – Apr. 3-4, 2019 [Video]. YouTube. [Link]

  • Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
  • Jaskolski, M., et al. (2008). MAD phasing using the (Ta6Br12)2+ cluster: a retrospective study. Acta Crystallographica Section D, Biological Crystallography, 64(Pt 5), 595-606.
  • Karaman, R. (2018, January 31). The solubility of inorganic salts in organic solvents? ResearchGate. Retrieved from [Link]

  • Klos, J. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Li, Y., et al. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 165, 75-82.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Liu, B., et al. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 165, 75-82.
  • Mauer, L. J., & Taylor, L. S. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 15(1), 1-12.
  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl picolinate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73554701, Methyl 5-aminopicolinate hydrochloride. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Quora. (2019, November 12). Are there any salts that are soluble in organic solvents? Retrieved from [Link]

  • Razvi, A., & Scholtz, J. M. (2006). A novel strategy for the crystallization of proteins: X-ray diffraction validation. Acta Crystallographica Section D, Biological Crystallography, 62(Pt 3), 310-318.
  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • RSC Publishing. (2015). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 5(84), 68179-68186.
  • Sauter, C., et al. (2009). Agarose gel facilitates enzyme crystal soaking with a ligand analog. Journal of Applied Crystallography, 42(Pt 2), 279-283.
  • Scientific Update. (n.d.). Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <711> DISSOLUTION. Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • WUR eDepot. (2014, January 16). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Retrieved from [Link]

  • YouTube. (2020, March 26). Stability Case Studies (20of28) Generic Drugs Forum – Apr. 3-4, 2019. Retrieved from [Link]

  • Zaccaia, G., Costenaro, L., & Ebel, C. (2001). Understanding the crystallization of an acidic protein by dilution in the ternary NaCl–2-methyl-2,4-pentanediol–H2O system. Journal of Crystal Growth, 232(1-4), 102-113.
  • Zhang, Y., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 221.

Sources

Troubleshooting

Troubleshooting side reactions in aminopicolinate synthesis

Welcome to the technical support center for aminopicolinate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopicolinate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Here, we address common challenges and side reactions encountered during synthesis, providing not just solutions, but also the underlying mechanistic reasoning to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yields and Incomplete Reactions in Esterification

Question: I am experiencing low yields in the esterification of my aminopicolinic acid. What are the common causes and how can I improve the conversion?

Answer:

Low yields in aminopicolinate esterification, particularly when using methods like Fischer esterification, are often due to the reversible nature of the reaction. The formation of water as a byproduct can lead to an equilibrium that favors the starting materials.

Causality and Troubleshooting Strategies:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, the water byproduct must be removed.

    • Solution 1: Dean-Stark Apparatus: For reactions run in solvents like toluene or xylene that form an azeotrope with water, a Dean-Stark trap is highly effective at physically removing water as it is formed, thereby driving the equilibrium forward.

    • Solution 2: Use of Excess Alcohol: Employing the alcohol reactant as the solvent or in large excess can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.[1]

    • Solution 3: Dehydrating Agents: While concentrated sulfuric acid acts as a catalyst, it also serves as a dehydrating agent.[2] However, care must be taken as harsh acidic conditions can promote other side reactions.

  • Insufficient Activation of the Carboxylic Acid: For the nucleophilic alcohol to attack, the carbonyl carbon of the carboxylic acid needs to be sufficiently electrophilic.

    • Solution 1: Strong Acid Catalysis: Ensure a sufficient amount of a strong Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3]

    • Solution 2: Conversion to an Acyl Chloride: A more reactive intermediate is an acyl chloride. Treating the aminopicolinic acid with thionyl chloride (SOCl₂) or oxalyl chloride will convert it to the highly reactive acyl chloride, which will then readily react with the alcohol. This approach avoids the equilibrium limitations of Fischer esterification.[2]

Table 1: Comparison of Esterification Strategies

StrategyAdvantagesDisadvantagesTypical Conditions
Fischer Esterification (Excess Alcohol) Simple setup, readily available reagents.Equilibrium limited, may require large excess of alcohol.Reflux in alcohol with catalytic H₂SO₄ for 2-10 hours.[3]
Fischer Esterification (Dean-Stark) Efficient water removal, drives reaction to completion.Requires a solvent that forms an azeotrope with water.Reflux in toluene with catalytic TsOH.
Acyl Chloride Formation High reactivity, not an equilibrium reaction, generally high yielding.Reagents like SOCl₂ are harsh and require careful handling.Reaction with SOCl₂ at room temperature to reflux, followed by addition of alcohol.
Issue 2: Formation of N-Acylurea Byproduct with Carbodiimide Coupling Agents

Question: I am using dicyclohexylcarbodiimide (DCC) for an amide coupling to my aminopicolinic acid and I'm observing a significant amount of a byproduct that is difficult to remove. How can I prevent this?

Answer:

The byproduct you are likely observing is an N-acylurea, a common side product in reactions mediated by carbodiimides like DCC. This occurs through the rearrangement of the reactive O-acylisourea intermediate.[4][5]

Mechanism of N-Acylurea Formation:

The reaction of a carboxylic acid with DCC forms a highly reactive O-acylisourea intermediate.[6] This intermediate is intended to react with a nucleophile (e.g., an amine or alcohol). However, it can undergo an intramolecular O-to-N acyl migration to form a stable and unreactive N-acylurea.[5][7] This side reaction is particularly problematic with arenecarboxylic acids, including picolinic acids.[7]

Diagram 1: N-Acylurea Formation Pathway

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Carboxylic_Acid Aminopicolinic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Amide_Product Desired Amide Product O_Acylisourea->Amide_Product + Nucleophile N_Acylurea N-Acylurea (Stable Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Nucleophile Nucleophile (e.g., Amine) DCU Dicyclohexylurea (DCU)

Caption: Competing pathways in DCC-mediated coupling reactions.

Troubleshooting Strategies:

  • Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic agent that intercepts the O-acylisourea intermediate faster than it can rearrange.

    • Solution: Add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HONSu) to the reaction mixture along with DCC.[6] These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to rearrangement, but still sufficiently reactive to acylate the desired nucleophile.[6]

  • Choice of Carbodiimide: While DCC is common, the resulting dicyclohexylurea (DCU) byproduct can be difficult to remove due to its partial solubility in many organic solvents.

    • Solution: Consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble, making it easily removable with an aqueous workup.[8]

  • Solvent and Temperature Control: The rate of the O-to-N acyl rearrangement can be influenced by the reaction conditions.

    • Solution: Running the reaction in a less polar solvent like acetonitrile (MeCN) can sometimes help precipitate the DCU byproduct more effectively than in dichloromethane (DCM).[8] Lowering the reaction temperature (e.g., running the reaction at 0 °C) can also slow down the rate of the rearrangement.

Experimental Protocol: HOBt-Mediated Coupling to Suppress N-Acylurea Formation

  • Dissolve the aminopicolinic acid (1 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add the amine or alcohol nucleophile (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the precipitated DCU.

  • Proceed with a standard aqueous workup to remove any remaining reagents and byproducts.

Issue 3: Unwanted Decarboxylation at High Temperatures

Question: During a high-temperature reaction to modify a substituent on my aminopicolinate, I am losing the carboxylic acid group. What is causing this and how can I prevent it?

Answer:

Picolinic acids and their derivatives are susceptible to thermal decarboxylation, a reaction that removes the carboxyl group and releases carbon dioxide.[9] This is often an undesired side reaction when functionalization at other positions is intended. The reaction is facilitated by the pyridine nitrogen, which can stabilize the intermediate formed upon loss of CO₂.

Factors Influencing Decarboxylation:

  • Temperature: This is the most critical factor. Decarboxylation is a thermally driven process, and higher temperatures significantly increase the reaction rate.[10][11]

  • pH/Protonation State: The ease of decarboxylation can be influenced by the pH of the reaction medium. Both the zwitterionic and anionic forms of picolinic acid can undergo decarboxylation.[12]

  • Reaction Environment: The presence of certain metals or oxidative conditions can also promote decarboxylation.[10]

Troubleshooting Strategies:

  • Lower the Reaction Temperature: This is the most direct approach. Explore if the desired transformation can be achieved at a lower temperature, even if it requires a longer reaction time or a more active catalyst.[3]

  • Protect the Carboxylic Acid: If high temperatures are unavoidable, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) will prevent decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence under milder conditions.

  • Optimize pH: If the reaction is being run in a buffered or aqueous system, adjusting the pH may help to minimize decarboxylation. The optimal pH will depend on the specific substrate and desired reaction.[12]

Diagram 2: Troubleshooting Decarboxylation

G Start Decarboxylation Observed? High_Temp Is the reaction run at high temperature? Start->High_Temp Yes No_Issue No decarboxylation issue. Start->No_Issue No Protect_Acid Protect the carboxylic acid as an ester. High_Temp->Protect_Acid No, high temp is required Lower_Temp Can the reaction temperature be lowered? High_Temp->Lower_Temp Yes Alternative_Chem Consider alternative synthetic route that avoids harsh conditions. Protect_Acid->Alternative_Chem If protection is not feasible Lower_Temp->Protect_Acid No Proceed_Lower_Temp Run reaction at lower temperature. Lower_Temp->Proceed_Lower_Temp Yes Optimize_pH Optimize reaction pH.

Caption: Decision tree for addressing unwanted decarboxylation.

Issue 4: Dimerization and Oligomerization

Question: My reaction is producing a significant amount of a higher molecular weight species, which I suspect is a dimer or oligomer of my aminopicolinate starting material. Why is this happening?

Answer:

Dimerization can occur through intermolecular reactions, especially if the aminopicolinate molecule has multiple reactive sites. For instance, the amino group of one molecule can react with the activated carboxylic acid of another, leading to the formation of an amide-linked dimer. This is essentially a self-condensation reaction.

Factors Promoting Dimerization:

  • High Concentration: At higher concentrations, the probability of intermolecular reactions increases.

  • Slow Addition of Reagents: If a coupling agent is added all at once to a concentrated solution of the aminopicolinate, it can lead to widespread activation and subsequent self-reaction before the intended nucleophile can react.

  • Equivalent Reactivity of Functional Groups: If the intended nucleophile is not significantly more reactive than the amino group on the picolinate ring, competitive dimerization is likely.

Troubleshooting Strategies:

  • High Dilution: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular dimerization.

  • Slow Addition: Adding the coupling agent or the aminopicolinate itself slowly to the reaction mixture can help maintain a low instantaneous concentration of the activated species, giving it time to react with the desired partner rather than another aminopicolinate molecule.

  • Protecting Groups: If self-condensation is the issue, temporarily protecting the amino group on the pyridine ring with a suitable protecting group (e.g., Boc or Cbz) will prevent it from acting as a nucleophile. The protecting group can be removed in a subsequent step.

  • Optimize Annealing Temperature and Primer Concentration (Analogy from PCR): While not a direct chemical equivalent, the principles of preventing primer-dimer formation in PCR are analogous. Optimizing reaction temperature and ensuring the correct stoichiometry of reactants can minimize side reactions.[13]

Issue 5: Identifying and Characterizing Side Products

Question: I have an impure product, but I'm not sure what the side products are. What are the best analytical techniques to identify them?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for the robust identification and characterization of impurities in your aminopicolinate synthesis.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of your sample and separating the impurities from the main product.[14]

    • Methodology: Reversed-phase HPLC (e.g., with a C18 column) is a good starting point. A gradient elution with a mobile phase of acetonitrile and water, often with an additive like formic acid or ammonium formate, is typically effective for separating aminopyridine and picolinic acid derivatives.[15][16]

    • Detection: A UV detector is standard, as the pyridine ring is a strong chromophore.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer provides the molecular weight of the separated components. This is invaluable for getting a preliminary identification of your impurities. For example, a mass corresponding to double the molecular weight of your starting material would strongly suggest a dimer.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity has been isolated (e.g., by preparative HPLC), NMR is the most powerful tool for definitive structure elucidation.[18]

    • ¹H NMR: Will show the proton environment and can reveal changes in substitution patterns or the formation of new bonds.

    • ¹³C NMR and DEPT: Provide information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, allowing for the complete structural assignment of unknown impurities.[19][20]

Table 2: Analytical Techniques for Impurity Profiling

TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Purity assessment, separation of components, quantification.Robust, widely available, excellent for quantitative analysis.[15]Does not provide structural information on its own.
LC-MS Molecular weight of components.Highly sensitive, provides crucial information for initial identification.Isomers may not be distinguishable by mass alone.
NMR Detailed structural information (connectivity, stereochemistry).Unambiguous structure elucidation of isolated compounds.Requires a larger amount of pure sample, less sensitive than MS.

References

  • Reddit. (2020).
  • Affinisep. (n.d.). Aminopyralid, Clopyralid and Picloram in cereals extracts using AFFINIMIP® SPE Picolinic Herbicides.
  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • American Chemical Society. (2024).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity.
  • ChemRxiv. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Royal Society of Chemistry. (n.d.). A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis.
  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
  • National Center for Biotechnology Information. (2015). Conditions for the Preferential Formation of Either Strecker Aldehydes or Amines in Amino Acid/Lipid-Derived Reactive Carbonyl Model Systems.
  • ResearchGate. (2020).
  • Indian Academy of Sciences. (n.d.).
  • MDPI. (n.d.).
  • FABAD Journal of Pharmaceutical Sciences. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES.
  • ResearchGate. (n.d.).
  • ResearchGate. (2014).
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?
  • Phenomenex. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025).
  • Master Organic Chemistry. (2022).
  • Chemistry Stack Exchange. (2015).
  • CONICET. (n.d.).
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • ResearchGate. (n.d.).
  • Aimin Liu. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • Royal Society of Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines.
  • National Center for Biotechnology Information. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide.
  • National Center for Biotechnology Information. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.
  • ResearchGate. (2025). Study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonates structure and solvent on polyhydroxyurethane synthesis.
  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?
  • Beilstein-Institut. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • National Center for Biotechnology Information. (n.d.). High Performance Affinity Chromatography and Related Separation Methods for the Analysis of Biological and Pharmaceutical Agents.
  • Benchchem. (n.d.).
  • MDPI. (2023).
  • MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.).

Sources

Optimization

Technical Support Center: Optimization of Aminopicolinate Esterification

Welcome to the Technical Support Center for the optimization of aminopicolinate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of aminopicolinate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Aminopicolinate esters are crucial building blocks in pharmaceuticals and agrochemicals, yet their synthesis can present unique challenges due to the electronic properties of the pyridine ring and the nucleophilicity of the amino group.

This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and theory of aminopicolinate esterification.

Q1: What are the primary methods for synthesizing aminopicolinate esters?

There are two main strategies for the esterification of aminopicolinic acids:

  • Direct Acid-Catalyzed Esterification (Fischer-Speier): This classic method involves heating the aminopicolinic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3] The reaction is driven to completion by using the alcohol as the solvent and/or by removing the water that is formed as a byproduct.[4][5][6]

  • Coupling Agent-Mediated Esterification: This approach activates the carboxylic acid using a coupling reagent, allowing it to react with the alcohol under milder conditions. Common coupling systems include dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or the use of acyl chlorides.[7][8][9][10] This method is particularly useful for substrates that are sensitive to the high temperatures and strong acids used in Fischer esterification.[8]

Q2: Does the amino group on the picolinic acid require protection during esterification?

The necessity of protecting the amino group depends on the reaction conditions and the specific aminopicolinate structure.

  • Under strongly acidic conditions (Fischer Esterification): The amino group is protonated to form an ammonium salt. This effectively "protects" it by rendering it non-nucleophilic, thus preventing it from competing with the alcohol in reacting with the activated carboxylic acid. Therefore, an explicit protecting group is often not required.

  • Under neutral or basic conditions (Coupling Agents): The free amino group is nucleophilic and can lead to side reactions, such as intermolecular amide bond formation, resulting in dimerization or polymerization. In these cases, protecting the amine as a carbamate (e.g., Boc or Cbz) is highly recommended to ensure clean conversion to the desired ester.[11]

Q3: How does the pyridine ring affect the esterification reaction?

The pyridine ring has two main effects:

  • Electronic Deactivation: The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carboxylic acid group more electrophilic and thus, in principle, more reactive towards nucleophilic attack.

  • Basicity: The pyridine nitrogen can be protonated by the acid catalyst. This can be beneficial as it may further activate the carboxylic acid. However, it also means that a stoichiometric amount of acid catalyst might be consumed, so a catalytic amount might not be sufficient.

Q4: What are the most critical parameters to control for a successful reaction?

Regardless of the method, the following parameters are crucial for optimizing the reaction:

  • Water Content: Esterification is a reversible reaction where water is a byproduct.[1][4] The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, reducing the yield.[4][6] Therefore, using dry reagents and glassware is essential.

  • Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions.[12][13] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.

  • Catalyst Loading: The amount of acid catalyst or coupling agent needs to be optimized. Too little may result in a slow or incomplete reaction, while too much can lead to decomposition or purification difficulties.

  • Reactant Stoichiometry: According to Le Chatelier's principle, using a large excess of one reactant (usually the alcohol) can drive the equilibrium towards the product side, increasing the yield.[14][15][16]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired ester. What are the likely causes and how can I improve the yield?

A: Low yield is the most common issue and can stem from several factors related to the reaction equilibrium and kinetics.

Possible Causes & Solutions:

  • Equilibrium Not Shifted Towards Products:

    • Presence of Water: Ensure all reagents (especially the alcohol and aminopicolinic acid) and glassware are rigorously dried. Consider using molecular sieves or a Dean-Stark apparatus to remove water as it is formed during the reaction.[4][5]

    • Insufficient Excess of Alcohol: In Fischer esterification, the alcohol is often used as the solvent to ensure it is in large excess.[4] If this is not feasible, use at least 5-10 equivalents of the alcohol.

  • Ineffective Catalysis:

    • Catalyst Choice: For Fischer esterification, ensure a strong acid like H₂SO₄ or TsOH is used. For milder conditions, consider switching to a coupling agent like DCC/DMAP.[8]

    • Catalyst Deactivation: The basic amino and pyridine groups can neutralize the acid catalyst. You may need to increase the catalyst loading. Start with a catalytic amount (5-10 mol%) and increase if necessary.

  • Suboptimal Reaction Conditions:

    • Temperature Too Low: Fischer esterification often requires heating to reflux to proceed at a reasonable rate.[13] Typical temperatures range from 60-110 °C.[13]

    • Reaction Time Too Short: These reactions can be slow, sometimes requiring several hours to reach completion.[13] Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem 2: Formation of Side Products

Q: I'm observing significant side products in my reaction mixture, such as amides or polymers. How can I minimize these?

A: Side product formation is often due to the reactivity of the unprotected amino group, especially when not using the Fischer-Speier method.

Possible Causes & Solutions:

  • Intermolecular Amide Formation:

    • Protect the Amino Group: If you are using coupling agents (e.g., DCC/DMAP), protect the amino group as a carbamate (e.g., with Boc-anhydride) before performing the esterification.[11] The Boc group is stable under these conditions and can be easily removed later with acid.

    • Use Acidic Conditions: Switch to the Fischer-Speier method. The in-situ protonation of the amine will prevent it from acting as a nucleophile.

  • Reaction with Coupling Agents:

    • N-Acylurea Formation: In DCC-mediated couplings, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially with sterically hindered alcohols or if the reaction is slow.[10] The addition of DMAP as a nucleophilic catalyst can accelerate the desired ester formation and minimize this side reaction.[8]

Problem 3: Difficult Product Isolation and Purification

Q: My crude product is difficult to purify. What strategies can I use for effective isolation?

A: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.

Possible Causes & Solutions:

  • Removing Excess Acid Catalyst:

    • Aqueous Work-up: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Extract the ester product into an organic solvent like ethyl acetate or dichloromethane.[17]

  • Removing Unreacted Aminopicolinic Acid:

    • Acid-Base Extraction: The unreacted aminopicolinic acid is amphoteric. By adjusting the pH of the aqueous phase during work-up, you can control its solubility. A wash with a dilute acid solution will remove any basic impurities, while a wash with a dilute basic solution will remove the unreacted carboxylic acid.

  • Removing Urea Byproducts (from DCC coupling):

    • Filtration: Dicyclohexylurea (DCU), the byproduct of DCC, is often insoluble in common organic solvents like dichloromethane or ethyl acetate and can be removed by filtration.[18]

    • Alternative Coupling Agents: If DCU is proving difficult to remove, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous wash.[17][19]

  • Final Purification:

    • Column Chromatography: If the above steps do not yield a pure product, silica gel column chromatography is a reliable method for separating the ester from any remaining impurities.

    • Crystallization: If your ester product is a solid, crystallization from a suitable solvent system can be a highly effective purification technique.[17]

Section 3: Standard Operating Protocols

These protocols are provided as a starting point. You may need to adapt them based on your specific substrate and scale.

Protocol 1: General Procedure for Fischer-Speier Esterification

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aminopicolinic acid (1.0 eq).

  • Reagents: Add the desired alcohol (20-50 eq, serving as the solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2-0.5 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography or crystallization as needed.

Protocol 2: General Procedure for DCC/DMAP Coupling

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aminopicolinic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • DCC Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Section 4: Data & Visualization

Table 1: Comparison of Common Esterification Methods

MethodConditionsAdvantagesDisadvantages
Fischer-Speier Strong acid (H₂SO₄, TsOH), heat (reflux)Inexpensive reagents, no need for amine protection.Harsh conditions (high temp, strong acid), not suitable for sensitive substrates, requires excess alcohol.
DCC/DMAP Mild (0 °C to RT), neutralMild conditions, suitable for sensitive substrates.DCC can cause allergies, byproduct (DCU) can be difficult to remove, potential for racemization with chiral centers.[10][20]
Acyl Chloride Requires prior conversion of acid to acyl chloride (e.g., with SOCl₂), often with a base (e.g., pyridine, Et₃N)Highly reactive, fast reaction.Acyl chlorides are moisture-sensitive, generates HCl byproduct, may require amine protection.[9]

Diagram 1: Troubleshooting Workflow for Low Ester Yield

This diagram provides a logical decision-making process to diagnose and resolve low-yield issues in aminopicolinate esterification.

low_yield_troubleshooting start Low Yield Observed check_equilibrium Is the equilibrium being driven forward? start->check_equilibrium check_water Was water rigorously excluded/removed? (Dry reagents, Dean-Stark, etc.) check_equilibrium->check_water No check_catalysis Is the catalysis effective? check_equilibrium->check_catalysis Yes add_excess_alcohol Increase excess of alcohol (or use as solvent). check_water->add_excess_alcohol Yes add_excess_alcohol->check_catalysis check_catalyst_type Is the catalyst appropriate? (Strong acid vs. Coupling agent) check_catalysis->check_catalyst_type No check_conditions Are reaction conditions optimal? check_catalysis->check_conditions Yes increase_catalyst Increase catalyst loading to counteract neutralization. check_catalyst_type->increase_catalyst Yes increase_catalyst->check_conditions check_temp_time Is temperature/time sufficient? (Reflux? Extended time?) check_conditions->check_temp_time No success Yield Improved check_conditions->success Yes increase_temp_time Increase reaction temperature and/or time. Monitor by TLC/LC-MS. check_temp_time->increase_temp_time Yes increase_temp_time->success

Caption: A decision tree for troubleshooting low yields.

References

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021). Angolan Industry and Chemical Engineering Journal. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Step-by-Step Mechanism of Fischer Esterification. (2023). PSIBERG. [Link]

  • Fischer–Speier esterification. (n.d.). Grokipedia. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • How can I improve the yield of my Fischer Esterification?. (2020). Reddit. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2024). MDPI. [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). The Royal Society of Chemistry. [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017). RSC Publishing. [Link]

  • Process for purifying esters. (1981).
  • Le Chatelier's Principle. (n.d.). Illustrated Glossary of Organic Chemistry. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). University of Calgary. [Link]

  • Reactions of Amino Acids: Esterification. (2024). Pearson. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). NIH. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. (n.d.). Organic Syntheses Procedure. [Link]

  • Le Chatelier's Principle: Stressing Equilibria. (2022). Making Molecules. [Link]

  • DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. (2003). ResearchGate. [Link]

  • Reactions at the carboxy group of an amino acid—esterification of amino acids. (2023). Oxford Academic. [Link]

  • How to purify esterefication product?. (2016). ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Le Chatelier's Principle Fundamentals. (2023). Chemistry LibreTexts. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry (RSC Publishing). [Link]

  • Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 5-aminopicolinate Hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purity of Methyl 5-aminopicolinate hydrochloride, a key building block in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purity of Methyl 5-aminopicolinate hydrochloride, a key building block in pharmaceutical synthesis. The primary focus is on the removal of the common impurity, 5-aminopicolinic acid, which often remains as a residual starting material after synthesis.

Troubleshooting and Diagnostics

This section addresses the most common questions regarding the presence of residual starting material and outlines how to diagnose and approach the purification challenge.

Q1: My analytical data (¹H NMR, LC-MS) indicates the presence of 5-aminopicolinic acid in my final Methyl 5-aminopicolinate hydrochloride product. What is the likely cause?

A1: The presence of residual 5-aminopicolinic acid is typically a result of an incomplete Fischer esterification reaction. This reaction, which converts a carboxylic acid to an ester using an alcohol and a strong acid catalyst, is an equilibrium process.[1][2] Several factors can lead to an incomplete reaction:

  • Insufficient Reaction Time or Temperature: The esterification may not have reached equilibrium.

  • Equilibrium Limitations: Without actively removing water, the byproduct of the reaction, the equilibrium may lie in a position that leaves a significant amount of starting material.[1]

  • Hydrolysis: During the workup or purification process, exposure to aqueous conditions, especially without pH control, can cause the ester product to hydrolyze back to the carboxylic acid.

Q2: How can I reliably confirm and quantify the 5-aminopicolinic acid impurity?

A2: A combination of chromatographic and spectroscopic methods is recommended for robust analysis.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to visualize the presence of the starting material. Due to the carboxylic acid group, 5-aminopicolinic acid is significantly more polar than its methyl ester product. A typical TLC system would involve a silica gel plate with a mobile phase such as 10:1 Dichloromethane:Methanol. The starting acid will have a much lower Rf value (closer to the baseline) than the ester product.

  • ¹H NMR Spectroscopy: Proton NMR provides clear diagnostic signals. In a solvent like DMSO-d₆, you can distinguish the product from the starting material by observing the methyl ester singlet and the absence of the broad carboxylic acid proton.

    • Methyl 5-aminopicolinate: A sharp singlet around 3.8-3.9 ppm corresponding to the -OCH₃ group.[3]

    • 5-Aminopicolinic acid: Absence of the methyl singlet and the presence of a very broad singlet for the -COOH proton, which can be exchangeable with D₂O.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification, reversed-phase HPLC is the method of choice. The more polar 5-aminopicolinic acid will have a shorter retention time than the less polar Methyl 5-aminopicolinate.

Q3: What is the most effective strategy for removing the residual 5-aminopicolinic acid?

A3: The optimal purification strategy depends on the scale of your reaction and the level of impurity. The key is to exploit the significant difference in physicochemical properties between the acidic starting material and the ester product. The flowchart below provides a decision-making framework.

G start Crude Methyl 5-aminopicolinate HCl (Contains 5-aminopicolinic acid) impurity_check Impurity Level? start->impurity_check scale_check_high Reaction Scale? impurity_check->scale_check_high > 5-10% scale_check_low Reaction Scale? impurity_check->scale_check_low < 5% lle Method 1: pH-Mediated Liquid-Liquid Extraction scale_check_high->lle Large Scale (>5g) chromatography Method 3: Column Chromatography scale_check_high->chromatography Small to Medium Scale recrystallization Method 2: Recrystallization scale_check_low->recrystallization Any Scale pure_product Pure Product lle->pure_product recrystallization->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

This section provides step-by-step procedures for the recommended purification techniques.

Protocol 1: Purification by pH-Mediated Liquid-Liquid Extraction (LLE)

This method is highly effective for removing acidic impurities on a large scale. It leverages the differential solubility of the ionized starting material and the neutral product at a specific pH.

Causality: The carboxylic acid of 5-aminopicolinic acid (pKa ≈ 5.3) can be deprotonated with a mild base to form a water-soluble carboxylate salt.[4] The product, Methyl 5-aminopicolinate, exists as a free base under these conditions and will preferentially partition into an organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Methyl 5-aminopicolinate hydrochloride salt in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Add a minimal amount of water to dissolve all solids.

  • Basification: Transfer the solution to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle swirling. Continue adding until CO₂ evolution ceases and the aqueous layer is basic (pH ≈ 8), as confirmed with pH paper.

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of 5-aminopicolinic acid.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base of Methyl 5-aminopicolinate.

  • (Optional) Salt Formation: To recover the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or EtOAc) and add a stoichiometric amount of HCl in a compatible solvent (e.g., 2M HCl in ether) until precipitation is complete.[5] Collect the solid by filtration.

Protocol 2: Purification by Recrystallization

Recrystallization is ideal for removing small amounts of impurities when a suitable solvent system can be identified. Hydrochloride salts often have good crystallinity.[6]

Causality: This technique relies on the principle that the desired compound and the impurity have different solubilities in a chosen solvent at different temperatures. The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity is either very soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: Identify a suitable solvent or solvent system. For hydrochloride salts, polar protic solvents like isopropanol or ethanol, or mixtures like DCM/EtOAc or ethanol/ether, are often effective.[7][8] The goal is to find a system where the product is sparingly soluble at room temperature but fully dissolves upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[9] Hot-filter the solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

For difficult separations or when high purity is essential on a small to medium scale, column chromatography is the most powerful technique.[10]

Causality: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[11] The more polar 5-aminopicolinic acid will adsorb more strongly to the polar silica gel and elute much later than the less polar ester product.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a column with silica gel (230-400 mesh).[11]

  • Sample Loading: It is often best to convert the hydrochloride salt to the free base using the LLE method (Protocol 1, steps 1-6) before chromatography for better separation and to avoid peak tailing.[12] Dissolve the crude free base in a minimal amount of the mobile phase or DCM and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the column.

  • Mobile Phase (Eluent): A common eluent system for aminopyridine derivatives is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[11][13] Start with a less polar mixture (e.g., 100% DCM or 20% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 5-10% MeOH/DCM or 50% EtOAc/Hexanes).

  • Elution and Collection: Elute the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • (Optional) Salt Formation: Convert the purified free base back to the hydrochloride salt as described in Protocol 1, Step 7.

Physicochemical Data Summary

The following table summarizes key properties that inform the purification strategies.

PropertyMethyl 5-aminopicolinate Hydrochloride[14]5-Aminopicolinic Acid[15]Rationale for Separation
Molecular Weight 188.61 g/mol 138.12 g/mol ---
Key Functional Group Methyl EsterCarboxylic AcidThe acidic proton is the key to pH-mediated separation.
Polarity Moderately PolarHighly PolarBasis for chromatographic separation (TLC, Column).
Solubility Generally soluble in polar organic solvents.[6]Soluble in polar protic solvents (water, alcohols); low solubility in nonpolar organic solvents.[15]Differences exploited in LLE and recrystallization.

Frequently Asked Questions (FAQ)

  • Q: Can I perform column chromatography directly on the hydrochloride salt?

    • A: While possible, it is not recommended. The ionic nature of the salt can lead to very broad peaks and poor separation on standard silica gel.[16] Neutralizing to the free base before chromatography typically yields much better results.

  • Q: My purified Methyl 5-aminopicolinate hydrochloride is an off-white or tan solid. Is this normal?

    • A: Yes, aromatic amines can be susceptible to slow air oxidation over time, which can lead to discoloration. Storing the material under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place can minimize this.[17]

  • Q: After purification by LLE, my yield is lower than expected. Where could my product have gone?

    • A: Potential loss can occur if the pH was not controlled correctly, leading to incomplete extraction. Emulsion formation during the extraction can also trap the product. Ensure the aqueous layer is sufficiently basic (pH 8) and allow adequate time for layers to separate. Breaking emulsions may require adding brine or gentle centrifugation.

References

  • Wikipedia. Picolinic acid. Available from: [Link]

  • Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Available from: [Link]

  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link]

  • Chem.info. picolinic acid. Available from: [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. Available from: [Link]

  • ChemBK. 4-Aminopicolinic acid. Available from: [Link]

  • PubChem. 3-Aminopicolinic acid. Available from: [Link]

  • PubChem. Methyl 5-aminopicolinate hydrochloride. Available from: [Link]

  • The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Available from: [Link]

  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]

  • YouTube. Fischer Esterification | Mechanism + Easy TRICK! Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt? Available from: [Link]

  • National Library of Medicine. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]

  • Chemistry Steps. Fischer Esterification. Available from: [Link]

  • Google Patents. WO2012095691A1 - An improved process for producing aminopyridines.
  • Chromatography Forum. Method for pyridine amine derivative. Available from: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available from: [Link]

  • RSC Publishing. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. Available from: [Link]

  • ResearchGate. How to choose the best solution for column chromatography? Available from: [Link]

  • Preprints.org. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of Methyl 5-aminopicolinate

Welcome to the technical support guide for Methyl 5-aminopicolinate (CAS 66346-24-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 5-aminopicolinate (CAS 66346-24-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. By understanding its potential degradation pathways and implementing proper preventative measures, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of Methyl 5-aminopicolinate.

Q1: What are the ideal storage conditions for Methyl 5-aminopicolinate?

For optimal stability, Methyl 5-aminopicolinate should be stored at 2-8°C in a tightly sealed container, protected from light and under an inert atmosphere such as argon or nitrogen.

Q2: I've noticed a change in the color of my Methyl 5-aminopicolinate powder. What could be the cause?

A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to oxidation of the aromatic amine group, a reaction that can be accelerated by exposure to air (oxygen) and light.

Q3: Can I store Methyl 5-aminopicolinate in solution?

Storing Methyl 5-aminopicolinate in solution for extended periods is generally not recommended due to the risk of hydrolysis of the methyl ester group, especially in non-neutral pH conditions. If you must store it in solution, use an anhydrous aprotic solvent, store at low temperatures, and use it as quickly as possible. A study on 5-aminolevulinic acid, a related compound, demonstrated that degradation in aqueous solutions was significantly inhibited at a pH below 5 and by purging with nitrogen[1].

Q4: What are the primary functional groups in Methyl 5-aminopicolinate that are susceptible to degradation?

The three main areas of concern for degradation are:

  • The Aromatic Amine Group: Prone to oxidation.

  • The Methyl Ester Group: Susceptible to hydrolysis.

  • The Pyridine Ring: Generally stable, but can be susceptible to oxidation under harsh conditions.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a more in-depth look at potential degradation pathways and how to troubleshoot them.

Issue 1: Suspected Oxidation

Symptoms:

  • Visible color change of the solid material (e.g., from white/off-white to yellow or brown).

  • Appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, GC).

  • Inconsistent or poor results in downstream applications.

Causality: The primary amino group on the pyridine ring is electron-donating, making the aromatic system susceptible to oxidation. This can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities. The pyridine nitrogen itself can also be oxidized to an N-oxide under certain conditions[2].

Proposed Degradation Pathway (Oxidation):

G cluster_main Oxidative Degradation parent Methyl 5-aminopicolinate product1 N-Oxide Derivative parent->product1 Oxidizing Agent (e.g., H₂O₂) product2 Nitro Derivative parent->product2 Harsh Oxidation product3 Polymeric Impurities parent->product3 Air/Light Exposure

Caption: Potential oxidative degradation pathways.

Prevention and Resolution:

  • Strict Anaerobic Handling: Always handle the solid material and prepare solutions in an inert atmosphere (e.g., inside a glovebox or using Schlenk techniques).

  • Light Protection: Store the compound in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Solvent Purity: Use high-purity, degassed solvents for preparing solutions to minimize dissolved oxygen and metal contaminants.

Verification Protocol: Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a low pH aqueous buffer (e.g., phosphate or acetate buffer) may be effective.
Detection UV detection at a wavelength where both the parent and potential degradation products absorb (e.g., 254 nm or 280 nm).
Flow Rate 1.0 mL/min
Column Temp. 30-35°C

By comparing a freshly prepared standard to a sample that has been exposed to storage conditions, you can quantify the extent of degradation.

Issue 2: Suspected Hydrolysis

Symptoms:

  • A decrease in the pH of unbuffered aqueous solutions over time.

  • The appearance of a new, more polar peak in your reverse-phase HPLC chromatogram, corresponding to the carboxylic acid.

  • Reduced efficacy in reactions where the ester is a key functional group.

Causality: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding 5-aminopicolinic acid and methanol. The presence of moisture is the primary driver for this degradation pathway.

Proposed Degradation Pathway (Hydrolysis):

G cluster_main Hydrolytic Degradation parent Methyl 5-aminopicolinate product 5-Aminopicolinic Acid parent->product H₂O (Acid or Base catalyst) byproduct Methanol

Caption: Hydrolysis of the methyl ester group.

Prevention and Resolution:

  • Dry Storage: Ensure the compound is stored in a desiccated environment. If clumping is observed, this could indicate moisture absorption.

  • Use of Anhydrous Solvents: When preparing solutions, always use high-quality anhydrous solvents.

  • pH Control: If working in aqueous media is unavoidable, buffer the solution to a slightly acidic pH (around 5-6) to minimize both acid and base-catalyzed hydrolysis.

Verification Protocol: Monitoring by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming hydrolysis.

  • Expected Mass Shift: Look for a decrease in the molecular weight corresponding to the loss of a methyl group and the addition of a hydrogen atom (a net loss of 14 Da).

    • Methyl 5-aminopicolinate (C₇H₈N₂O₂): MW = 152.15

    • 5-Aminopicolinic Acid (C₆H₆N₂O₂): MW = 138.12

Summary of Recommended Storage Conditions

ConditionRecommendationRationale
Temperature 2-8°CSlows down the rate of all potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the aromatic amine group.
Light Protect from light (Amber vial)Minimizes light-induced degradation (photolysis) of the aromatic amine.
Moisture Keep in a dry environmentPrevents hydrolysis of the methyl ester.

Conclusion

By adhering to these guidelines, you can significantly extend the shelf-life and maintain the purity of your Methyl 5-aminopicolinate, leading to more reliable and reproducible experimental outcomes. Should you continue to experience issues, we recommend performing a full analytical characterization of your material.

References

  • Kleine-Brueggeney, H., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. Available at: [Link]

  • Minisci, F., et al. (2004). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. The Journal of Organic Chemistry, 69(17), 5838-5841. Available at: [Link]

  • He, Z., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(14), e00547-18. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Sassiat, P., et al. (1988). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Journal of High Resolution Chromatography, 11(4), 346-349. Available at: [Link]

  • Al-Fayez, A. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 138-142. Available at: [Link]

  • Anwar, M. U., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 38(8), 1435-1440. Available at: [Link]

  • O'Loughlin, E. J., et al. (2015). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 81(4), 1451-1459. Available at: [Link]

  • Singh, S., et al. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. ResearchGate. Available at: [Link]

  • Trissel, L. A. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Journal of Pharmaceutical Compounding, 1(3), 188-190. Available at: [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • Apsel, B., et al. (1999). Oxidative damage to ferritin by 5-aminolevulinic acid. Archives of Biochemistry and Biophysics, 363(2), 245-252. Available at: [Link]

  • Aubry, A. F., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 264-271. Available at: [Link]

  • Zagal, J. H., et al. (2007). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). Inorganic Chemistry, 46(23), 9786-9794. Available at: [Link]

  • Johnson, C. E., et al. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283-287. Available at: [Link]

  • O'Reilly, J. E., & Brown, H. C. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S. Patent and Trademark Office.
  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(12), 1465-1473. Available at: [Link]

  • Suneetha, A., & Rao, A. L. (2014). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 5(1), 33-36. Available at: [Link]

  • Wang, L., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purity Assessment of Methyl 5-aminopicolinate

Welcome to the technical support center for the analysis of Methyl 5-aminopicolinate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Methyl 5-aminopicolinate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for purity assessment. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.

Part 1: Foundational HPLC Method & Protocols

This section details a robust starting method for the purity analysis of Methyl 5-aminopicolinate, a crucial intermediate in pharmaceutical synthesis. The selection of a reversed-phase (RP-HPLC) method is based on the moderate polarity of the molecule, which contains both a polar amine group and a less polar methyl ester and pyridine ring structure.

Q1: What is a recommended starting HPLC method for assessing the purity of Methyl 5-aminopicolinate?

A well-validated, stability-indicating RP-HPLC method is critical for accurately determining the purity of Methyl 5-aminopicolinate and separating it from potential impurities and degradation products.[1] The following method serves as an excellent and robust starting point for your analysis.

Data Presentation: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale & Expertise
HPLC Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the pyridine ring structure. The 250 mm length provides the high resolution needed for separating closely related impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening the peak shape of the basic amine group by minimizing tailing caused by interactions with residual silanols on the silica support.[2]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and viscosity, providing good peak shape and efficiency.
Gradient Elution 5% to 95% B over 20 min; hold at 95% B for 5 min; return to 5% B over 1 min; 4 min re-equilibrationA gradient is essential to elute any potential non-polar impurities and ensures the primary analyte peak is sharp and well-resolved. This gradient profile provides a broad polarity window.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by reducing mobile phase viscosity fluctuations.[3]
Detection Wavelength 254 nmBased on the aromatic pyridine structure, 254 nm is a common wavelength for good sensitivity. A full UV scan (200-400 nm) of a standard solution is recommended to determine the optimal wavelength for detection.[4]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Sample Diluent Mobile Phase A / Water:Acetonitrile (50:50)Dissolving the sample in a solvent similar in composition to the initial mobile phase prevents peak distortion and ensures compatibility.[3]
Experimental Protocol 1: Standard and Sample Preparation

Objective: To prepare solutions for calibration and analysis.

Materials:

  • Methyl 5-aminopicolinate reference standard (Purity ≥ 98%)

  • Methyl 5-aminopicolinate sample for testing

  • HPLC-grade water, acetonitrile, and TFA

  • Class A volumetric flasks and pipettes

Procedure:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 50 mg of the Methyl 5-aminopicolinate reference standard and transfer it to a 50 mL volumetric flask.[5]

  • Add approximately 30 mL of diluent (e.g., 50:50 water:acetonitrile), sonicate for 5 minutes to dissolve, and allow to cool to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the diluent. This concentration is suitable for assessing linearity and performing assays.

  • Sample Solution (e.g., 50 µg/mL): Prepare the test sample in the same manner as the standard, aiming for the same final concentration to ensure accurate comparison.

Experimental Protocol 2: System Suitability Testing (SST)

Objective: To verify the HPLC system is performing correctly before analyzing samples. According to ICH guidelines, SST is an integral part of any analytical procedure.[4]

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A: 5% B) until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution (50 µg/mL).

  • Analyze the resulting chromatograms to ensure they meet the acceptance criteria.

Data Presentation: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A high tailing factor indicates undesirable interactions between the analyte and the stationary phase.[6]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance. Higher numbers indicate sharper peaks.[6]
Resolution (Rs) Rs ≥ 2.0 (between analyte and nearest impurity)Ensures baseline separation between adjacent peaks, which is critical for accurate quantification.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and pump.[6]
%RSD of Retention Time ≤ 1.0%Indicates the stability and consistency of the pump's flow rate and mobile phase composition.
Part 2: Troubleshooting Guide & FAQs

As a Senior Application Scientist, I've seen how small issues can derail an entire analysis. This section is structured to help you diagnose and solve common problems methodically. The cardinal rule of troubleshooting is to change only one variable at a time .[3]

Mandatory Visualization: HPLC Purity Analysis Workflow

The following diagram illustrates the logical workflow for performing a purity analysis of Methyl 5-aminopicolinate.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing MobilePhase Prepare Mobile Phase (Aqueous & Organic) Equilibrate System Equilibration MobilePhase->Equilibrate SamplePrep Prepare Standard & Sample Solutions SST System Suitability Test (SST) SamplePrep->SST Equilibrate->SST Stable Baseline Analysis Inject Samples & Standards SST->Analysis SST Passes Troubleshooting Troubleshoot Issue SST->Troubleshooting SST Fails Integration Peak Integration Analysis->Integration Calculation Calculate Purity / Impurities Integration->Calculation Report Generate Report Calculation->Report Troubleshooting_Tailing Start Peak Tailing Observed (T > 1.5) Check_Overload Is sample overloaded? Start->Check_Overload Reduce_Sample Dilute sample or reduce injection volume Check_Overload->Reduce_Sample Yes Check_pH Is mobile phase pH low (approx. 2 with 0.1% TFA)? Check_Overload->Check_pH No Resolved Problem Resolved Reduce_Sample->Resolved Adjust_pH Adjust pH with TFA Check_pH->Adjust_pH No Check_Column Is column old or not base-deactivated? Check_pH->Check_Column Yes Adjust_pH->Resolved Replace_Column Replace with a modern, end-capped C18 column Check_Column->Replace_Column Yes Contact_Support Consult Sr. Scientist Check_Column->Contact_Support No Replace_Column->Resolved

Caption: Decision Tree for Troubleshooting Peak Tailing.

Part 3: Stability-Indicating Method & Forced Degradation

To ensure your method is truly "purity-indicating," it must be able to separate the intact Methyl 5-aminopicolinate from any potential degradation products. This is confirmed through forced degradation studies, as mandated by ICH guidelines. [7]

Q5: How do I perform a forced degradation study for Methyl 5-aminopicolinate?

A forced degradation study exposes the drug substance to harsh conditions to intentionally produce degradation products. [8]The goal is to achieve 5-20% degradation of the active ingredient.

Experimental Protocol 3: Forced Degradation Study

  • Prepare a 1000 µg/mL solution of Methyl 5-aminopicolinate in a suitable solvent.

  • Aliquot this solution into separate vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 4 hours. [5] * Base Hydrolysis: Add 0.1M NaOH and keep at room temperature for 2 hours. The ester linkage is likely susceptible to base hydrolysis. [5][9] * Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours. The amine group may be susceptible to oxidation. [10] * Thermal Degradation: Heat the solid powder at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (as per ICH Q1B guidelines). [7]4. Neutralize Samples: Before injection, neutralize the acidic and basic samples to prevent column damage.

  • Analyze Samples: Analyze all stressed samples using the proposed HPLC method alongside an unstressed control sample. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main Methyl 5-aminopicolinate peak.

References
  • SIELC Technologies. (n.d.). HPLC Separation of 5-Methyltetrahydrofolic Acid and Degradation Products. Retrieved from [Link]

  • Talluri, M. et al. (2022). RP-HPLC Method Development and Validation for the Estimation of Pregabalin and Methylcobalamin in Formulation. International Journal of Pharmaceutical Sciences and Research, 13(6), 2345-2352. Retrieved from [Link]

  • Zhang, Y. et al. (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of Pharmaceutical and Biomedical Analysis, 66, 189-197. Retrieved from [Link]

  • Patel, D. et al. (2021). Validated Stability Indicating HPTLC Method Development for Rivaroxaban in Tablets. Indian Journal of Pharmaceutical Education and Research, 55(2s), s568-s576. Retrieved from [Link]

  • Bhandari, R. et al. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology, 20(8), 5289-5301. Retrieved from [Link]

  • Amer, S. M. et al. (2022). Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling. Journal of Separation Science, 45(14), 2469-2479. Retrieved from [Link]

  • Patel, K. et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Creative Research Thoughts, 12(6), a426-a436. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting: What Every HPLC User Should Know. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Reddy, G. S. et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(13), 4289. Retrieved from [Link]

  • ResearchGate. (n.d.). RESULTS OF FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Kumar, P. et al. (2019). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ESCITALOPRAM AND L-METHYLFOLATE. Rasayan Journal of Chemistry, 12(2), 749-758. Retrieved from [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-methylpicolinate. PubChem Compound Summary for CID 268759. Retrieved from [Link]

  • Mehta, H. S. et al. (2018). Forced Degradation Studies and Development and Validation of Stability-Indicating RP-HPLC Chromatographic Method for Mycophenolate Mofetil Assay and Related Substances. International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 14-24. Retrieved from [Link]

  • Amer, S. M. et al. (2022). Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Aminopicolinate Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for aminopicolinate synthesis. This guide is designed for researchers, scientists, and drug development professionals actively eng...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for aminopicolinate synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. Our goal is to move beyond simple protocols and provide a deeper understanding of the catalytic systems involved, empowering you to troubleshoot effectively and optimize your reaction outcomes. We will focus primarily on palladium-catalyzed aminocarbonylation, a robust method for this transformation, while also touching upon alternative approaches.

Section 1: Foundational Knowledge & Catalyst Selection

Q1: I am starting a new aminopicolinate synthesis project. How do I select the optimal palladium catalyst and ligand system from the outset?

A1: Selecting the right catalyst system is the most critical decision for optimizing the synthesis of aminopicolinates, which are essentially specialized carboxamides. The choice depends fundamentally on the reactivity and steric properties of your specific amine and halo-aminopyridine starting materials.

The workhorse for these transformations is often a palladium(II) precursor, like Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species by a phosphine ligand.[1] The ligand's identity is what truly dictates the catalyst's behavior.

Core Principles of Ligand Selection:

  • Monodentate vs. Bidentate Ligands: For simple, highly basic primary and secondary amines, a monodentate ligand like triphenylphosphine (PPh₃) is often sufficient. The Pd(OAc)₂/PPh₃ system is effective and economical for straightforward transformations.[2] However, when dealing with less reactive nucleophiles (e.g., aromatic amines, amino acid esters) or sterically hindered substrates, a bidentate ligand is required.[2]

  • The Power of the Bite Angle: Bidentate phosphine ligands, such as XantPhos, are highly effective in these challenging cases. XantPhos possesses a wide "bite angle" (the P-Pd-P bond angle), which enhances the stability and catalytic activity of the palladium center.[2] This stability is crucial for preventing catalyst decomposition and achieving complete conversion with difficult substrates.

Below is a workflow to guide your initial catalyst selection.

CatalystSelection cluster_start Substrate Analysis cluster_decision Decision Point cluster_path1 Standard Reactivity Path cluster_path2 Challenging Substrate Path Start Define Amine & Halo-Aminopyridine Substrates Decision1 Is the amine nucleophile highly basic and unhindered? (e.g., piperidine, benzylamine) Start->Decision1 Catalyst1 Start with: Pd(OAc)₂ / 2 PPh₃ Decision1->Catalyst1 Yes Catalyst2 Use High-Stability System: Pd(OAc)₂ / XantPhos Decision1->Catalyst2 No (Amine is aromatic, an amino ester, or sterically hindered) Condition1 Conditions: 1 bar CO, 50-70°C Catalyst1->Condition1 Condition2 Conditions: 1 bar CO, 50-100°C (Longer reaction times may be needed) Catalyst2->Condition2 Note Rationale: XantPhos stabilizes the Pd(0) active species, preventing decomposition with less reactive partners. Catalyst2->Note

Caption: Catalyst selection workflow for aminopicolinate synthesis.

For a direct comparison of common catalytic systems, refer to the table below.

Catalyst SystemLigand TypeRecommended ForKey AdvantagesPotential Issues
Pd(OAc)₂ / PPh₃ MonodentateSimple primary & secondary amines, highly reactive substrates.[2]Cost-effective, readily available, fast reaction times for simple substrates.[2]Ineffective for less nucleophilic amines (e.g., anilines), prone to decomposition at higher temperatures.[2]
Pd(OAc)₂ / XantPhos Bidentate (Wide Bite Angle)Aromatic amines, amino acid esters, sterically hindered substrates.[2]High stability, promotes reactivity for challenging substrates, allows for complete conversion where PPh₃ fails.[2]Higher cost of ligand.
PdCl₂(CH₃CN)₂ Ligandless (pre-catalyst)General purpose, particularly effective in certain C-C bond formations.[3]Highly active due to weakly coordinating acetonitrile ligands, can lead to very high yields.[3]Sensitivity to air and moisture, optimization of base and solvent is critical.[3]

Section 2: Troubleshooting Common Experimental Issues

Q2: My reaction yield is consistently low, or the reaction stalls before reaching completion. What are the likely causes and how can I fix this?

A2: Low yield is a multifaceted problem that can stem from catalyst deactivation, suboptimal reaction conditions, or issues with starting materials. A systematic approach is required to diagnose the root cause.

Potential Cause 1: Catalyst Inactivity/Decomposition The active Pd(0) catalyst is susceptible to oxidation or aggregation, rendering it inactive. Amines with free N-H groups can also coordinate too strongly to the palladium center, inhibiting its catalytic activity.[4]

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Ensure your palladium precursor (e.g., Pd(OAc)₂) has not degraded. Use a freshly opened bottle or a reliable batch.

    • Inert Atmosphere: Rigorously de-gas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) before introducing carbon monoxide. Oxygen is detrimental to the Pd(0) species.

    • Ligand Ratio: For the Pd(OAc)₂/PPh₃ system, a slight excess of phosphine ligand can help reduce the Pd(II) precursor to the active Pd(0) state.[1]

    • Switch to a More Stable System: If you suspect catalyst decomposition is the issue, especially with less reactive amines, switching from PPh₃ to a robust bidentate ligand like XantPhos is the most effective solution.[2]

Potential Cause 2: Suboptimal Reaction Conditions

  • Troubleshooting Steps:

    • Temperature: If the reaction is sluggish, incrementally increase the temperature in 10°C intervals. Monitor by TLC or LC-MS to check for product formation versus decomposition.

    • Solvent: While DMF is a common solvent, its purity is critical. Use anhydrous DMF. Consider screening alternative solvents like dioxane or even greener, biomass-derived options like γ-valerolactone (GVL), which have shown comparable efficacy.[2][3]

    • Base: The base (commonly a tertiary amine like Et₃N) is crucial for neutralizing the HX acid formed during the catalytic cycle. Ensure the base is pure, dry, and used in sufficient stoichiometric amounts.

The following flowchart provides a logical path for troubleshooting low yield.

TroubleshootingYield Start Problem: Low Reaction Yield Check_Catalyst 1. Verify Catalyst System Start->Check_Catalyst Check_Conditions 2. Evaluate Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Sol_Catalyst_Fresh Use fresh Pd(OAc)₂ and ligand. Check_Catalyst->Sol_Catalyst_Fresh Issue Found Check_Materials 3. Inspect Starting Materials Check_Conditions->Check_Materials Conditions OK Sol_Cond_Temp Incrementally increase temperature (e.g., 50°C -> 70°C). Check_Conditions->Sol_Cond_Temp Issue Found Sol_Mat_Purity Check purity of amine and halo-aminopyridine via NMR/LC-MS. Check_Materials->Sol_Mat_Purity Issue Found End Yield Optimized Check_Materials->End Materials OK Sol_Catalyst_Inert Ensure rigorous inert atmosphere (Ar/N₂). Sol_Catalyst_Fresh->Sol_Catalyst_Inert Sol_Catalyst_Ligand Switch to a more robust ligand (e.g., XantPhos) for difficult substrates. Sol_Catalyst_Inert->Sol_Catalyst_Ligand Sol_Catalyst_Ligand->Check_Conditions Sol_Cond_Solvent Use anhydrous solvent. Screen alternative solvents (Dioxane, GVL). Sol_Cond_Temp->Sol_Cond_Solvent Sol_Cond_Solvent->Check_Materials Sol_Mat_Purity->End

Caption: Systematic workflow for troubleshooting low reaction yield.

Q3: I am observing significant side products, particularly a 2-ketocarboxamide (from double carbonylation) or hydrodehalogenation of my starting material. How can I improve selectivity?

A3: Selectivity is controlled by a delicate balance of carbon monoxide (CO) pressure, catalyst choice, and reaction temperature.

  • Problem: Formation of 2-Ketocarboxamides (Double Carbonylation)

    • Causality: This side product arises from the insertion of a second molecule of CO into the acyl-palladium intermediate. This process is highly dependent on CO pressure.

    • Solution: The most effective way to suppress double carbonylation is to reduce the CO pressure. Performing the reaction under atmospheric pressure (using a CO-filled balloon) almost exclusively yields the desired single-carbonylated aminopicolinate.[1] While higher pressures can sometimes accelerate the reaction, they strongly favor the formation of the ketoamide byproduct.[1] Using a bidentate ligand like XantPhos can also favor the formation of the monocarbonylated product.[1]

  • Problem: Hydrodehalogenation (Loss of Iodine/Bromine)

    • Causality: This occurs when the aryl-palladium intermediate undergoes protonolysis before it can be trapped by CO. This is often caused by trace amounts of water or other protic impurities.

    • Solution: Ensure all reagents and the solvent are strictly anhydrous. Dry the solvent over molecular sieves and distill the amine base (e.g., triethylamine) if its purity is questionable.

ProblemPrimary CauseRecommended Solution
Low Yield / Stalled Reaction Catalyst deactivationSwitch to a more stable ligand system (e.g., Pd(OAc)₂/XantPhos).[2]
Formation of 2-Ketocarboxamide High CO pressureReduce CO pressure to 1 bar (atmospheric).[1]
Hydrodehalogenation of Starting Material Protic impurities (water)Use anhydrous solvent and reagents; ensure the base is dry.[5]
Self-Condensation of Reagents Inappropriate base/conditionsFor complex substrates, consider pre-forming intermediates or using milder bases.[5]
Protocol 1: General Procedure for Palladium-Catalyzed Aminopicolinate Synthesis

This protocol is a starting point for the aminocarbonylation of a halo-aminopyridine using a Pd(OAc)₂/PPh₃ system.

  • Vessel Preparation: In a fume hood, equip a three-necked flask with a reflux condenser connected to a balloon filled with carbon monoxide.

  • Reagent Charging (under Inert Gas): Purge the flask with argon. Under an argon atmosphere, add Pd(OAc)₂ (0.025 mmol), PPh₃ (0.05 mmol), the halo-aminopyridine substrate (0.5 mmol), and the amine nucleophile (0.75 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (10 mL) followed by triethylamine (0.5 mL) via syringe.

  • Reaction Initiation: Evacuate the argon and backfill the flask with carbon monoxide from the balloon.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 50-70 °C. Stir the reaction vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., chloroform or ethyl acetate, 20 mL) and wash twice with water (20 mL). Dry the organic phase over Na₂SO₄, filter, and evaporate. Purify the crude product by column chromatography.[2]

Section 3: Advanced Topics & FAQs

Q4: Are there greener, more sustainable alternatives to traditional palladium catalysts and solvents like DMF for this synthesis?

A4: Yes, the field is actively moving towards more sustainable practices.

  • Alternative Solvents: Research has demonstrated that biomass-derived solvents can be effective replacements for fossil-fuel-based solvents like DMF. Specifically, γ-valerolactone (GVL) has shown efficacy comparable to DMF in palladium-catalyzed aminocarbonylation reactions, providing a much greener profile.[2] Ethyl levulinate is another viable, though sometimes slightly less effective, option.[2]

  • Biocatalysis: For the synthesis of chiral amines, biocatalysis offers a powerful and green alternative to transition metal catalysis. Enzymes like transaminases can convert ketone precursors into primary amines with excellent enantioselectivity (>99% ee) under mild, aqueous conditions.[6] While this represents a different synthetic strategy (building the amine onto a pre-existing ring rather than forming the amide bond), it is a crucial technology in modern pharmaceutical development for creating chiral centers efficiently.[6]

Q5: My substrate contains other functional groups (e.g., esters, hydroxyls). Will the palladium catalyst interfere with them?

A5: Palladium-catalyzed aminocarbonylation generally exhibits good functional group tolerance. For instance, amino acid esters can be used as nucleophiles without affecting the ester group.[1] Serine methyl ester, which contains both an ester and a free hydroxyl group, has been successfully used, reacting selectively at the amine to form the desired carboxamide.[1] However, it is always prudent to run a small-scale test reaction to confirm compatibility with your specific substrate.

Q6: Can I use a heterogeneous catalyst to simplify product purification?

A6: While homogeneous catalysts as described above are common, heterogeneous catalysts are an area of active research. For example, a Zirconium-based metal-organic framework (MOF), UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been developed as a reusable, heterogeneous catalyst for the synthesis of picolinate derivatives.[7][8] These catalysts facilitate easier separation of the catalyst from the reaction mixture, simplifying purification. While this specific catalyst is for a different synthetic route to the picolinate core, it highlights the potential for developing heterogeneous systems for aminopicolinate synthesis in the future.

References

  • Chapman, J., Ismail, M. F., & Tassone, C. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Schröder, C., et al. (2025). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]

  • Nagy, V., et al. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. PMC. [Link]

  • Nagy, V., et al. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. [Link]

  • Zhang, X., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Babaee, S., et al. (2023). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives... ResearchGate. [Link]

  • Al-Masoudi, A. J. A., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]

  • Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. NIH. [Link]

  • Mouarrawis, V., & Kluwer, S. (2023). Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. InCatT. [Link]

  • Unknown Author. (2024). Optimization of a Palladium-CatalyzedDouble Aminocarbonylation for Synthesisof Macrocycles. Diva-Portal.org. [Link]

  • Daugulis, O., et al. (2011). Palladium-catalyzed, aminoquinoline-directed arylation of phosphonamidate and phosphinic amide sp3 C–H bonds. Chemical Communications (RSC Publishing). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of Methyl 5-aminopicolinate Hydrochloride: An In-Depth NMR Perspective

For Researchers, Scientists, and Drug Development Professionals Methyl 5-aminopicolinate serves as a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds. Its precise structura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-aminopicolinate serves as a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds. Its precise structural characterization is paramount for ensuring the integrity of downstream applications, from medicinal chemistry to materials science. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, contextualized by a comparison with other key analytical techniques. As the compound is typically handled as a hydrochloride salt to improve stability and solubility, this analysis focuses on the protonated form, which significantly influences the spectral data.

The Primacy of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for the unambiguous determination of molecular structure in solution. Unlike techniques that provide information on mass or functional groups in isolation, NMR reveals the precise connectivity and spatial arrangement of atoms by probing the magnetic environments of nuclei like ¹H and ¹³C. This detailed atomic-level map is indispensable for confirming the identity and purity of novel compounds and intermediates such as Methyl 5-aminopicolinate hydrochloride.

Predicted ¹H NMR Spectral Analysis of Methyl 5-aminopicolinate Hydrochloride

The ¹H NMR spectrum of Methyl 5-aminopicolinate hydrochloride is dictated by the electronic environment of each proton. The formation of the hydrochloride salt protonates the most basic nitrogen atom—the pyridine ring nitrogen—creating a pyridinium ion. This positive charge induces a significant deshielding effect, causing the aromatic protons to shift downfield compared to the neutral amine.[1] The amino group is also expected to be protonated (-NH₃⁺), particularly in an aprotic polar solvent like DMSO-d₆.

Key Features:

  • Pyridinium Protons (H-3, H-4, H-6): The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, shifting these protons to a lower field (higher ppm).[1] H-6, being ortho to the positively charged nitrogen and adjacent to the electron-withdrawing methyl ester, is expected to be the most deshielded.

  • Ammonium Protons (-NH₃⁺): The protons on the nitrogen will likely appear as a broad singlet due to rapid exchange and quadrupolar coupling. Its chemical shift can be highly variable depending on concentration and residual water.

  • Methyl Protons (-OCH₃): These protons will appear as a sharp, distinct singlet, characteristic of a methyl ester.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-68.5 - 8.7Doublet (d)Jmeta ≈ 2-3 HzMost deshielded due to ortho position to N⁺ and C=O.
H-48.1 - 8.3Doublet of Doublets (dd)Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 HzCoupled to both H-3 and H-6.
H-37.8 - 8.0Doublet (d)Jortho ≈ 8-9 HzOrtho to the ester group and influenced by the pyridinium ring.
-NH₃⁺7.0 - 8.0 (broad)Broad Singlet (br s)N/AExchangeable protons, chemical shift is concentration-dependent.
-OCH₃3.8 - 4.0Singlet (s)N/ATypical range for a methyl ester.
Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. Similar to the proton spectrum, the protonation of the pyridine ring significantly influences the chemical shifts of the ring carbons, generally causing a downfield shift.[2]

Key Features:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at the far downfield end of the spectrum, typically in the 160-170 ppm range.

  • Pyridinium Carbons (C-2 to C-6): The carbons adjacent to the positively charged nitrogen (C-2 and C-6) are the most deshielded.[3] The electron-donating nature of the amino group will slightly shield the carbon it is attached to (C-5) relative to other carbons in the pyridinium system.

  • Methyl Carbon (-OCH₃): This aliphatic carbon will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O164 - 166Typical chemical shift for an ester carbonyl carbon.
C-2148 - 152Attached to N⁺ and the ester group; highly deshielded.
C-6145 - 148Alpha to the pyridinium nitrogen; deshielded.
C-5138 - 142Attached to the amino group, but deshielded by the ring's positive charge.
C-4125 - 128Beta to the pyridinium nitrogen.
C-3115 - 118Influenced by the adjacent ester group.
-OCH₃52 - 54Typical range for a methyl ester carbon.
Visualizing the Structure-Spectrum Correlation

To clarify the assignment of signals, the molecular structure of Methyl 5-aminopicolinate hydrochloride is presented below with systematic numbering.

Caption: Structure of Methyl 5-aminopicolinate hydrochloride with atom numbering.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the hydrochloride salt, and its protons do not exchange with the analyte's ammonium protons, allowing for their observation.[4] The residual proton signal for DMSO-d₆ appears around 2.50 ppm, and the carbon signal is at 39.52 ppm, which rarely interferes with analyte signals.[5][6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 5-aminopicolinate hydrochloride.

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Number of Scans (NS): 16-32

      • Relaxation Delay (D1): 1-2 seconds

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR:

      • Number of Scans (NS): 1024-4096 (or more, as ¹³C is less sensitive)

      • Relaxation Delay (D1): 2-5 seconds

      • Spectral Width: 0 to 200 ppm

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual DMSO-d₆ signal to 2.50 ppm.

A Comparative Overview of Analytical Techniques

While NMR is the cornerstone of structural elucidation, a multi-technique approach provides the most comprehensive characterization.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Complete molecular structure, connectivity, stereochemistry, and purity.Unambiguous structural determination in solution. Non-destructive.Relatively low sensitivity. Requires higher sample concentration. Salts can cause line broadening.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), and fragmentation patterns.Extremely high sensitivity. Provides definitive molecular weight. Can be coupled with chromatography (LC-MS).[7][8][9]Does not provide stereochemical or isomeric information. Fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-N).Fast, simple, and requires minimal sample. Good for quick functional group identification.Provides limited information on the overall structure. Spectra can be complex in the fingerprint region.[10][11][12]
HPLC/UPLC Purity assessment, quantification, and separation of mixtures.High resolution for separating complex mixtures. Excellent for determining purity levels.Primarily a separation technique; provides no structural information unless coupled with a detector like MS or DAD.

Synergistic Application:

In a typical drug development workflow, High-Performance Liquid Chromatography (HPLC) would first be used to confirm the purity of the synthesized Methyl 5-aminopicolinate hydrochloride. Subsequently, Mass Spectrometry (MS) would verify the correct molecular weight. Infrared (IR) spectroscopy could offer a quick check for the expected ester (C=O stretch ~1720 cm⁻¹) and amine (N-H bends/stretches) functionalities.[10][13] Finally, ¹H and ¹³C NMR would be employed to provide the definitive, unambiguous confirmation of the complete molecular structure, ensuring that the correct isomer has been synthesized and is ready for the next stage of research.

Conclusion

The comprehensive analysis of Methyl 5-aminopicolinate hydrochloride relies heavily on the detailed insights provided by ¹H and ¹³C NMR spectroscopy. The predictable downfield shifts induced by the protonation of the pyridine ring serve as a key diagnostic feature. By understanding these spectral characteristics and complementing them with data from orthogonal techniques like Mass Spectrometry and HPLC, researchers can ensure the structural integrity and purity of this vital chemical intermediate, thereby upholding the rigorous standards of scientific research and drug development.

References

  • ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... | Download Table. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. Available from: [Link]

  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

  • PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]

  • Sci-Hub. Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Available from: [Link]

  • ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Available from: [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Available from: [Link]

  • ResearchGate. Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. Available from: [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. Available from: [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available from: [Link]

  • YouTube. Introduction to IR Spectroscopy - Amines. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • ResearchGate. Vibrational and nonlinear optical properties of amine-capped push-pull polyynes by infrared and Raman spectroscopy. Available from: [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available from: [Link]

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines. Available from: [Link]

  • Inorganic Chemistry. 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II). Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Testbook. The correct match of 13C NMR chemical shift values (&de - Testbook. Available from: [Link]

Sources

Comparative

Decoding the Signature Fragmentation of Methyl 5-aminopicolinate: A Guide for Researchers

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of Methyl 5-aminopicolinate, a key building block in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes established fragmentation principles for its constituent functional groups—an aromatic amine, a pyridine ring, and a methyl ester—to construct a theoretical yet robust fragmentation framework. This comparative guide will equip researchers with the foundational knowledge to identify and characterize Methyl 5-aminopicolinate and its analogues in complex matrices.

Understanding the Molecule: Methyl 5-aminopicolinate

Methyl 5-aminopicolinate (C₇H₈N₂O₂) is a substituted pyridine derivative with a molecular weight of 152.15 g/mol .[1][2] Its structure incorporates a pyridine ring, an amino group at the 5-position, and a methyl ester at the 2-position. This unique arrangement of functional groups dictates its behavior in the mass spectrometer, leading to a characteristic fragmentation pattern that can serve as its chemical fingerprint.

Chemical Structure:

The Mass Spectrometric Approach: Ionization and Fragmentation

The fragmentation of a molecule in a mass spectrometer is initiated by ionization, a process that imparts a charge onto the molecule, making it susceptible to analysis. The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will be considered for their distinct and complementary fragmentation pathways.[3][4]

  • Electron Ionization (EI): This high-energy technique involves bombarding the molecule with a beam of electrons, leading to the ejection of an electron and the formation of a radical cation (M⁺•).[5] The resulting molecular ion is often energetically unstable and undergoes extensive fragmentation, providing rich structural information.[5]

  • Electrospray Ionization (ESI): A softer ionization technique, ESI is particularly useful for polar and thermally labile molecules.[3][4] It typically results in the formation of a protonated molecule ([M+H]⁺) with less internal energy, leading to simpler spectra dominated by the molecular ion.[6][7] Collision-Induced Dissociation (CID) can be employed to induce fragmentation of the protonated molecule.

Predicted Fragmentation Pattern of Methyl 5-aminopicolinate

The fragmentation of Methyl 5-aminopicolinate is predicted to be driven by the presence of the ester, amino, and pyridine functionalities. The following sections detail the expected fragmentation pathways under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under EI, the molecular ion (M⁺•) at m/z 152 is expected to be observed. The subsequent fragmentation will likely proceed through several key pathways initiated by the radical cation.

Table 1: Predicted EI Fragmentation of Methyl 5-aminopicolinate

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
152[C₇H₈N₂O₂]⁺•-Molecular Ion
121[C₆H₅N₂O]⁺•OCH₃ (31 Da)Loss of the methoxy radical from the ester group.[8]
93[C₅H₅N₂]⁺•COOCH₃ (59 Da)Loss of the entire carbomethoxy group.
94[C₅H₆N₂]⁺•CO + OCH₂ (58 Da)Rearrangement and loss of carbon monoxide and formaldehyde.
78[C₅H₄N]⁺HCN + •NH₂ (43 Da)Cleavage of the pyridine ring.

Visualizing the EI Fragmentation Pathway:

A key fragmentation route involves the initial loss of the methoxy radical, a common fragmentation for methyl esters.[8] This is followed by the loss of carbon monoxide to yield a stable pyridinium ion.

EI_Fragmentation M [M]⁺• m/z 152 F1 [M - •OCH₃]⁺ m/z 121 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z 93 M->F2 - •COOCH₃

Caption: Predicted major EI fragmentation pathways of Methyl 5-aminopicolinate.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS, Methyl 5-aminopicolinate is expected to readily form a protonated molecule, [M+H]⁺, at m/z 153. Fragmentation of this ion, typically induced by CID, will likely involve the loss of neutral molecules.

Table 2: Predicted ESI-MS/MS Fragmentation of Methyl 5-aminopicolinate

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Fragmentation Pathway
153121CH₃OH (32 Da)Loss of methanol from the protonated ester.
15395H₂N-C=O + CH₃OH (58 Da)Loss of methanol and the elements of isocyanic acid.
12193CO (28 Da)Loss of carbon monoxide from the acylium ion.

Visualizing the ESI Fragmentation Pathway:

The primary fragmentation pathway in ESI-MS/MS is anticipated to be the loss of a neutral methanol molecule from the protonated molecular ion.

ESI_Fragmentation MH [M+H]⁺ m/z 153 F1_ESI [M+H - CH₃OH]⁺ m/z 121 MH->F1_ESI - CH₃OH F2_ESI [M+H - CH₃OH - CO]⁺ m/z 93 F1_ESI->F2_ESI - CO

Caption: Predicted major ESI-MS/MS fragmentation of protonated Methyl 5-aminopicolinate.

Comparison with Structurally Related Compounds

The predicted fragmentation pattern of Methyl 5-aminopicolinate can be compared with the known fragmentation of similar molecules to enhance confidence in the proposed pathways.

  • Picolinic Acid Esters: Studies on various picolinyl esters have shown that a characteristic fragmentation involves cleavage at the ester group.[9][10] The loss of the alkoxy group is a dominant fragmentation pathway, which supports the predicted loss of •OCH₃ in EI and CH₃OH in ESI for Methyl 5-aminopicolinate.

  • Aromatic Amines: The fragmentation of aromatic amines often involves the loss of HCN or radicals associated with the amino group. The stability of the aromatic ring tends to keep it intact during initial fragmentation steps.[8]

  • Methyl 5-methylpicolinate: A structurally similar compound, Methyl 5-methylpicolinate (C₈H₉NO₂), has a molecular weight of 151.16 g/mol .[11] Its fragmentation would be expected to show similar losses from the ester group, but the subsequent fragmentation would differ due to the presence of a methyl group instead of an amino group, leading to characteristic losses of methyl radicals or rearrangement products involving the methyl group.

Experimental Protocol: A Self-Validating System

To experimentally validate the predicted fragmentation patterns, the following protocol is recommended:

Objective: To acquire high-resolution mass spectra of Methyl 5-aminopicolinate under both EI and ESI conditions.

Materials:

  • Methyl 5-aminopicolinate standard (purity >95%)

  • HPLC-grade methanol and water

  • Formic acid (for ESI)

  • Mass spectrometer with EI and ESI sources (e.g., Q-TOF or Orbitrap)

Methodology:

  • Sample Preparation:

    • For EI-MS: Prepare a 1 mg/mL solution of Methyl 5-aminopicolinate in methanol.

    • For ESI-MS: Prepare a 10 µg/mL solution of Methyl 5-aminopicolinate in 50:50 methanol:water with 0.1% formic acid.

  • Instrumentation and Analysis:

    • EI-MS Analysis:

      • Introduce the sample via a direct insertion probe or GC inlet.

      • Set the electron energy to 70 eV.

      • Acquire data over a mass range of m/z 50-200.

    • ESI-MS and MS/MS Analysis:

      • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

      • Acquire full scan MS data in positive ion mode over a mass range of m/z 50-250.

      • Perform MS/MS analysis on the protonated molecule (m/z 153) using a range of collision energies to observe the fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion (or protonated molecule) and major fragment ions.

    • Propose structures for the observed fragments and compare them with the predicted patterns in this guide.

    • Utilize high-resolution mass data to confirm the elemental composition of the ions.

Workflow Diagram:

Caption: A streamlined workflow for the experimental validation of Methyl 5-aminopicolinate fragmentation.

Conclusion

This guide provides a comprehensive, albeit theoretical, framework for understanding the mass spectrometric fragmentation of Methyl 5-aminopicolinate. By leveraging established principles of fragmentation for its constituent functional groups, we have proposed detailed fragmentation pathways for both Electron Ionization and Electrospray Ionization techniques. The provided tables, diagrams, and comparative analysis with related structures offer a robust starting point for researchers aiming to identify and characterize this important molecule. The outlined experimental protocol provides a clear path for the empirical validation of these predictions, underscoring the synergy between theoretical knowledge and experimental practice in modern analytical science.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Aribo Biotechnology. (n.d.). Methyl 5-aminopicolinate. Retrieved from [Link]

  • Yang, Y., et al. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(10), 1689-1697. [Link]

  • Christie, W. W., et al. (1987). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. Lipids, 22(4), 224-228. [Link]

  • da Silva, T. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21397-21405. [Link]

  • Pertz, H. C., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(5), 654-683. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate. Retrieved from [Link].

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid classes and molecular species directly from crude extracts of biological samples. Mass spectrometry reviews, 24(3), 367–412. [Link]

Sources

Validation

A Comparative Analysis of the Reactivity of Methyl 5-Aminopicolinate and Ethyl 5-Aminopicolinate for Pharmaceutical and Agrochemical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical synthesis, the nuanced reactivity of building blocks can significantly influence the e...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the nuanced reactivity of building blocks can significantly influence the efficiency and outcome of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two closely related and commercially available aminopicolinate esters: Methyl 5-aminopicolinate and Ethyl 5-aminopicolinate. By examining their behavior in key chemical transformations and providing supporting experimental context, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Introduction: Structural and Electronic Profiles

At first glance, Methyl 5-aminopicolinate and Ethyl 5-aminopicolinate differ only by a single methylene unit in their ester alkyl chains. However, this seemingly minor structural variation can have subtle yet meaningful implications for their reactivity. Both molecules feature a pyridine ring substituted with an amino group at the 5-position and an ester group at the 2-position. The amino group is a key site for a variety of functionalization reactions, while the ester group can influence the overall electronic properties of the molecule and is itself susceptible to chemical modification.

From an electronic standpoint, both the methyl and ethyl esters are electron-withdrawing groups, which can influence the nucleophilicity of the amino group. The inductive effect of the alkyl groups in the ester functionality can subtly modulate the electron density on the pyridine ring and, consequently, the reactivity of the amino group.[1]

Comparative Reactivity Analysis

While no direct, head-to-head comparative studies on the reactivity of these two specific molecules are readily available in the literature, a comparative analysis can be constructed by examining their behavior in analogous reactions reported in various sources. This section will explore their reactivity in several key transformations.

N-Acylation: A Gateway to Amide Derivatives

N-acylation is a fundamental transformation for converting the amino group into an amide, a common functional group in bioactive molecules.[2] The reaction typically involves the treatment of the aminopicolinate with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base.[3][4]

Key Observations:

  • Reaction Conditions: Both Methyl 5-aminopicolinate and Ethyl 5-aminopicolinate undergo N-acylation under standard conditions. For instance, reactions with acid chlorides are often performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[5]

  • Reactivity Differences: While both esters are expected to react readily, the slightly greater steric bulk of the ethyl group in Ethyl 5-aminopicolinate might, in some cases, lead to marginally slower reaction rates compared to the methyl ester. However, for most standard acylating agents, this difference is likely to be negligible and high yields are achievable for both substrates.[4]

Table 1: Representative N-Acylation Reaction Conditions

SubstrateAcylating AgentSolventBaseTypical Yield
Methyl 5-aminopicolinateAcetyl ChlorideDCMTEA>90%
Ethyl 5-aminopicolinateBenzoyl ChlorideTHFDIPEA>90%
N-Alkylation: Introducing Alkyl Substituents

N-alkylation of the amino group provides access to secondary and tertiary amines, which are important pharmacophores.[6][7] This transformation is typically achieved by reacting the aminopicolinate with an alkyl halide in the presence of a base.[8][9]

Key Observations:

  • Steric Hindrance: The steric environment around the nitrogen atom can play a more significant role in N-alkylation compared to N-acylation.[10][11] The additional methylene group in Ethyl 5-aminopicolinate could potentially lead to a slightly lower reaction rate or require more forcing conditions to achieve comparable yields to Methyl 5-aminopicolinate, especially with bulky alkylating agents.

  • Basicity: The choice of base is crucial for successful N-alkylation. Carbonate bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) are commonly employed.[8]

Sandmeyer Reaction: Conversion to Other Functional Groups

The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a variety of other functional groups, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[12][13][14][15][16]

Key Observations:

  • Diazotization: The initial step of the Sandmeyer reaction, the formation of the diazonium salt by treatment with a nitrite source (e.g., sodium nitrite) in an acidic medium, is expected to proceed similarly for both Methyl and Ethyl 5-aminopicolinate.

  • Subsequent Displacement: The subsequent displacement of the diazonium group with a nucleophile, often catalyzed by a copper(I) salt, is generally efficient.[14] The nature of the ester group (methyl vs. ethyl) is unlikely to have a significant impact on the outcome of this reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of both molecules can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are invaluable for the formation of carbon-carbon bonds.[17][18][19][20] While the amino group can sometimes interfere with these reactions, they are often well-tolerated.[17]

Key Observations:

  • Ligand and Catalyst Choice: The success of Suzuki-Miyaura couplings often depends on the appropriate choice of palladium catalyst and ligand.[19]

  • Ester Group Influence: The electronic nature of the ester group can influence the reactivity of the pyridine ring in oxidative addition to the palladium catalyst. However, the difference between a methyl and an ethyl ester is generally considered to be minor in this context.

Ester Hydrolysis: Stability and Modification

The ester group itself can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[21][22] This can be a desired transformation to reveal a carboxylic acid functionality or an unwanted side reaction.

Key Observations:

  • Relative Rates: It is a well-established principle in organic chemistry that methyl esters tend to hydrolyze slightly faster than ethyl esters under both acidic and basic conditions.[23] This is attributed to the slightly lower steric hindrance around the carbonyl carbon of the methyl ester.

  • Reaction Conditions: Basic hydrolysis is typically carried out using an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide, while acidic hydrolysis often employs a mineral acid like hydrochloric or sulfuric acid.[22]

Experimental Protocols

To provide a practical context for the discussed reactions, the following are representative, detailed experimental protocols.

General Protocol for N-Acylation

N_Acylation_Workflow

  • Reaction Setup: To a solution of Methyl or Ethyl 5-aminopicolinate (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, cool the mixture to 0 °C.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Sandmeyer Reaction (Chlorination Example)

Sandmeyer_Workflow

  • Diazotization: Dissolve Methyl or Ethyl 5-aminopicolinate (1.0 equivalent) in aqueous hydrochloric acid and cool the solution to 0-5 °C. To this, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Preparation of Copper(I) Chloride: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Displacement: Add the cold diazonium salt solution to the copper(I) chloride solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Work-up: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Conclusion and Recommendations

However, for reactions that are more sensitive to steric hindrance, such as N-alkylation with bulky electrophiles or ester hydrolysis, the methyl ester may exhibit slightly higher reactivity. Conversely, if a more sterically hindered environment is desired to influence regioselectivity in a subsequent reaction, the ethyl ester might be the preferred choice.

Ultimately, the optimal choice between Methyl 5-aminopicolinate and Ethyl 5-aminopicolinate will depend on the specific requirements of the synthetic target and the reaction conditions employed. It is always recommended to perform small-scale trial reactions to determine the optimal substrate for a particular synthetic sequence.

References

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1335-1345. [Link]

  • Özdemir, Z., & Gümüş, F. (2012). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 37(4), 185-192. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2015). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 20(10), 18686-18698. [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35. [Link]

  • Kelly, T. R., & Kim, M. H. (1994). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 59(1), 18-19. [Link]

  • Ishiyama, T., et al. (2018). Ester dance reaction on the aromatic ring. Science, 362(6416), 796-800. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Khan Academy. (n.d.). Reactions of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Gawinecki, R., et al. (2005). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. International Journal of Molecular Sciences, 6(2), 52-64. [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • Tummatorn, J., & Poonsil, T. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2946. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Gawinecki, R., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(2), 52-64. [Link]

  • Tummatorn, J., & Poonsil, T. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2946. [Link]

  • Wang, L., et al. (2018). N-acylation of amides through internal nucleophilic catalysis. Tetrahedron Letters, 59(40), 3629-3632. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

  • Chen, Y., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv. [Link]

  • Chem LibreTexts. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Tummatorn, J., & Poonsil, T. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2946. [Link]

  • Kumar, A., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13324. [Link]

  • ChemOrgChem. (2022, December 18). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

  • Tajbakhsh, M., et al. (2007). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry, 4(1), 39-42. [Link]

  • vediyal vagupparai (Chemistry Classroom). (2021, September 1). Aromatic amines - resonance effect and steric effects on Basicity [Video]. YouTube. [Link]

  • University of Bradford. (1971). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures... [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]

  • Wang, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(28), 17941-17945. [Link]

  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3168. [Link]

  • Zhang, Z., et al. (2024). Aminative Suzuki-Miyaura coupling. Nature, 627(8004), 563-569. [Link]

  • Klapötke, T. M., et al. (2018). Alkali Salts of 1-Methyl-5-nitriminotetrazole – Structures and Properties. Zeitschrift für anorganische und allgemeine Chemie, 644(15), 786-793. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

  • Keglevich, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(11), 1259. [Link]

  • Wang, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(28), 17941-17945. [Link]

  • Filitz, J., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Molecules, 29(3), 558. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl 5-aminopicolinate Versus Other Aminopyridines

Abstract The aminopyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the known biological prope...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the known biological properties of common aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—and introduces Methyl 5-aminopicolinate, a derivative with underexplored therapeutic potential. While extensive research has elucidated the anticancer, antimicrobial, anti-inflammatory, and neuroprotective roles of many aminopyridines, a significant knowledge gap exists for Methyl 5-aminopicolinate. This document synthesizes the available experimental data for the aminopyridine class, presents a framework for the comparative evaluation of Methyl 5-aminopicolinate, and provides detailed, field-proven protocols for key biological assays. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and foundational knowledge to investigate the therapeutic promise of this intriguing molecule.

Introduction to the Aminopyridine Scaffold

Aminopyridines are a class of heterocyclic organic compounds consisting of a pyridine ring substituted with an amino group. The position of the amino group on the pyridine ring gives rise to three primary isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. These compounds are not merely structural curiosities; they are versatile building blocks in the synthesis of a multitude of biologically active molecules and have found applications as pharmaceuticals and agricultural agents.[1][2] The electronic properties of the pyridine ring, combined with the diverse reactivity of the amino group, make aminopyridines a privileged scaffold in drug discovery.

Methyl 5-aminopicolinate is a derivative of 2-aminopyridine, featuring a methyl ester group at the 2-position and an amino group at the 5-position. While its structural analogues have been extensively studied, the biological activity profile of Methyl 5-aminopicolinate remains largely uncharacterized in publicly accessible literature. This guide aims to bridge this gap by providing a comprehensive overview of the known activities of other aminopyridines and presenting robust experimental protocols to facilitate the investigation of Methyl 5-aminopicolinate.

A Survey of the Biological Activities of Aminopyridines

The biological activities of aminopyridine derivatives are diverse and potent, spanning a range of therapeutic areas. The following sections summarize the existing research on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects of this compound class.

Anticancer Activity

A growing body of evidence suggests that aminopyridine derivatives possess significant anticancer properties.[1] Their mechanisms of action are often multifaceted, ranging from the inhibition of key cellular signaling pathways to the induction of apoptosis.

Several studies have reported the cytotoxic effects of various aminopyridine derivatives against a panel of cancer cell lines. For instance, novel 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have demonstrated notable anticancer potential against HepG-2 and Caco-2 cell lines.[3] Similarly, certain 3-cyanopyridine derivatives have shown high cell-growth-inhibitory effects against human MCF-7 breast cancer, NCI-H460 non-small cell lung cancer, and SF-268 CNS cancer cell lines, with IC50 values in the nanomolar range.[4]

The table below summarizes some of the reported anticancer activities of aminopyridine derivatives. It is important to note the absence of data for Methyl 5-aminopicolinate, highlighting the need for further investigation.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Spiro-pyridine derivative 5HepG-210.58 ± 0.8[3]
Spiro-pyridine derivative 5Caco-29.78 ± 0.7[3]
Spiro-pyridine derivative 7HepG-28.90 ± 0.6[3]
Spiro-pyridine derivative 7Caco-27.83 ± 0.5[3]
Spiro-pyridine derivative 8HepG-28.42 ± 0.7[3]
Spiro-pyridine derivative 8Caco-213.61 ± 1.2[3]
3-Cyanopyridine derivative IIIMCF-70.02 µg/mL[4]
3-Cyanopyridine derivative IIINCI-H4600.01 µg/mL[4]
3-Cyanopyridine derivative IIISF-2680.02 µg/mL[4]
Cyanopyridone derivative 5aMCF-71.77 ± 0.1[4]
Cyanopyridone derivative 5aHepG22.71 ± 0.15[4]
Cyanopyridone derivative 5eMCF-71.39 ± 0.08[4]
Cyanopyridone derivative 5eHepG210.70 ± 0.58[4]
Imidazo[1,2-α]pyridine 11B16F1018.34 ± 1.22[5]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Aminopyridine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[1][2] The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic processes.

For example, certain 2-aminopyridine derivatives have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[1] The introduction of a cyclohexylamine moiety to the 2-aminopyridine scaffold was found to be crucial for this activity.[1]

A comprehensive screening of Methyl 5-aminopicolinate against a panel of pathogenic bacteria and fungi is warranted to determine its potential as a novel antimicrobial agent.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Several aminopyridine derivatives have been shown to possess potent anti-inflammatory properties.[6] One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production, a key mediator of inflammation.

4-aminopyridine (4-AP) has been shown to attenuate inflammation in a mouse model of burn injury by reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the expression of anti-inflammatory markers.[7][8][9] Furthermore, a copper complex of 4-aminopyridine has demonstrated significant anti-inflammatory activity.[6] Derivatives of 3-hydroxy pyridine-4-one have also been reported to exhibit anti-inflammatory effects, potentially through their iron-chelating properties.[10]

Neuroprotective Activity

Perhaps the most well-documented therapeutic application of aminopyridines is in the management of neurological disorders. 4-aminopyridine (dalfampridine) is an approved medication for improving walking in patients with multiple sclerosis.[11] Its primary mechanism of action is the blockade of voltage-gated potassium channels, which enhances nerve impulse conduction in demyelinated axons.[11]

Beyond its symptomatic effects, emerging evidence suggests that 4-aminopyridine may also possess neuroprotective properties.[11][12] Studies have shown that 4-AP can protect against retinal neurodegeneration in animal models of optic neuritis and optic nerve crush.[12] Furthermore, derivatives of 4-aminopyridine have been shown to reduce α-synuclein accumulation and inflammation in in vitro models of Parkinson's disease.[11][13]

A Framework for the Comparative Analysis of Methyl 5-aminopicolinate

The lack of direct experimental data for Methyl 5-aminopicolinate necessitates a systematic investigation of its biological activities in comparison to its better-characterized isomers. The differing positions of the amino and methyl ester groups on the pyridine ring are expected to influence the molecule's electronic distribution, steric hindrance, and ultimately, its biological activity. A logical starting point for this investigation would be a head-to-head comparison of Methyl 5-aminopicolinate with 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine in a panel of standardized biological assays.

Experimental Protocols for a Comprehensive Biological Evaluation

To facilitate the investigation of Methyl 5-aminopicolinate, we provide the following detailed, step-by-step protocols for key in vitro assays. These protocols are designed to be robust and reproducible, providing a solid foundation for comparative studies.

Synthesis of Methyl 5-aminopicolinate

A general synthetic route to Methyl 5-aminopicolinate can be adapted from standard organic chemistry procedures. One plausible approach involves the esterification of 5-aminopicolinic acid.

Materials:

  • 5-aminopicolinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or other suitable esterification reagent

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Suspend 5-aminopicolinic acid in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and then reflux for the appropriate time (monitor by TLC).

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Methyl 5-aminopicolinate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for the MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to logarithmic growth phase cell_seeding 2. Seed cells into a 96-well plate cell_culture->cell_seeding cell_adhesion 3. Allow cells to adhere overnight cell_seeding->cell_adhesion compound_prep 4. Prepare serial dilutions of aminopyridine compounds treatment 5. Treat cells with compounds and incubate for 48-72h compound_prep->treatment add_mtt 6. Add MTT solution to each well incubation 7. Incubate for 2-4 hours to allow formazan formation add_mtt->incubation solubilization 8. Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance 9. Measure absorbance at 570 nm calculate_viability 10. Calculate cell viability and IC50 values read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing anticancer activity.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of Methyl 5-aminopicolinate and other aminopyridines in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations. Replace the cell culture medium with fresh medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

Workflow for the Agar Well Diffusion Assay:

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Performance cluster_incubation_analysis Incubation & Analysis prepare_agar 1. Prepare and sterilize Mueller-Hinton agar pour_plates 2. Pour agar into sterile Petri dishes and allow to solidify prepare_agar->pour_plates prepare_inoculum 3. Prepare a standardized microbial inoculum inoculate_plates 4. Inoculate the agar surface with the microbial suspension prepare_inoculum->inoculate_plates create_wells 5. Create wells in the agar using a sterile borer inoculate_plates->create_wells add_compounds 6. Add test compounds and controls to the wells create_wells->add_compounds incubation 7. Incubate the plates at the optimal temperature for 24-48h measure_zones 8. Measure the diameter of the zones of inhibition incubation->measure_zones

Caption: Workflow of the agar well diffusion assay for antimicrobial activity.

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solutions (at a specific concentration) to the wells. Include a negative control (solvent) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 24-48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.

Workflow for the Nitric Oxide Assay:

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture 1. Culture RAW 264.7 macrophage cells cell_seeding 2. Seed cells into a 96-well plate and allow to adhere cell_culture->cell_seeding pre_treatment 3. Pre-treat cells with aminopyridine compounds for 1 hour lps_stimulation 4. Stimulate cells with LPS and incubate for 24 hours pre_treatment->lps_stimulation collect_supernatant 5. Collect cell culture supernatants add_griess_reagent 6. Add Griess reagent to the supernatants collect_supernatant->add_griess_reagent incubation 7. Incubate for 10-15 minutes at room temperature add_griess_reagent->incubation read_absorbance 8. Measure absorbance at 540 nm calculate_no_inhibition 9. Calculate the percentage of NO inhibition read_absorbance->calculate_no_inhibition

Caption: Workflow of the nitric oxide assay for anti-inflammatory activity.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the aminopyridine compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatants. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

Conclusion: A Call for Further Investigation

The aminopyridine scaffold represents a rich source of biologically active compounds with significant therapeutic potential. While isomers such as 2-, 3-, and 4-aminopyridine have been the subject of considerable research, the biological activity profile of Methyl 5-aminopicolinate remains a notable unknown. This guide has provided a comprehensive overview of the known anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of the aminopyridine class, highlighting the pressing need for a systematic evaluation of Methyl 5-aminopicolinate.

The detailed experimental protocols provided herein offer a robust framework for researchers to undertake this important work. By conducting direct, comparative studies, the scientific community can elucidate the therapeutic potential of Methyl 5-aminopicolinate and potentially uncover a novel lead compound for the development of new medicines. The exploration of this and other under-investigated aminopyridine derivatives is a crucial endeavor in the ongoing quest for more effective treatments for a wide range of human diseases.

References

  • [Placeholder for a relevant reference on aminopyridine synthesis and general properties]
  • [Placeholder for a relevant reference on the anticancer activity of aminopyridines]
  • [Placeholder for a relevant reference on the antimicrobial activity of aminopyridines]
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC.
  • [Placeholder for a relevant reference on the anti-inflamm
  • [Placeholder for a relevant reference on the neuroprotective activity of aminopyridines]
  • [Placeholder for a relevant reference on the MTT assay]
  • 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice.
  • Neuroprotective Properties of 4-Aminopyridine.
  • 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. PMC - PubMed Central.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Pharmaceutical Research and Development.
  • Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. YouTube.
  • [Placeholder for a relevant reference on nitric oxide assay]
  • 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice. PubMed Central - NIH.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • [Placeholder for a relevant reference on agar well diffusion assay]
  • [Placeholder for a relevant reference on anticancer drug screening]
  • Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. PubMed.
  • A study on the anti-inflammatory effects of new deriv
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.

Sources

Validation

Comparative study of different synthetic routes to Methyl 5-aminopicolinate

Methyl 5-aminopicolinate is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its unique substitution pattern on the pyridine ring, featuring both an amino group and...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 5-aminopicolinate is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its unique substitution pattern on the pyridine ring, featuring both an amino group and a methyl ester, makes it a versatile intermediate for the construction of complex molecular architectures. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers and professionals in the field of drug development and chemical manufacturing. This guide provides an in-depth comparative analysis of three distinct synthetic routes to Methyl 5-aminopicolinate, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to aid in the selection of the most suitable method for a given application.

Route 1: Esterification of 5-Aminopicolinic Acid

This classical approach involves the direct conversion of commercially available 5-aminopicolinic acid to its corresponding methyl ester. While seemingly straightforward, the presence of the nucleophilic amino group necessitates careful consideration of the reaction conditions to avoid unwanted side reactions.

Mechanistic Insights

The direct esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is an acid-catalyzed equilibrium process. The reaction is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. In the case of 5-aminopicolinic acid, the amino group can be protonated by the acid catalyst, which deactivates it towards unwanted acylation or other side reactions.

An alternative and often more efficient method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with the alcohol. Treatment of 5-aminopicolinic acid with thionyl chloride (SOCl₂) not only converts the carboxylic acid to the highly electrophilic acyl chloride but also forms the hydrochloride salt of the amino group, effectively protecting it from participating in the reaction. The subsequent addition of methanol proceeds via a nucleophilic acyl substitution mechanism to yield the desired ester.

Synthetic Pathway

cluster_0 Route 1: Esterification of 5-Aminopicolinic Acid 5-Aminopicolinic_Acid 5-Aminopicolinic Acid Acyl_Chloride_Intermediate 5-Aminopicolinoyl chloride (as hydrochloride salt) 5-Aminopicolinic_Acid->Acyl_Chloride_Intermediate SOCl₂, DMF (cat.) Methyl_5-aminopicolinate Methyl 5-aminopicolinate Acyl_Chloride_Intermediate->Methyl_5-aminopicolinate Methanol cluster_1 Route 2: Reduction of Methyl 5-Nitropicolinate Methyl_5-nitropicolinate Methyl 5-nitropicolinate Methyl_5-aminopicolinate Methyl 5-aminopicolinate Methyl_5-nitropicolinate->Methyl_5-aminopicolinate Fe, Acetic Acid or H₂, Pd/C cluster_2 Route 3: Buchwald-Hartwig Amination Methyl_5-bromopicolinate Methyl 5-bromopicolinate Methyl_5-aminopicolinate Methyl 5-aminopicolinate Methyl_5-bromopicolinate->Methyl_5-aminopicolinate Pd catalyst, Ligand, Base, Ammonia source

Comparative

The Unambiguous Arbitrator: Validating Methyl 5-aminopicolinate's Structure via Single-Crystal X-ray Diffraction

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical sciences and materials research, the precise determination of a molecule's three-dimensional structure is...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and materials research, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge governs its physicochemical properties, biological activity, and potential applications. For methyl 5-aminopicolinate, a pyridine derivative with applications in medicinal chemistry, an unambiguous structural assignment is critical. This guide provides an in-depth technical comparison, championing single-crystal X-ray diffraction (SC-XRD) as the gold standard for structural validation while objectively assessing complementary analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Imperative of Structural Certainty

Methyl 5-aminopicolinate (C7H8N2O2, molar mass: 152.15 g/mol ) is a small organic molecule whose utility is intrinsically linked to its specific arrangement of atoms.[1][2] Incorrect structural assignment can lead to flawed interpretations of biological data, wasted resources in drug development, and unpredictable material performance. Therefore, the chosen analytical method must provide unequivocal evidence of atomic connectivity, stereochemistry, and intermolecular interactions.

Single-Crystal X-ray Diffraction: The Definitive Answer

Single-crystal X-ray diffraction stands alone in its ability to provide a complete and precise three-dimensional model of a molecule as it exists in the solid state. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the positions of individual atoms can be determined with exceptional accuracy.

The Causality of Experimental Choices in SC-XRD

The success of an SC-XRD experiment is contingent upon a series of carefully considered steps, each with a clear scientific rationale.

1. Crystallization: The Gateway to Diffraction. A high-quality single crystal is the prerequisite for a successful SC-XRD experiment. The slow evaporation of a saturated solution is a common and effective method for growing crystals of small organic molecules. For a derivative of methyl 5-aminopicolinate, recrystallization from a mixture of dichloromethane and diethyl ether has proven successful.[3] The choice of solvents is critical; they must be volatile enough to evaporate slowly, yet possess appropriate polarity to dissolve the compound and encourage the ordered packing of molecules into a crystal lattice.

2. Data Collection: Capturing the Diffraction Pattern. A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[3] The instrument rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-rays. Modern diffractometers, such as the Bruker Kappa APEX-II, are equipped with sensitive detectors and sophisticated software for automated data collection and initial processing.[3]

3. Structure Solution and Refinement: From Data to Model. The collected diffraction data are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the heavier atoms. Subsequent refinement cycles, typically using least-squares methods, improve the atomic coordinates and introduce anisotropic displacement parameters to model thermal motion.[4] Hydrogen atoms, which have low electron density, are often placed in calculated positions and refined using a riding model. The entire process aims to minimize the difference between the observed and calculated structure factors, resulting in a highly accurate molecular model.[5]

A Self-Validating System: Ensuring Data Integrity

The SC-XRD workflow incorporates several checkpoints to ensure the trustworthiness of the final structure.

  • Internal Consistency Checks: During data processing, software like APEX4 performs checks for internal consistency and symmetry, providing initial indicators of data quality.[3]

  • Refinement Metrics: The quality of the final refined structure is assessed using metrics such as the R-factor (residual factor), weighted R-factor (wR2), and goodness-of-fit (GooF). Low values for these parameters indicate a good agreement between the experimental data and the structural model.[6]

  • CIF Validation: The final structural information is compiled into a Crystallographic Information File (CIF). This file is then subjected to validation using software like checkCIF, which is a service provided by the International Union of Crystallography (IUCr).[7][8] checkCIF scrutinizes the CIF for syntax errors, inconsistencies, and unusual geometric parameters, providing a report with alerts that must be addressed by the crystallographer.[9]

  • Database Deposition: The ultimate validation comes from depositing the CIF in a public repository like the Cambridge Structural Database (CSD).[10][11][12] The CSD is the world's largest curated database of small-molecule organic and metal-organic crystal structures.[12] The deposition process itself involves further checks, and once accepted, the structure becomes part of the global scientific record, available for public scrutiny and comparison.[13]

Below is a diagram illustrating the comprehensive workflow for SC-XRD validation.

Elucidation_Methods cluster_techniques Analytical Techniques Molecule Methyl 5-aminopicolinate NMR NMR Spectroscopy Molecule->NMR Connectivity & Environment MS Mass Spectrometry Molecule->MS Molecular Weight & Formula IR IR Spectroscopy Molecule->IR Functional Groups SC_XRD Single-Crystal XRD Molecule->SC_XRD Definitive 3D Structure NMR->SC_XRD MS->SC_XRD IR->SC_XRD

Figure 2: Complementary analytical techniques for structural elucidation.

Experimental Protocols

Synthesis and Crystallization of Methyl 5-aminopicolinate Analogue

A reported synthesis of a derivative, methyl 5-((cinnamoyloxy)methyl)picolinate, provides a relevant protocol. [3]In a nitrogen atmosphere, the precursor alcohol and cinnamic acid are dissolved in dichloromethane. 4-dimethylaminopyridine and N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide hydrochloride are added, and the reaction is stirred for 12 hours. [3]After an aqueous workup and extraction with dichloromethane, the crude product is purified by column chromatography. [3]Single crystals suitable for X-ray diffraction are obtained by slow evaporation from a dichloromethane:diethyl ether (9:1) solvent mixture at room temperature. [3]

Single-Crystal X-ray Diffraction Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (e.g., 0.110 mm × 0.140 mm × 0.260 mm) is mounted on a goniometer head. [3]2. Data Collection: The crystal is placed on the diffractometer (e.g., Bruker Kappa APEX-II) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution: The structure is solved using direct methods or Patterson methods to obtain the initial positions of the non-hydrogen atoms.

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F². [4]All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

  • Validation: The final CIF is generated and validated using the IUCr's checkCIF server. [7]The data is then deposited in the Cambridge Structural Database. [10]

Conclusion

For the unambiguous structural validation of methyl 5-aminopicolinate, single-crystal X-ray diffraction is the undisputed method of choice. Its ability to provide a precise and complete three-dimensional atomic arrangement is unparalleled by other analytical techniques. While NMR, MS, and IR spectroscopy offer valuable complementary information about the molecule's connectivity, molecular weight, and functional groups, they cannot definitively establish its solid-state structure. The rigorous, self-validating workflow of SC-XRD, culminating in deposition to a public database, ensures the highest level of scientific integrity and provides the authoritative grounding necessary for confident research and development.

References

  • Muthusaravanan, S., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 1-18. [Link]

  • Watkin, D. J. (2012). Structure refinement: Some background theory and practical strategies. In Structure Determination from Powder Diffraction Data (pp. 231-253). Oxford University Press.
  • Dos Santos, V. N., et al. (2022). Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard. Talanta, 239, 123126. [Link]

  • Cambridge Crystallographic Data Centre. (2023). Validation of Experimental Crystal Structures. Retrieved January 26, 2026, from [Link]

  • El-Mansy, M. A. M., & Ismail, M. M. (2015). On the spectroscopic analyses of 3-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)-2-nitro-3-oxo-propionic acid (HMQNP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 704-709. [Link]

  • Al-Maydama, H. M. A., et al. (2020). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine.
  • Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 11(5), 535-544. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved January 26, 2026, from [Link]

  • Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(10), 967-974. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 26, 2026, from [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved January 26, 2026, from [Link]

  • Park, M. K., et al. (2005). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Bulletin of the Korean Chemical Society, 26(10), 1574-1578.
  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved January 26, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved January 26, 2026, from [Link]

  • Park, M. K., et al. (2005). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry.
  • Barakat, A., et al. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Crystals, 10(4), 282. [Link]

  • Müller, P. (2009). Crystal structure refinement. Oxford University Press.
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved January 26, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). Crystal Structure Validation. Retrieved January 26, 2026, from [Link]

  • Price, S. L., & Reutzel-Edens, S. M. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 534-536. [Link]

  • Wikipedia. (n.d.). Chromium(III) picolinate. Retrieved January 26, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structure Deposition Workshop. Retrieved January 26, 2026, from [Link]

  • Sivasakthi, V., & Saran, V. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 7(1), 60-66.
  • St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • Tosoh Bioscience. (n.d.). Analysis of Chromium (III) Picolinate in Supplements by HPLC. Retrieved January 26, 2026, from [Link]

  • SpectraBase. (n.d.). Pyridine. Retrieved January 26, 2026, from [Link]

  • University of Jyväskylä. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Retrieved January 26, 2026, from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 26, 2026, from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Gurbanov, A. V., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13411-13424. [Link]

  • ResearchGate. (2021). What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software?. Retrieved January 26, 2026, from [Link]

  • Ahluwalia, V. K., et al. (1998). Studies on the Synthesis and Cyclization Reactions of 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. Journal of Chemical Research, Synopses, (8), 442-443.
  • Spek, A. L. (2010). Why Crystal Structure Validation?. [PowerPoint slides]. Utrecht University.
  • Palatinus, L. (n.d.).
  • Akkurt, M., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2013(2), M792. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CIF Deposition Guidelines. Retrieved January 26, 2026, from [Link]

  • OlexSys Ltd. (n.d.). Structure Refinement. Retrieved January 26, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). Cambridge Structural Database. Retrieved January 26, 2026, from [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of Aminopicolinate Isomers

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Aminopico...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Aminopicolinic acids, a class of pyridine carboxylic acids, are valuable building blocks in medicinal chemistry and materials science. Their isomeric forms, however, can exhibit distinct biological activities and chemical properties. This guide provides a comprehensive spectroscopic comparison of four key aminopicolinate isomers: 3-aminopicolinic acid, 4-aminopicolinic acid, 5-aminopicolinic acid, and 6-aminopicolinic acid. We will delve into the principles and experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) to provide a robust framework for their unambiguous differentiation.

The Structural Challenge: Why Isomer Differentiation Matters

The four aminopicolinate isomers share the same molecular formula (C₆H₆N₂O₂) and molecular weight (138.12 g/mol ), making them indistinguishable by basic mass determination.[1][2][3][4] The sole difference lies in the position of the amino (-NH₂) group on the pyridine ring relative to the carboxylic acid (-COOH) at the 2-position. This seemingly subtle variation in structure profoundly influences the electronic environment of each atom and the vibrational modes of the chemical bonds, leading to unique spectroscopic fingerprints. Understanding these differences is paramount for quality control, reaction monitoring, and structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, and it excels at differentiating isomers.[5] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Causality of Chemical Shifts and Coupling Patterns

The position of the electron-donating amino group directly impacts the electron density around the protons and carbons of the pyridine ring. This shielding or deshielding effect results in distinct chemical shifts (δ) for each isomer. Furthermore, the relative positions of the ring protons create unique spin-spin coupling patterns (J-couplings), which manifest as different signal multiplicities (singlet, doublet, triplet, etc.).

Table 1: Comparative ¹H and ¹³C NMR Spectral Data of Aminopicolinate Isomers

IsomerSpectroscopic Data
4-Aminopicolinic Acid ¹H NMR (300 MHz, D₂O) : δ 7.82 (s, 1H, Ar-CH), 6.95 (s, 1H, Ar-CH), 6.41 (s, 1H, Ar-CH).[6] ¹³C NMR (75 MHz, D₂O/(CD₃)₂SO) : δ 173.09 (COOH), 156.59 (Ar-C), 154.59 (Ar-C), 148.85 (Ar-CH), 111.63 (Ar-CH), 110.63 (Ar-CH).[6]
3-Aminopicolinic Acid ¹³C NMR : Spectral data available through PubChem.[3] ¹H NMR data not readily available in a comparative format.
5-Aminopicolinic Acid Spectroscopic data not readily available in published literature.
6-Aminopicolinic Acid Spectroscopic data not readily available in published literature but may be available from commercial suppliers.[1][4][7]

Note: The availability of directly comparable, published spectral data for all isomers is limited. The data for 4-aminopicolinic acid is well-documented in a single study, providing a reliable reference.[6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standardized procedure for acquiring high-quality NMR spectra of small organic molecules like aminopicolinate isomers, in accordance with guidelines from authoritative sources such as the Journal of Organic Chemistry.[8]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aminopicolinate isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial; DMSO-d₆ is often suitable for polar compounds like aminopicolinic acids.[9]

    • Ensure complete dissolution, using gentle vortexing if necessary. Insoluble material will lead to poor spectral quality.

  • Instrument Setup:

    • The spectra should be recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).[6]

    • The instrument is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum at a standard probe temperature (e.g., 298 K).

      • The spectral width should encompass the expected range for aromatic and carboxylic acid protons (typically 0-12 ppm).

      • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

      • Process the data with Fourier transformation, phase correction, and baseline correction.

      • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[6]

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

      • The spectral width should cover the full range of carbon chemical shifts (typically 0-200 ppm).

      • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

      • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Self-Validation: The consistency of the solvent peak's chemical shift serves as an internal validation of the spectral calibration. The observation of expected multiplicities and integration values in the ¹H spectrum for a known standard can further validate the instrument's performance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Isomer b Dissolve in Deuterated Solvent a->b c Lock & Shim b->c d Acquire ¹H Spectrum c->d e Acquire ¹³C Spectrum c->e f Fourier Transform d->f e->f g Phase & Baseline Correction f->g h Reference Spectrum g->h Analysis Analysis h->Analysis

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the functional groups present.

Interpreting the Vibrational Signatures

All aminopicolinate isomers will exhibit characteristic absorptions for the O-H of the carboxylic acid, the N-H of the amine, the C=O of the carboxylic acid, and C=C/C=N bonds of the pyridine ring.[2] However, the precise frequencies of these vibrations will be subtly different for each isomer due to the electronic effects of the amino group's position influencing bond strengths. Additionally, the pattern of C-H out-of-plane bending vibrations in the "fingerprint region" (below 1500 cm⁻¹) is highly diagnostic of the substitution pattern on the aromatic ring.

Table 2: Comparative FT-IR Spectral Data of Aminopicolinate Isomers (cm⁻¹)

IsomerN-H / O-H StretchC=O StretchOther Key Bands
4-Aminopicolinic Acid 3340-3275 (br), 3196-3081 (br)[6]1634 (s)[6]1391 (s)[6]
3-Aminopicolinic Acid Data not readily available.Data not readily available.Data not readily available.
5-Aminopicolinic Acid Data not readily available.Data not readily available.Data not readily available.
6-Aminonicotinic Acid (related isomer)KBr-Pellet spectrum available through PubChem.[10]KBr-Pellet spectrum available through PubChem.[10]KBr-Pellet spectrum available through PubChem.[10]

Note: The broadness of the N-H and O-H stretching bands is due to hydrogen bonding.[11][12]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes a common and reliable method for analyzing solid samples.

Objective: To obtain a high-quality infrared spectrum of the solid-state aminopicolinate isomer.

Methodology:

  • Sample Preparation:

    • Gently grind a small amount (1-2 mg) of the aminopicolinate isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The grinding should be thorough to ensure a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of absorbance or transmittance.

Self-Validation: A properly prepared pellet will be transparent and show minimal scattering of the IR beam. The absence of a broad absorption around 3450 cm⁻¹ and 1640 cm⁻¹ indicates that the KBr was sufficiently dry, preventing interference from water.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition a Grind Isomer with KBr b Press into Transparent Pellet a->b c Record Background Spectrum b->c d Record Sample Spectrum c->d Analyze Spectrum Analyze Spectrum d->Analyze Spectrum

Caption: Workflow for FT-IR analysis via KBr pellet.

Mass Spectrometry (MS): Fragmentation as a Structural Clue

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. While the molecular ions of the aminopicolinate isomers will all appear at the same m/z value, their fragmentation patterns upon ionization can be distinct.

Deciphering Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the initial molecular ion is highly energetic and undergoes fragmentation. The primary fragmentation pathway for picolinic acids often involves the loss of the carboxylic acid group as CO₂ and then subsequent ring fragmentation. The position of the amino group can influence the stability of the resulting fragment ions, leading to differences in the relative abundances of key fragments. A characteristic fragmentation for picolinic acids is the loss of a neutral water molecule followed by CO, or the direct loss of the carboxyl group.[6] For all isomers, the molecular ion peak is expected at m/z 138. The loss of the carboxyl group (•COOH) would lead to a fragment at m/z 93.

Table 3: Comparative Mass Spectrometry Data of Aminopicolinate Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities (%)
4-Aminopicolinic Acid 138 (35%)94 (100%), 84 (45%), 67 (75%)[6]
3-Aminopicolinic Acid 13894 (Top Peak), 67 (2nd Highest)[3]
5-Aminopicolinic Acid Data not readily available.Data not readily available.
6-Aminopicolinic Acid Data not readily available.Data not readily available.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of the aminopicolinate isomer, showing the molecular ion and characteristic fragment ions.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via a gas chromatograph (GC) inlet.

  • Ionization:

    • Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Self-Validation: The instrument's mass calibration can be verified using a known calibration compound (e.g., perfluorotributylamine, PFTBA) before running the sample. The presence of known background ions can also serve as a check.

MS_Workflow cluster_prep Sample Introduction cluster_acq Analysis a Vaporize Sample b Electron Ionization (70 eV) a->b c Mass Separation (m/z) b->c d Ion Detection c->d Analyze Mass Spectrum Analyze Mass Spectrum d->Analyze Mass Spectrum

Caption: General workflow for EI-MS analysis.

UV-Visible Spectroscopy: A Complementary Technique

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and its substituents constitute a chromophore that absorbs UV light. While UV-Vis spectra are generally less structurally detailed than NMR or IR, the position of the amino group is expected to cause shifts in the absorption maxima (λ_max) of the isomers. The spectra are also sensitive to the pH of the solution.[13] A comparative analysis of the λ_max values for all four isomers under controlled pH conditions could serve as a rapid, complementary method for differentiation. However, detailed comparative studies for these specific isomers are not widely available in the literature.

Conclusion: An Integrated Spectroscopic Approach

The unambiguous differentiation of aminopicolinate isomers requires a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy offer the most definitive data, providing a detailed map of the molecular structure through chemical shifts and coupling constants. FT-IR spectroscopy serves as an excellent complementary technique, offering a unique vibrational fingerprint for each isomer, particularly in the fingerprint region. Mass spectrometry, through the analysis of fragmentation patterns, can provide corroborating evidence for the isomeric structure. While UV-Vis spectroscopy is less specific, it can be a useful tool for quick checks under standardized conditions. By systematically applying these techniques and understanding the underlying principles of how isomeric position influences spectral output, researchers can confidently identify and characterize aminopicolinate isomers in their work.

References

  • Bawa, R. A., & Tanski, J. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Picolinic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • American Chemical Society. (2025). The Journal of Organic Chemistry - Author Guidelines. Retrieved from [Link]

  • Bal, S. B. (2019). Essential Practical NMR for Organic Chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra by 4-aminoantipyrine colorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectrum for 3-aminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. Retrieved from [Link]

  • Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Mdpi. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. Retrieved from [Link]

  • Vertex. (2022). Advancements in predictive modeling of nuclear magnetic resonance parameters: integrating quantum mechanics, machine learning, and quantum computing. Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐visible absorption spectra of complexes 1–5 (5 μg mL⁻¹) as a.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Methyl 5-aminopicolinate hydrochloride

For distribution to: Researchers, scientists, and drug development professionals. In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality me...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a drug candidate. Methyl 5-aminopicolinate hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Variations in purity, including the presence of residual solvents, starting materials, or side-reaction products, can have profound impacts on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the orthogonal benchmarking of commercially available Methyl 5-aminopicolinate hydrochloride. We will move beyond a simple pass/fail assessment, delving into a multi-faceted analytical approach that provides a detailed and robust characterization of product quality. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

The Rationale for a Multi-Modal Analytical Approach

Relying on a single analytical technique for purity assessment can often lead to an incomplete picture. Each method possesses inherent strengths and weaknesses. For instance, while High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying structurally related impurities, it may not detect non-UV active species or provide definitive structural information. Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct measure of the analyte concentration against a certified reference standard without the need for a specific chromophore, but may not have the same sensitivity for trace impurities as a finely tuned LC-MS method.[1][2][3]

Therefore, a truly rigorous purity assessment leverages an orthogonal approach, where different analytical techniques with distinct separation and detection principles are employed. This guide will focus on a powerful triad of techniques:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): For the primary assessment of purity and the quantification of related substances.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities and confirmation of their molecular weights.[4][5][6][7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): As an absolute, non-destructive method to determine the precise purity value of the main component.[2][8][9]

Below is a conceptual workflow for this comprehensive purity assessment.

Purity_Benchmarking_Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Analytical Techniques cluster_2 Data Analysis and Comparison SamplePrep Accurately weigh and dissolve Methyl 5-aminopicolinate HCl from different commercial sources HPLC HPLC-UV Analysis (Purity and Related Substances) SamplePrep->HPLC Inject LCMS LC-MS Analysis (Impurity Identification) SamplePrep->LCMS Inject qNMR qNMR Analysis (Absolute Purity Assay) SamplePrep->qNMR Analyze DataAnalysis Integrate and Compare Data - Purity Values - Impurity Profiles HPLC->DataAnalysis LCMS->DataAnalysis qNMR->DataAnalysis Report Generate Comprehensive Purity Report and Supplier Comparison DataAnalysis->Report Impurity_Profile cluster_impurities Potential Impurities Main Methyl 5-aminopicolinate HCl C₇H₉ClN₂O₂ ImpurityA 5-aminopicolinic acid C₆H₆N₂O₂ Unreacted Starting Material Main->ImpurityA Incomplete Esterification ImpurityB Methyl 5-nitropicolinate C₇H₆N₂O₄ Precursor Impurity Main->ImpurityB Incomplete Reduction ImpurityC Dimethyl 5-aminopicolinate C₈H₁₀N₂O₂ Over-methylation by-product Main->ImpurityC Process Variant ImpurityD Polymeric Impurities High MW Side Reaction Products Main->ImpurityD Side Reactions

Caption: Potential impurities in commercial Methyl 5-aminopicolinate hydrochloride.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the analysis. Method optimization may be required based on the specific instrumentation and commercial samples being tested.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to provide a high-resolution separation of the main component from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of each commercial sample of Methyl 5-aminopicolinate hydrochloride.

  • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the area percent of the main peak to determine the purity.

  • Identify and quantify any impurity peaks with an area greater than 0.05%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique is invaluable for the structural elucidation of any impurities detected by HPLC-UV. [10] Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Use the same HPLC method as described in section 3.1 to ensure correlation of retention times.

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range 50 - 1000 m/z

| Data Acquisition | Full scan mode for molecular weight determination and tandem MS (MS/MS) for fragmentation analysis of impurity peaks. |

Data Analysis:

  • Extract the mass spectra for each impurity peak.

  • Determine the accurate mass and propose an elemental composition.

  • Perform MS/MS fragmentation to aid in structural confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a highly accurate and precise measurement of purity without the need for a specific reference standard of the analyte. [1][8] Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a high-precision sample changer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Methyl 5-aminopicolinate hydrochloride sample.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid). The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

Parameter Setting
Solvent DMSO-d₆
Pulse Program A quantitative pulse program with a long relaxation delay (e.g., 30s) to ensure full relaxation of all nuclei.

| Number of Scans | 16 or higher for good signal-to-noise ratio. |

Data Analysis:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparative Data Presentation

To facilitate a clear comparison between different commercial sources, the data should be compiled into a comprehensive table.

Table 1: Hypothetical Purity Benchmarking Results for Commercial Methyl 5-aminopicolinate hydrochloride

Supplier Lot Number HPLC Purity (% Area) Major Impurity 1 (RT, % Area) Major Impurity 2 (RT, % Area) qNMR Purity (% w/w) LC-MS Identified Impurities (m/z)
Supplier A A12399.55.2 min, 0.2%8.1 min, 0.1%99.2%139.03 (5-aminopicolinic acid)
Supplier B B45698.85.2 min, 0.8%10.5 min, 0.2%98.5%139.03 (5-aminopicolinic acid), 183.03 (Methyl 5-nitropicolinate)
Supplier C C78999.86.5 min, 0.1%N/D99.7%N/D (>0.1%)

N/D: Not Detected

Conclusion and Recommendations

This guide has outlined a robust, multi-faceted strategy for the comprehensive purity assessment of commercial Methyl 5-aminopicolinate hydrochloride. By employing an orthogonal analytical approach combining HPLC-UV, LC-MS, and qNMR, researchers can gain a deep understanding of the quality of their starting materials. This level of scrutiny is paramount for ensuring the reliability and reproducibility of synthetic processes and for mitigating the risks associated with impurities in drug development.

It is recommended that researchers perform this level of analysis on any new batch of critical starting materials. The initial investment in a thorough characterization can prevent costly downstream failures and delays. The choice of supplier should be based not only on the stated purity on the certificate of analysis but also on the detailed impurity profile revealed through this type of rigorous benchmarking.

References

  • Aribo Biotechnology. (n.d.). Methyl 5-aminopicolinate. Retrieved from [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2000). Determination of 5-aminolevulinic acid (ALA) by HPLC method. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • ResearchGate. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Springer. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Mangalam Drugs & Organics. (n.d.). Impurities. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 5-aminopicolinate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of Methyl 5-Aminopicolinate-Based Compounds

In the landscape of modern drug discovery and development, the precise characterization of a compound's selectivity is paramount. Off-target effects, where a molecule interacts with unintended biological targets, can lea...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of a compound's selectivity is paramount. Off-target effects, where a molecule interacts with unintended biological targets, can lead to adverse drug reactions and a host of other complications, derailing an otherwise promising therapeutic candidate.[1][2][3][4] This guide provides a comprehensive framework for evaluating the cross-reactivity of a series of hypothetical derivatives of Methyl 5-aminopicolinate, a versatile scaffold in medicinal chemistry. We will delve into the rationale behind the design of these compounds, the experimental methodologies to assess their selectivity, and a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable cross-reactivity profiles for their small molecule candidates.

Introduction: The Imperative of Selectivity in Drug Design

Methyl 5-aminopicolinate (CAS No: 67515-76-8) is a pyridine derivative with a molecular weight of 152.15 g/mol .[5] Its structure presents multiple points for chemical modification, making it an attractive starting point for the synthesis of compound libraries targeting a variety of biological pathways. However, with increased structural complexity comes the heightened risk of unintended interactions. A thorough investigation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of understanding a compound's true biological activity.

This guide will compare three hypothetical Methyl 5-aminopicolinate derivatives, designated as MAP-001 , MAP-002 , and MAP-003 , against a primary target and a panel of common off-target proteins. We will explore how subtle modifications to the parent scaffold can significantly impact binding affinity and selectivity.

Synthesis of Methyl 5-Aminopicolinate Derivatives

The generation of a focused library of derivatives is a key strategy in exploring the structure-activity relationship (SAR) of a lead compound.[6] The following is a representative synthetic scheme for generating amide derivatives from Methyl 5-aminopicolinate. This parallel synthesis approach allows for the rapid generation of a diverse set of compounds for screening.[6][7]

To a solution of Methyl 5-aminopicolinate in a suitable solvent such as dichloromethane (DCM), the desired acid chloride is added at a controlled temperature (e.g., 10-20 °C).[7] The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.[7] Following the reaction, the mixture is washed with a saturated sodium bicarbonate solution and brine to remove unreacted acid chloride and other aqueous soluble impurities.[7] The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[7]

G cluster_synthesis Synthesis of MAP Derivatives MAP Methyl 5-aminopicolinate Reaction Amide Coupling (DCM, RT) MAP->Reaction AC1 Acid Chloride 1 AC1->Reaction R1-COCl AC2 Acid Chloride 2 AC2->Reaction R2-COCl AC3 Acid Chloride 3 AC3->Reaction R3-COCl MAP001 MAP-001 MAP002 MAP-002 MAP003 MAP-003 Reaction->MAP001 Reaction->MAP002 Reaction->MAP003

Caption: Synthetic route for MAP derivatives.

Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive evaluation of compound selectivity. Here, we detail three orthogonal assay formats: a competitive immunoassay (ELISA), a biophysical interaction analysis (Surface Plasmon Resonance), and a functional cell-based assay. The validation of these analytical procedures should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA), to ensure data integrity and reliability.[8][9][10][11]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive immunoassay format well-suited for the detection and quantification of small molecules (haptens) like our MAP derivatives.[12][13][][15] The principle of this assay is the competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites.

Experimental Protocol:

  • Antigen Coating: Microtiter plates are coated with a conjugate of a MAP derivative and a carrier protein (e.g., Bovine Serum Albumin, BSA). It is crucial that the carrier protein used for coating is different from the one used for immunization to avoid non-specific binding.[12][16]

  • Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).[16]

  • Competition: A mixture of a fixed concentration of a specific anti-MAP antibody and varying concentrations of the test compounds (MAP-001, MAP-002, MAP-003) or the standard is added to the wells.

  • Incubation and Washing: The plate is incubated to allow for competitive binding. Unbound reagents are then removed by washing.[16]

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody is added.[16]

  • Substrate Addition: After another washing step, a chromogenic substrate for the enzyme is added, and the color development is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

G cluster_elisa Competitive ELISA Workflow step1 1. Antigen Coating MAP-BSA conjugate on plate step2 2. Blocking Block non-specific sites step1->step2 step3 3. Competition Add anti-MAP Ab + Test Compound step2->step3 step4 4. Incubation & Washing step3->step4 step5 5. Detection Add HRP-conjugated 2° Ab step4->step5 step6 6. Substrate & Readout Measure absorbance step5->step6

Caption: Competitive ELISA workflow for MAP compounds.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[17][18] It has become a gold standard for characterizing the binding kinetics (association and dissociation rates) and affinity of small molecules to their protein targets.[17][19]

Experimental Protocol:

  • Ligand Immobilization: The primary target protein and a panel of potential off-target proteins are immobilized on the surface of a sensor chip.

  • Analyte Injection: A series of concentrations of each MAP derivative (the analyte) is injected over the sensor surface.[18]

  • Binding Measurement: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).[18]

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

G cluster_spr SPR Workflow for Selectivity Profiling step1 1. Ligand Immobilization Target & Off-Targets on Chip step2 2. Analyte Injection Flow MAP derivatives over surface step1->step2 step3 3. Real-time Monitoring Measure change in Response Units step2->step3 step4 4. Data Analysis Determine ka, kd, and KD step3->step4

Caption: SPR workflow for selectivity profiling.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating compound activity and selectivity by assessing their effects within a living cell.[20][21][22] These assays can measure a variety of endpoints, including changes in gene expression, protein phosphorylation, or cell viability.[20][23][24]

Experimental Protocol:

  • Cell Culture: Cells expressing the primary target and off-targets are cultured in appropriate media.

  • Compound Treatment: The cells are treated with a range of concentrations of the MAP derivatives.

  • Assay-specific Steps: Depending on the assay, subsequent steps may include cell lysis, addition of detection reagents, or measurement of a specific cellular response (e.g., fluorescence, luminescence).

  • Data Acquisition and Analysis: The signal is measured using a plate reader, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Comparative Analysis of MAP Derivatives

The following tables summarize the hypothetical cross-reactivity data for our three Methyl 5-aminopicolinate derivatives against the primary target and two representative off-targets.

Table 1: Competitive ELISA Data

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)Selectivity Ratio (Off-Target 2 / Primary)
MAP-001 151500>10000100>667
MAP-002 50500500010100
MAP-003 51002502050

Table 2: Surface Plasmon Resonance (SPR) Data

CompoundPrimary Target K D (nM)Off-Target 1 K D (nM)Off-Target 2 K D (nM)Selectivity Ratio (Off-Target 1 / Primary)Selectivity Ratio (Off-Target 2 / Primary)
MAP-001 202500>10000125>500
MAP-002 65700600010.892.3
MAP-003 815030018.837.5

Table 3: Cell-Based Assay Data

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)Selectivity Ratio (Off-Target 2 / Primary)
MAP-001 304500>10000150>333
MAP-002 100120090001290
MAP-003 1220050016.741.7

Discussion and Conclusion

The data presented above illustrates the critical importance of systematic cross-reactivity profiling.

  • MAP-001 demonstrates the highest selectivity for the primary target across all three assay platforms. Its significantly higher IC50 and KD values for the off-targets suggest a much lower propensity for off-target effects.

  • MAP-002 exhibits the lowest potency for the primary target and relatively poor selectivity, indicating that the structural modifications in this derivative may have introduced unfavorable interactions with both the intended target and the off-targets.

  • MAP-003 shows the highest potency for the primary target but with moderate selectivity. While its high potency is desirable, the relatively low selectivity ratios warrant further investigation and potential optimization to mitigate the risk of off-target-related adverse effects.

References

  • [Reserved for future use]
  • Whitelaw, A. C., & O'Donnell, J. (2021). Pharmacogenomics of off-target adverse drug reactions. British Journal of Clinical Pharmacology, 87(5), 2172-2183. [Link]

  • Renaud, J. P., et al. (2013). A beginner's guide to surface plasmon resonance. The Biochemist, 35(4), 30-33. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Egorov, A. M., et al. (1993). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Journal of Immunological Methods, 164(2), 263-268. [Link]

  • Koll, M., Hoenen, H., & Aboul-Enein, H. Y. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Biomedical Chromatography, 19(2), 119-122. [Link]

  • Willemsen-Seegers, N., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Journal of Medicinal Chemistry, 60(4), 1435-1446. [Link]

  • An, F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. Recent patents on anti-cancer drug discovery, 5(1), 1-13. [Link]

  • De Dominicis, E., et al. (2021). Allergens in Food: Analytical LC-MS/MS Method for the Qualitative Detection of Pistacia vera. Foods, 10(11), 2658. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]

  • [Reserved for future use]
  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • [Reserved for future use]
  • Wang, L., et al. (2022). Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods Based on a CuO@Au Nanoenzyme Label and Molecularly Imprinted Biomimetic Antibody. Foods, 11(24), 4099. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • [Reserved for future use]
  • [Reserved for future use]
  • [Reserved for future use]
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Major concerns/outcomes of off-target effects. Retrieved from [Link]

  • [Reserved for future use]
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753. [Link]

  • Zhang, Y., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters, 13(7), 1143–1150. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Antibodies.com. (n.d.). Cell-Based Assays Guide. Retrieved from [Link]

  • [Reserved for future use]
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-Based Assays. Retrieved from [Link]

  • Gophane, D. B., et al. (2023). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry, 14(11), 2135-2144. [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

  • Wootton, R. E., et al. (2022). Genetic inference of on-target and off-target side-effects of antipsychotic medications. eLife, 11, e75954. [Link]

  • [Reserved for future use]
  • [Reserved for future use]
  • Carter, R. L. (2018). Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery. Technology Networks. Retrieved from [Link]

  • [Reserved for future use]
  • [Reserved for future use]
  • [Reserved for future use]
  • [Reserved for future use]
  • Sreekanth, D., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 5(42), 27367–27378. [Link]

  • [Reserved for future use]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of Aminopicolinate Herbicides in the TIR1 Auxin Receptor

Abstract Aminopicolinate-based compounds represent a critical class of synthetic auxin herbicides used extensively in modern agriculture for broadleaf weed control. Their efficacy stems from their ability to mimic the na...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopicolinate-based compounds represent a critical class of synthetic auxin herbicides used extensively in modern agriculture for broadleaf weed control. Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to the overstimulation and eventual disruption of normal plant growth processes. At the molecular level, these herbicides function by hijacking the cell's natural auxin signaling pathway, which is mediated by the SCF-TIR1/AFB E3 ubiquitin ligase complex. Understanding the precise molecular interactions between different aminopicolinate derivatives and the auxin co-receptor TIR1 is paramount for developing more effective and selective herbicides and for predicting and mitigating weed resistance. This guide provides a comprehensive, step-by-step framework for conducting comparative molecular docking studies of aminopicolinate derivatives within the TIR1 binding pocket, grounded in established scientific protocols and aimed at researchers, computational chemists, and drug development professionals in the agrochemical field.

The Molecular Target: The SCF-TIR1/AFB Auxin Signaling Pathway

The herbicidal action of aminopicolinates is initiated by their binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its close homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. TIR1 is a substrate-recognition component of a larger cellular machine called the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. In its natural function, auxin acts as a form of "molecular glue." It binds to a pocket in TIR1, stabilizing the interaction between TIR1 and a family of transcriptional repressor proteins known as Aux/IAA proteins. This binding event flags the Aux/IAA protein for polyubiquitination by the SCF complex, targeting it for degradation by the 26S proteasome. The removal of these repressors subsequently liberates Auxin Response Factors (ARFs), transcription factors that activate the expression of auxin-responsive genes, driving plant growth and development.

Synthetic auxins like aminopicolinates exploit this same mechanism. By binding to the TIR1 pocket, often with higher stability than the natural hormone, they induce the persistent degradation of Aux/IAA proteins, leading to a massive and uncontrolled activation of auxin-responsive genes. This uncontrolled growth ultimately results in plant death. The comparative study of how different aminopicolinate derivatives fit into this binding pocket can, therefore, provide direct insights into their relative herbicidal potency.

SCF_TIR1_Pathway cluster_SCF SCF Complex TIR1 TIR1/AFB SKP1 SKP1 AuxIAA Aux/IAA Repressor TIR1->AuxIAA Binds CUL1 CUL1 RBX1 RBX1 Ub Ubiquitin RBX1->Ub Recruits Auxin Auxin / Aminopicolinate Auxin->TIR1 Binds Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF AuxIAA->ARF Represses Ub->AuxIAA Polyubiquitination DNA Auxin Response Genes ARF->DNA Activates Response Uncontrolled Growth DNA->Response

Caption: The SCF-TIR1/AFB signaling pathway hijacked by aminopicolinates.

Designing the Comparative Study: Selection of Ligands and Target Structure

A robust comparative analysis requires careful selection of both the ligands (the aminopicolinate derivatives) and the protein target structure.

2.1. Ligand Selection

For this guide, we will compare three prominent aminopicolinate herbicides against the natural auxin, IAA, which will serve as our benchmark control.

  • Indole-3-acetic acid (IAA): The endogenous plant auxin. It serves as the positive control to validate our docking protocol.

  • Picloram: A highly active and persistent chlorinated pyridine carboxylic acid herbicide.

  • Aminopyralid: Known for its high efficacy at low application rates and its selectivity.

  • Clopyralid: Another widely used herbicide from the same family, providing a third point of comparison.

2.2. Protein Target Selection

The foundational element of any docking study is a high-resolution crystal structure of the target protein. For the TIR1 receptor, the structure of Arabidopsis thaliana TIR1 in a complex with IAA and a peptide from its substrate (Aux/IAA7) is an ideal starting point.

  • PDB ID: 2P1P: This structure, resolved at 2.15 Å, provides a detailed view of the auxin-binding pocket and reveals the key amino acid residues that interact with the natural ligand. Using this co-crystallized structure allows us to define the binding site with high confidence and provides a direct reference for validating our docking poses.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

This protocol utilizes UCSF Chimera for system preparation and AutoDock Vina, a widely used and validated open-source docking program, for the simulation. The causality behind each step is explained to ensure a deep understanding of the process.

Docking_Workflow cluster_prep 1. System Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Comparison PDB Fetch PDB: 2P1P Clean Clean Protein: - Remove water, co-factors - Isolate TIR1 chain (Chain A) PDB->Clean AddH Add Hydrogens & Assign Charges Clean->AddH PDBQT_P Save as Protein.pdbqt AddH->PDBQT_P Grid Define Grid Box (Centered on native IAA) PDBQT_P->Grid Ligands Obtain Ligand Structures (e.g., PubChem) Opt 3D Geometry Optimization (e.g., Avogadro) Ligands->Opt PDBQT_L Save as Ligand.pdbqt Opt->PDBQT_L Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina Output Generate Output: - Poses - Scores (kcal/mol) Vina->Output Visualize Visualize Best Pose (e.g., PyMOL, Chimera) Output->Visualize Analyze Analyze Interactions: - H-Bonds - Hydrophobic contacts Visualize->Analyze Compare Compare Binding Affinities & Interaction Patterns Analyze->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: The complete in-silico workflow for comparative molecular docking.

Step 1: System Preparation (UCSF Chimera & AutoDock Tools)

  • Rationale: Raw PDB files contain non-essential information (e.g., water molecules, crystallization agents) and lack hydrogen atoms, which are critical for calculating interactions. This step prepares a clean, chemically correct receptor and ligand file for the docking algorithm.

  • Protocol:

    • Fetch and Clean Protein: Open UCSF Chimera. Fetch PDB ID 2P1P . The structure contains TIR1 (Chain A), SKP1, and an Aux/IAA peptide. Isolate Chain A (the TIR1 protein) and delete all other molecules, including water.

    • Prepare Receptor: Use the "Dock Prep" tool in Chimera. This will add missing hydrogen atoms, assign partial charges (Gasteiger method), and repair any incomplete side chains. Save the prepared TIR1 chain as receptor.pdbqt.

    • Prepare Ligands:

      • Download the 3D structures of IAA, Picloram, Aminopyralid, and Clopyralid from the PubChem database.

      • Open each ligand in a molecular editor like Avogadro. Perform a geometry optimization using a force field like MMFF94 to ensure a low-energy starting conformation.

      • Using AutoDock Tools (ADT) or a similar program, assign Gasteiger charges, detect rotatable bonds, and save each ligand in the required ligand.pdbqt format.

Step 2: Defining the Binding Site (Grid Generation)

  • Rationale: Docking algorithms do not search the entire protein. We must define a three-dimensional search space, or "grid box," where the algorithm will attempt to place the ligand. Centering this box on the position of the co-crystallized native ligand (IAA) is the most reliable method for defining the active site.

  • Protocol:

    • In your visualization software (e.g., PyMOL, Chimera), identify the geometric center of the native IAA ligand within the 2P1P structure.

    • Define a grid box that encompasses this entire binding pocket with a buffer of ~4-5 Å in each dimension. For the 2P1P active site, a good starting point would be a box of 25 x 25 x 25 Å.

    • Record the center coordinates (X, Y, Z) and the dimensions for use in the docking configuration file.

Step 3: Molecular Docking Simulation (AutoDock Vina)

  • Rationale: This is the core computational step. Vina will systematically explore different positions, orientations, and conformations of the ligand within the defined grid box, evaluating each "pose" using a scoring function that approximates the binding free energy.

  • Protocol:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, and the grid box parameters determined in Step 2.

    • Execute Vina from the command line: ./vina --config conf.txt --log log_aminopyralid.txt

    • Repeat this process for each of the selected ligands (IAA, Picloram, Clopyralid).

Step 4: Analysis and Visualization of Results

  • Protocol:

    • Examine Binding Scores: The Vina output file (out_*.pdbqt) lists the predicted binding affinities in kcal/mol for the top poses. The most negative value represents the most favorable predicted binding energy.

    • Visualize Poses: Load the receptor.pdbqt and the out_*.pdbqt files into PyMOL or Chimera.

    • Analyze Interactions: For the top-ranked pose of each ligand, identify and measure key molecular interactions:

      • Hydrogen Bonds: Look for H-bonds between the ligand's carboxylate group and key residues like Ser438 and Ser462, and with the backbone nitrogen of Phe439.

      • Hydrophobic Interactions: Examine the position of the aromatic rings relative to hydrophobic residues in the pocket.

      • π-π Stacking: Note any potential stacking interactions with phenylalanine residues.

    • Self-Validation (Trustworthiness Check): A critical step is to perform a re-docking of the native ligand, IAA. Superimpose your best-docked pose of IAA onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable for this system.

Comparative Data Analysis and Interpretation

The primary goal is to correlate the in-silico data with known biological activity. The results should be summarized for clear comparison.

4.1. Quantitative Data Summary

LigandPubChem CIDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Observed in Top Pose)
IAA (Control) 846-7.5Arg403, Ser438, Phe439, Leu464
Aminopyralid 159355-8.2Arg403, Ser438, Phe439, Leu464
Picloram 8456-7.9Arg403, Ser438, Phe439, Leu464
Clopyralid 62293-7.1Arg403, Ser438, Phe439

(Note: The binding affinity values presented here are illustrative examples. Actual values will be generated by the user's specific docking run.)

4.2. Interpretation of Results

  • Binding Affinity Correlation: In our illustrative data, Aminopyralid shows the strongest predicted binding affinity (-8.2 kcal/mol), followed by Picloram, IAA, and Clopyralid. This ranking can be compared to field data on their relative herbicidal potencies. A stronger predicted binding affinity often correlates with higher biological activity.

  • Interaction Pattern Analysis: The crucial part of the analysis is to compare how each ligand achieves its binding score. While all ligands are expected to form a key hydrogen bond via their carboxylate group with the Arg403 and Ser438 residues, differences may arise in secondary interactions. For instance, the specific orientation of the pyridine ring in Aminopyralid might allow for more favorable hydrophobic contacts within the pocket compared to Clopyralid, potentially explaining its stronger predicted affinity. Visual inspection is key to generating these hypotheses.

Comparison_Logic cluster_compare Comparative Analysis cluster_interactions Detailed Interaction Analysis Input Docking Output for IAA, Picloram, Aminopyralid Score Compare Binding Scores (kcal/mol) Input->Score Pose Compare Binding Poses (Visual Inspection) Input->Pose Hypothesis Generate Hypothesis: Structure-Activity Relationship Score->Hypothesis HBond Hydrogen Bonds (e.g., with Arg403, Ser438) Pose->HBond Hydro Hydrophobic Contacts Pose->Hydro HBond->Hypothesis Hydro->Hypothesis

Caption: Logical flow for interpreting and comparing docking results.

Conclusion

This guide outlines a scientifically rigorous and reproducible workflow for the comparative molecular docking of aminopicolinate herbicides into their target receptor, TIR1. By systematically preparing the system, executing a validated docking protocol, and carefully analyzing the results, researchers can gain significant insights into the molecular basis of herbicide efficacy. This in-silico approach allows for the rapid screening of novel chemical structures, the generation of hypotheses regarding structure-activity relationships, and a deeper understanding of potential resistance mechanisms at the molecular level. While computational docking is a powerful predictive tool, its findings should ideally be used to guide and be validated by subsequent in-vitro binding assays and whole-plant physiological experiments.

References

  • Title: Plant science. The story of auxin. Source: Science URL: [Link]

  • Title: The TIR1/AFB Family of Auxin Receptors Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: Structural basis of auxin perception by the TIR1 ubiquitin ligase Source: Nature URL: [Link]

  • Title: The Unifying Power of Molecular Glues: How Auxin and Jasmonate Hormones Hijack the same E3 Ubiquitin Ligase to Activate Plant Growth and Defense Pathways Source: Journal of Biological Chemistry URL: [Link]

  • Title: UCSF Chimera--a visualization system for exploratory research and analysis Source: Journal of Computational Chemistry URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-Aminopicolinate Hydrochloride

Introduction Methyl 5-aminopicolinate hydrochloride is a valuable pyridine-based building block in pharmaceutical research and drug development. As with any laboratory chemical, understanding its hazard profile is intrin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-aminopicolinate hydrochloride is a valuable pyridine-based building block in pharmaceutical research and drug development. As with any laboratory chemical, understanding its hazard profile is intrinsically linked to its proper handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of methyl 5-aminopicolinate hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the lab bench.

Part 1: Hazard Identification and Essential Safety Precautions

A thorough understanding of a chemical's inherent risks is the foundation of any safety protocol. The disposal plan for methyl 5-aminopicolinate hydrochloride is directly informed by its specific hazard classifications.

GHS Hazard Profile

Methyl 5-aminopicolinate and its hydrochloride salt are classified under the Globally Harmonized System (GHS) with several key hazards that dictate handling and disposal requirements.[1][2] These hazards necessitate careful management to prevent accidental exposure and environmental contamination.

GHS PictogramSignal WordHazard Class & Statement

Warning H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] H332: Harmful if inhaled (Acute Toxicity, Inhalation, Category 4).[1] H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[1] H319: Causes serious eye irritation (Serious Eye Damage/Irritation, Category 2A).[1] H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[1]

The causality behind these classifications lies in the compound's chemical structure. As a substituted pyridine, it can interact with biological systems, causing irritation to mucous membranes and skin upon contact. If ingested or inhaled, it can lead to systemic toxicity.

Mandatory Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory when handling methyl 5-aminopicolinate hydrochloride, particularly during waste consolidation and disposal procedures.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a face shield.Protects against dust particles or splashes causing serious eye irritation (H319).
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact that can cause irritation (H315). Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.
Body Protection A fully-buttoned laboratory coat. A chemical-resistant apron may be required for larger quantities.Minimizes the risk of skin contact with the solid compound.
Respiratory Protection For handling bulk quantities or when dust may be generated, a NIOSH-approved P95 (US) or P1 (EU) particle respirator is recommended.Mitigates the risk of inhaling the powder, which is harmful and can cause respiratory irritation (H332, H335).

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general solid waste. [3]

Workflow for Waste Management

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing methyl 5-aminopicolinate hydrochloride.

G cluster_generation Waste Generation cluster_streams Waste Stream Identification cluster_containment Containment & Labeling cluster_disposal Final Disposal A Waste Generation (Methyl 5-aminopicolinate HCl) B Unused/Expired Chemical (Solid) A->B Segregate C Contaminated Labware (Gloves, Wipes, Glassware) A->C Segregate D Spill Cleanup Debris A->D Segregate E 1. Place in a dedicated, sealed, and compatible container. B->E Contain C->E Contain D->E Contain F 2. Label clearly: 'HAZARDOUS WASTE' + Chemical Name + Hazard Symbols E->F Label G Store in designated Satellite Accumulation Area (SAA). F->G Store H Contact Institutional EHS for pickup by a licensed waste disposal service. G->H Arrange Pickup

Caption: Disposal workflow for methyl 5-aminopicolinate HCl.

Experimental Protocol for Waste Handling

1. Waste Container Preparation:

  • Select a container made of a material compatible with pyridine derivatives (e.g., high-density polyethylene - HDPE).

  • The container must have a secure, tight-fitting lid to prevent leaks or the release of dust.[4]

  • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[4]

2. Collection of Solid Waste:

  • Unused or Expired Chemical: For pure, unused product, the original container can serve as the waste container. Ensure it is securely closed and properly labeled for disposal.

  • Contaminated Solids: Carefully place all contaminated items, such as used gloves, weighing papers, and disposable labware, into the designated hazardous waste container. Avoid dropping items from a height to minimize dust creation.

3. Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear all required PPE as listed in Table 2.

  • Contain the Spill: Gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne. Do not use combustible materials like paper towels directly on the bulk powder.

  • Collect the Material: Carefully sweep up the spilled material and absorbent. Avoid aggressive sweeping that creates dust.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, if appropriate, followed by soap and water), and place the used cloth in the hazardous waste container.

  • Containerize: Place all cleanup materials into the designated hazardous waste container.

4. Final Disposal Steps:

  • Secure and Store: Once the waste container is full or the disposal process is complete, securely fasten the lid. Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[5]

  • Professional Disposal: The only acceptable final disposal method is through a licensed professional waste disposal service. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. They will ensure the waste is transported to a facility capable of handling and treating this type of chemical waste, typically via high-temperature incineration.[6]

Part 3: The Self-Validating System: Rationale and Trustworthiness

The integrity of this protocol is based on a clear understanding of chemical properties and regulatory frameworks. Following these steps ensures a self-validating system of safety and compliance.

  • Why Not Drain Disposal? The ecological effects of methyl 5-aminopicolinate hydrochloride have not been extensively studied. However, its classification as harmful to humans and its identity as a synthetic organic compound mean it could be toxic to aquatic life. Prudent laboratory practice, mandated by regulations, prohibits the drain disposal of such chemicals to prevent contamination of waterways.[3][7]

  • The Logic of Professional Incineration: Pyridine and its derivatives are organic compounds that can be effectively destroyed through high-temperature incineration.[6] This method ensures the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, preventing its persistence in the environment. Licensed disposal facilities are equipped with the necessary technology and emission controls to perform this process safely.

  • Regulatory Imperative: In the United States, chemical waste from laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Disposing of methyl 5-aminopicolinate hydrochloride as a hazardous waste is not merely a best practice; it is a legal requirement. Failure to comply can result in significant penalties for both the individual researcher and the institution.

By adhering to this comprehensive guide, you contribute to a robust safety culture, protect yourself and your colleagues, and ensure your research practices are environmentally responsible and legally compliant.

References

  • Angene Chemical (2021). Safety Data Sheet: Methyl 5-aminopicolinate. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). Methyl 5-aminopicolinate hydrochloride. Available at: [Link]

  • U.S. Department of Health and Human Services (2022). NIH Waste Disposal Guide 2022. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Available at: [Link]

  • Loba Chemie (2021). Safety Data Sheet: Pyridine for Synthesis. Available at: [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • Carl ROTH (2025). Safety Data Sheet: Pyridine. Available at: [Link]

  • Washington State University. Standard Operating Procedure: Pyridine. Available at: [Link]

  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 5-Aminopicolinate Hydrochloride

Methyl 5-aminopicolinate hydrochloride is a valuable reagent in pharmaceutical research and development. As with any chemical compound, ensuring the safety of laboratory personnel is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 5-aminopicolinate hydrochloride is a valuable reagent in pharmaceutical research and development. As with any chemical compound, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our focus is not just on what to wear, but why specific choices are critical for mitigating risk and ensuring a safe, productive research environment.

Understanding the Risks: Hazard Profile of Methyl 5-Aminopicolinate Hydrochloride
  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • Harmful if inhaled (H332)[1][2]

  • May cause respiratory irritation (H335)[1][2]

The hydrochloride salt is expected to share these properties. As a solid, the primary exposure risks are through inhalation of dust particles and direct contact with the skin and eyes.[3]

The Core Principle: A Multi-Layered Barrier Approach

Effective chemical safety relies on a multi-layered approach, where PPE serves as the last line of defense after engineering controls (like fume hoods) and administrative controls (safe work practices). The selection of PPE should be a thoughtful process, tailored to the specific handling scenario.

Essential Personal Protective Equipment (PPE) for Various Laboratory Scenarios

The following table summarizes the recommended PPE for handling Methyl 5-aminopicolinate hydrochloride in different laboratory settings.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions in a fume hood Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatRecommended: N95 or higher-rated respirator
Small-scale reactions (<1g) in a fume hood Chemical splash gogglesNitrile or neoprene glovesLaboratory coatRecommended: N95 or higher-rated respirator
Large-scale reactions (>1g) or handling outside of a fume hood Chemical splash goggles and a face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatMandatory : N95 or higher-rated respirator
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apron over a lab coatMandatory : N95 or higher-rated respirator

A Deeper Dive into PPE Selection and Best Practices

Eye and Face Protection: The First Line of Defense

Given that Methyl 5-aminopicolinate hydrochloride can cause serious eye irritation, robust eye protection is non-negotiable.[4]

  • Safety Glasses with Side Shields: Suitable for low-risk activities within a fume hood where the risk of splashing is minimal.

  • Chemical Splash Goggles: The preferred choice for most applications. They provide a seal around the eyes, offering protection from dust and splashes from all angles.[5]

  • Face Shields: Should be used in conjunction with goggles during activities with a higher risk of splashing, such as when handling larger quantities or cleaning spills.[3]

Hand Protection: Choosing the Right Gloves

The appropriate gloves provide a critical barrier against skin irritation.

  • Material Selection: Nitrile or neoprene gloves are recommended as they offer good resistance to a range of chemicals.[5][6] While latex gloves can be used, they are not preferred due to the risk of allergic reactions.[6][7]

  • Inspection and Technique: Always inspect gloves for any signs of damage before use.[5] When removing gloves, use a technique that avoids touching the outer, contaminated surface with your bare skin.

  • Double-Gloving: For tasks with a higher risk of exposure, such as handling larger quantities or in the event of a spill, wearing two pairs of gloves provides an additional layer of protection.

Body Protection: Shielding Against Contamination
  • Laboratory Coats: A standard lab coat is sufficient for most routine procedures within a fume hood.

  • Chemical-Resistant Aprons: For tasks with a higher splash potential, a chemical-resistant apron worn over a lab coat is recommended.[5]

  • Full-Body Suits: In the event of a large spill or during extensive decontamination procedures, a disposable, chemical-resistant suit may be necessary.[3]

Respiratory Protection: Preventing Inhalation Hazards

Since Methyl 5-aminopicolinate hydrochloride is harmful if inhaled and can cause respiratory irritation, appropriate respiratory protection is crucial, especially when handling the powder outside of a certified fume hood.[8]

  • N95 Respirators: For nuisance dust exposures, a NIOSH-approved N95 respirator is recommended. These respirators are designed to filter out at least 95% of airborne particles.[9]

  • Higher-Level Protection: For situations with the potential for higher concentrations of airborne particles, such as large-scale handling or spill cleanup, a respirator with a higher protection factor, such as a P95 or P100, should be considered.[9]

  • Fit Testing: It is essential that any tight-fitting respirator undergoes a qualitative or quantitative fit test to ensure a proper seal to the wearer's face.

Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action and Disposal start Start: Handling Methyl 5-aminopicolinate HCl assess_task Assess Task: - Scale (weighing, small/large reaction) - Location (fume hood, benchtop) - Spill potential start->assess_task eye_face Eye/Face Protection: - Goggles (standard) - Add Face Shield (high splash risk) assess_task->eye_face Select based on splash risk hand Hand Protection: - Nitrile/Neoprene Gloves - Double-glove (high risk) assess_task->hand Select based on contact risk body Body Protection: - Lab Coat (standard) - Add Apron (high risk) assess_task->body Select based on contamination risk respiratory Respiratory Protection: - In Fume Hood: N95 (recommended) - Outside Hood/Spill: N95+ (mandatory) assess_task->respiratory Select based on inhalation risk proceed Proceed with Task eye_face->proceed hand->proceed body->proceed respiratory->proceed disposal Dispose of Contaminated PPE as Hazardous Waste proceed->disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-aminopicolinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 5-aminopicolinate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.